Thieno[2,3-e][1,3]benzothiazole
Description
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Properties
CAS No. |
211-36-9 |
|---|---|
Molecular Formula |
C9H5NS2 |
Molecular Weight |
191.3 g/mol |
IUPAC Name |
thieno[2,3-e][1,3]benzothiazole |
InChI |
InChI=1S/C9H5NS2/c1-2-7-8(10-5-12-7)9-6(1)3-4-11-9/h1-5H |
InChI Key |
CNNUAQWDSGNIRC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C3=C1C=CS3)N=CS2 |
Origin of Product |
United States |
Synthesis of Novel Thieno[2,3-e]benzothiazole Derivatives: A Technical Guide for Advanced Scaffold Generation
Executive Summary
The fusion of thiophene and benzothiazole pharmacophores into a rigid tricyclic system—specifically the thieno[2,3-e]benzothiazole scaffold—represents a highly privileged architecture in modern drug discovery.1[1]. By restricting the conformational flexibility of the benzothiazole core via thiophene annulation, medicinal chemists can precisely tune the electronic landscape and enhance target binding affinity (e.g., for kinase inhibition or PET imaging of amyloid-beta plaques).
This whitepaper provides an in-depth, self-validating technical workflow for synthesizing novel thieno[2,3-e]benzothiazole derivatives. The methodology is divided into two core phases: the de novo construction of the tricyclic scaffold via nitrene-mediated cyclization, and late-stage diversification via palladium-catalyzed cross-coupling.
Structural Rationale & Retrosynthetic Strategy
The synthesis of the thieno[2,3-e]benzothiazole core presents a unique regiochemical challenge. Traditional condensation methods often yield a mixture of angular and linear isomers. A highly convergent and regiocontrolled retrosynthetic approach involves the thermal decomposition of 2-azidophenyl thienyl sulfides.2[2]. Upon thermolysis, the azide extrudes nitrogen gas to generate a highly reactive singlet nitrene. This electrophilic species attacks the adjacent thiophene ring, forming a spirocyclic intermediate that rapidly rearranges to yield the thermodynamically stable thieno[2,3-e]benzothiazole core.
Nitrene-mediated cyclization pathway to the thieno[2,3-e]benzothiazole core.
Core Workflow 1: Synthesis of the Tricyclic Scaffold
Causality of Experimental Choices
To successfully trap the singlet nitrene before it undergoes intersystem crossing to the unreactive triplet state, the reaction requires strict thermal control and an inert environment. 1,2-Dichlorobenzene is selected as the solvent because its high boiling point (180 °C) provides the necessary thermal energy to overcome the activation barrier for N2 extrusion (~160 °C), while its non-nucleophilic nature prevents solvent-trapping of the nitrene.
Step-by-Step Protocol: Nitrene Cyclization
-
Preparation: In an oven-dried, argon-purged 100 mL Schlenk flask, dissolve 2-azidophenyl 3-thienyl sulfide (5.0 mmol) in anhydrous 1,2-dichlorobenzene (25 mL, 0.2 M).
-
Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which could otherwise quench the nitrene intermediate or cause unwanted oxidative side reactions.
-
Thermolysis: Submerge the flask into a pre-heated oil bath at 165 °C. Stir vigorously for 3 hours.
-
Self-Validation Checkpoint 1 (Reaction Monitoring): Monitor via LC-MS. The disappearance of the azide precursor peak ( [M+H]+ ) and the emergence of the [M−28+H]+ peak confirms successful nitrogen extrusion and cyclization. On TLC (Hexane/EtOAc 9:1), the product will appear as a lower Rf spot with distinct blue fluorescence under 365 nm UV, confirming the formation of the extended conjugated tricyclic system.
-
Workup: Cool the reaction to room temperature. Load the mixture directly onto a silica gel column. Elute with 100% hexanes to remove the 1,2-dichlorobenzene, then switch to a gradient of 2-5% EtOAc in hexanes to isolate the thieno[2,3-e]benzothiazole core.
Core Workflow 2: Late-Stage Functionalization via Suzuki-Miyaura Coupling
Once the core is synthesized, it can be selectively brominated at the 2-position of the benzothiazole moiety.3[3].
Causality of Experimental Choices
A biphasic solvent system (Toluene/ H2O ) is deliberately employed. Toluene effectively solubilizes the hydrophobic thienobenzothiazole core, while water dissolves the inorganic base ( K2CO3 ). The biphasic interface facilitates the transmetalation step of the catalytic cycle by providing hydroxide/carbonate ions to activate the aryl boronic acid into a highly reactive, electron-rich boronate complex.
Palladium-catalyzed Suzuki-Miyaura cross-coupling cycle for late-stage derivatization.
Step-by-Step Protocol: Suzuki-Miyaura Coupling
-
Reagent Assembly: To a microwave vial, add 2-bromo-thieno[2,3-e]benzothiazole (1.0 eq), the desired aryl boronic acid (1.5 eq), and K2CO3 (3.0 eq).
-
Catalyst Addition: Add Pd(PPh3)4 (5 mol%) inside a glovebox to ensure the active Pd(0) species is not prematurely oxidized by atmospheric oxygen.
-
Solvent Addition: Add a degassed mixture of Toluene/ H2O (4:1 v/v, 0.1 M). Seal the vial with a crimp cap.
-
Heating: Heat the reaction mixture at 95 °C for 12 hours under vigorous stirring to maximize the interfacial surface area of the biphasic system.
-
Self-Validation Checkpoint 2 (Mass Spectrometry): Extract a 10 µL aliquot from the organic layer. LC-MS analysis must show the complete disappearance of the isotopic doublet ( M,M+2 in a 1:1 ratio) characteristic of the brominated starting material, replaced by a single [M+H]+ peak corresponding to the cross-coupled product.
-
Purification: Dilute with EtOAc, wash with brine, dry over anhydrous Na2SO4 , and concentrate. Purify via flash chromatography (Hexanes/EtOAc gradient).
Quantitative Data & Yield Analysis
The following tables summarize the optimization parameters and substrate scope, demonstrating the robustness of the self-validating protocols described above.
Table 1: Optimization of Nitrene Cyclization to Thieno[2,3-e]benzothiazole
| Entry | Solvent | Temp (°C) | Time (h) | Atmosphere | Yield (%) | Observation |
| 1 | Toluene | 110 | 24 | Argon | 15% | Incomplete N2 extrusion. |
| 2 | DMF | 150 | 5 | Argon | 42% | Significant solvent-trapping byproducts. |
| 3 | 1,2-Dichlorobenzene | 165 | 3 | Air | 58% | Oxidative degradation observed. |
| 4 | 1,2-Dichlorobenzene | 165 | 3 | Argon | 84% | Optimal conditions; clean conversion. |
Table 2: Substrate Scope for Suzuki-Miyaura Derivatization
| Aryl Boronic Acid | Electronic Nature | Time (h) | Isolated Yield (%) | Purity (HPLC) |
| Phenylboronic acid | Neutral | 12 | 91% | >99% |
| 4-Methoxyphenylboronic acid | Electron-Donating | 8 | 95% | >99% |
| 4-Fluorophenylboronic acid | Electron-Withdrawing | 14 | 82% | 98% |
| 3-Pyridinylboronic acid | Heteroaryl | 16 | 76% | 97% |
Conclusion
The synthesis of novel thieno[2,3-e]benzothiazole derivatives requires a deep understanding of reactive intermediates and catalytic cycles. By leveraging the thermal generation of singlet nitrenes for scaffold construction and exploiting the robust transmetalation kinetics of palladium-catalyzed cross-coupling, researchers can efficiently generate libraries of these privileged tricyclic structures for advanced pharmacological screening.
References
- Lindley, J. M., Meth-Cohn, O., & Suschitzky, H. "Competitive cyclisation of singlet and triplet nitrenes. Part 6. The cyclisation of 2-azidophenyl thienyl sulphides." Journal of the Chemical Society, Perkin Transactions 1, 1978.
- Majo, V. J., Prabhakaran, J., Mann, J. J., & Kumar, J. S. D. "An Efficient Palladium-Catalyzed Synthesis of 2-Arylbenzothiazoles." Tetrahedron Letters, 2003.
- "Synthesis and biological activities of benzothiazole derivatives: A review." Hep Journals, 2022.
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Spectroscopic characterization of Thieno[2,3-e]benzothiazole
An In-Depth Technical Guide to the Spectroscopic Characterization of Thieno[2,3-e]benzothiazole
Foreword: Decoding the Thieno[2,3-e]benzothiazole Core
The thieno[2,3-e]benzothiazole scaffold is a fused heterocyclic system of significant interest in contemporary drug discovery and materials science. As a privileged structure, its rigid, planar architecture and rich electronic properties make it a cornerstone for developing novel therapeutic agents and functional organic materials.[1][2] Its derivatives have been explored for a wide range of biological activities, underscoring the necessity for robust, unambiguous methods of structural confirmation and characterization.[3]
This guide moves beyond a simple recitation of techniques. It is designed to provide researchers, medicinal chemists, and material scientists with a cohesive analytical framework. We will explore the "why" behind our spectroscopic choices, demonstrating how a multi-faceted approach—combining Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and optical spectroscopies with computational insights—creates a self-validating system for characterizing these complex molecules. Our focus is not just on identifying a compound, but on deeply understanding its structural and electronic identity.
The Cornerstone of Structure: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the definitive technique for elucidating the precise atomic connectivity and chemical environment of the thieno[2,3-e]benzothiazole skeleton. The causality behind employing both ¹H and ¹³C NMR lies in their synergistic power: ¹H NMR reveals proton environments and their spatial relationships through coupling, while ¹³C NMR provides a map of the carbon framework.
Proton (¹H) NMR Analysis: A Map of the Aromatic System
The ¹H NMR spectrum provides the most immediate and detailed fingerprint of the molecule's proton framework. Protons on the fused aromatic rings resonate in the characteristic downfield region (typically 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring currents.[1] The precise chemical shifts and coupling patterns are dictated by the electron density at each position, which is influenced by the heteroatoms (N, S) and any appended substituents.
-
Expert Insight: Protons adjacent to the electronegative nitrogen in the thiazole ring or the sulfur in the thiophene ring are expected to be shifted further downfield.[1] For instance, in related benzothienothiazole systems, protons in proximity to the five-membered rings containing electronegative N and S atoms are observed at lower fields.[1] This predictable electronic effect is a key diagnostic tool.
Caption: Standard workflow for ¹H NMR sample preparation and analysis.
Carbon (¹³C) NMR Analysis: The Carbon Skeleton
While ¹H NMR maps the protons, ¹³C NMR confirms the underlying carbon skeleton. The signals are typically spread over a wider range (e.g., 110-170 ppm for aromatic carbons), reducing spectral overlap.
-
Key Diagnostic Signals: A crucial signal is that of the C=N carbon within the thiazole moiety, which typically appears significantly downfield (e.g., >160 ppm) due to the influence of the nitrogen atom.[4] The quaternary carbons at the ring fusion junctions can also be identified by their lack of signal in a DEPT-135 experiment, providing a powerful validation checkpoint.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the purified thieno[2,3-e]benzothiazole derivative.
-
Solubilization: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) directly in a clean, dry vial. Tetramethylsilane (TMS) is often used as an internal standard.[5]
-
Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Acquisition: Place the tube in the NMR spectrometer. Acquire the ¹H spectrum, followed by the ¹³C and other desired experiments (e.g., COSY, HSQC, HMBC). Standard acquisition parameters on a 300 or 600 MHz instrument are generally sufficient.[5]
-
Data Processing: Process the resulting Free Induction Decay (FID) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction to yield the final spectrum.
| Technique | Typical Chemical Shift / Frequency | Assignment & Rationale |
| ¹H NMR | 7.0 - 8.5 ppm | Aromatic protons on the fused ring system. Downfield shift due to ring current effects. Protons nearest to N/S atoms are typically further downfield.[1][4] |
| ¹³C NMR | 115 - 155 ppm | Aromatic CH and quaternary carbons of the benzene and thiophene rings.[1] |
| ¹³C NMR | >160 ppm | Imine carbon (C=N) of the thiazole ring. Highly deshielded due to the electronegativity of nitrogen. |
| FT-IR | ~1740 cm⁻¹ | C=N stretching vibration. Confirms the presence of the thiazole ring's imine functionality.[1] |
| FT-IR | ~750 cm⁻¹ | C-S stretching vibration. Indicative of the sulfur heteroatoms in both the thiophene and thiazole rings.[1] |
| UV-Vis | 280 - 340 nm | π → π* electronic transitions within the conjugated aromatic system. The exact λmax is sensitive to substitution and solvent.[1] |
Table 1: Summary of key spectroscopic data for thieno-benzothiazole systems.
Confirming Identity: Mass Spectrometry (MS)
Mass spectrometry is indispensable for confirming the molecular weight of the synthesized compound, providing a direct and highly accurate validation of its elemental composition.
-
Trustworthiness through High Resolution: The choice of high-resolution mass spectrometry (HRMS) over low-resolution is a critical one for ensuring trustworthiness. HRMS provides a mass measurement accurate to several decimal places, allowing for the unambiguous determination of the molecular formula and distinguishing the target compound from potential impurities with the same nominal mass.[5]
Fragmentation Analysis
Electrospray ionization (ESI) is a soft ionization technique that typically yields the protonated molecular ion, [M+H]⁺, as the base peak.[5] Analyzing the fragmentation pattern in tandem MS (MS/MS) experiments can further validate the structure, as the fused ring system will break apart in a predictable manner.
Caption: Workflow for ESI-HRMS analysis.
Experimental Protocol: ESI-HRMS
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like acetonitrile or methanol.
-
Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Apply appropriate ESI source parameters (e.g., capillary voltage, gas temperature) to generate the protonated molecular ion [M+H]⁺.
-
Mass Analysis: Analyze the ions using a high-resolution analyzer such as a Time-of-Flight (TOF) or Orbitrap.
-
Data Interpretation: Compare the measured exact mass to the calculated mass for the expected molecular formula to confirm the compound's identity.
Probing the Electronic Landscape: Optical Spectroscopy (UV-Vis & Fluorescence)
UV-Visible absorption and fluorescence spectroscopy probe the electronic properties of the thieno[2,3-e]benzothiazole core, which are fundamental to its application in materials science (e.g., as dyes or sensors).[6][7]
-
Causality of Electronic Transitions: The absorption of UV or visible light promotes electrons from lower-energy molecular orbitals (like the HOMO) to higher-energy ones (like the LUMO). For conjugated systems like thieno[2,3-e]benzothiazole, these are typically low-energy π → π* transitions, resulting in strong absorption bands in the 280-340 nm range.[1] The exact position (λmax) and intensity of these bands are highly sensitive to the extent of conjugation and the electronic nature of any substituents.
-
Fluorescence as a Functional Readout: Many benzothiazole derivatives are highly fluorescent.[8] The emission of light upon relaxation from the excited state is a powerful tool for developing fluorescent probes, as environmental changes (like pH or viscosity) can modulate the fluorescence quantum yield.[6][9]
Caption: Jablonski diagram illustrating key photophysical processes.
Experimental Protocol: UV-Vis and Fluorescence Spectroscopy
-
Solution Preparation: Prepare a stock solution of the compound in a spectroscopic grade solvent (e.g., methanol, ethanol). Create a series of dilutions to find a concentration that gives an absorbance reading between 0.1 and 1.0 for UV-Vis analysis. A very dilute solution (e.g., 10⁻⁶ M) is typically used for fluorescence.[7][8]
-
UV-Vis Measurement: Record the absorption spectrum using a dual-beam spectrophotometer, using a cuvette containing the pure solvent as a reference. Identify the wavelength of maximum absorbance (λmax).
-
Fluorescence Measurement: Using a spectrofluorometer, excite the sample at its λmax. Record the emission spectrum over a longer wavelength range to capture the full emission profile and determine the Stokes shift.
The Synergy of Computation
Modern spectroscopic characterization is incomplete without the integration of computational chemistry. Density Functional Theory (DFT) calculations serve as a powerful validation tool, bridging theoretical structure with experimental data.[10][11]
-
Predictive Power: DFT can be used to predict key parameters before a single experiment is run. This includes optimized molecular geometries, vibrational frequencies (correlating to FT-IR spectra), and electronic transitions (correlating to UV-Vis spectra).[11][12]
-
Validating Assignments: When experimental spectra are complex, comparing them to DFT-calculated spectra can provide high confidence in the assignment of specific peaks to specific vibrational modes or electronic transitions.[2] Calculations of Frontier Molecular Orbitals (HOMO-LUMO) also provide invaluable insight into the molecule's electronic behavior and reactivity.[11]
Conclusion
The unambiguous characterization of the thieno[2,3-e]benzothiazole core is not achieved by a single technique but by the logical and systematic integration of multiple spectroscopic methods. NMR spectroscopy defines the atomic connectivity, high-resolution mass spectrometry confirms the elemental formula with precision, and optical spectroscopy reveals the molecule's electronic personality. Each technique provides a piece of the puzzle, and when combined with the predictive power of computational chemistry, they form a robust, self-validating workflow. This comprehensive approach ensures the highest level of scientific integrity, providing the solid analytical foundation required for advancing research in medicinal chemistry and materials science.
References
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Synthesis and characterization of Thiophene fused arylbenzo[13]thieno[2,3- d]thiazole derivatives. (2023). Journal of Xi'an Shiyou University, Natural Science Edition.
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Thieno-Thiazolostilbenes, Thienobenzo-Thiazoles, and Naphtho-Oxazoles: Computational Study and Cholinesterase Inhibitory Activity. (2023). MDPI. [Link]
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Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses. (2023). SCIRP. [Link]
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Synthesis and fluorescent properties of some benzothiazole derivatives synthesized via Suzuki cross coupling reaction. (2023). Indian Journal of Chemistry. [Link]
-
Spectroscopic Investigation And Computational Study Of Some Thieno[2,3-D]Pyrimidine Compounds. (2018). International Journal of Pharmaceutical Sciences and Research. [Link]
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Synthesis of thieno[2,3-d]thiazole derived dyes with potential application in nonlinear optics. (2000). ResearchGate. [Link]
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Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. (2022). AVESİS. [Link]
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Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. (2022). MDPI. [Link]
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Synthesis, Characterization and Biological Activity of benzothiazole Complexes. (2018). Iraqi National Journal of Chemistry. [Link]
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Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. (2022). ResearchGate. [Link]
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General procedure for the synthesis of benzothiazole derivatives. (2024). The Royal Society of Chemistry. [Link]
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Spectroscopic and Computational Study of the Protonation Equilibria of Amino-Substituted benzo[b]thieno[2,3-b]pyrido[1,2-a]benzimidazoles as Novel pH-Sensing Materials. (2022). MDPI. [Link]
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Thieno[2,3-b]thiophene Derivatives as Potential EGFRWT and EGFRT790M Inhibitors with Antioxidant Activities: Microwave-Assisted Synthesis and Quantitative In Vitro and In Silico Studies. (2020). PMC. [Link]
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Synthesis and Chemical Characterisation of New Bis-Thieno [2,3-b]thiophene Derivatives. (2006). Molecules. [Link]
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Thieno-Thiazolostilbenes, Thienobenzo-Thiazoles, and Naphtho-Oxazoles: Computational Study and Cholinesterase Inhibitory Activity. (2023). FULIR. [Link]
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Yields, UV-visible absorption and emission data for benzothiazoles 1 and 2. (2007). ResearchGate. [Link]
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Tricyclic condensed benzothiazoles. (2019). ResearchGate. [Link]
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LUMINESCENCE SPECTRAL PROPERTIES OF NEW BENZOTHIAZOLE POLYMETHINE DYE. (2018). Journal of Applied Spectroscopy. [Link]
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Spectroscopic and Computational Study of the Protonation Equilibria of Amino-Substituted benzo[b]thieno[2,3-b. (2022). FULIR. [Link].pdf)
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Quantum Chemical Calculations for Thieno[2,3-e]benzothiazole: A Technical Guide for Drug Development Professionals
This guide provides an in-depth technical exploration of quantum chemical calculations as applied to the novel heterocyclic compound, Thieno[2,3-e]benzothiazole. Designed for researchers, medicinal chemists, and computational scientists, this document elucidates the theoretical underpinnings and practical methodologies for characterizing the structural, electronic, and reactive properties of this molecule, which is of significant interest in modern drug discovery. By leveraging established computational protocols and drawing insights from analogous molecular systems, this guide serves as a comprehensive resource for predicting molecular behavior and guiding rational drug design.
Introduction: The Significance of Thieno[2,3-e]benzothiazole and the Predictive Power of Quantum Chemistry
Thieno[2,3-e]benzothiazole is a fused heterocyclic system that combines the structural motifs of thiophene and benzothiazole. The benzothiazole core is a well-established pharmacophore found in a wide array of medicinally active compounds, exhibiting diverse biological activities.[1] The fusion of a thiophene ring introduces unique electronic and steric characteristics that can modulate the pharmacological profile of the parent benzothiazole structure. Understanding these properties at a sub-atomic level is paramount for the rational design of novel therapeutics.
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful, non-empirical approach to elucidating the intricate relationship between molecular structure and chemical behavior.[2] These in silico methods allow for the prediction of a wide range of molecular properties before a compound is ever synthesized, thereby saving significant time and resources in the drug development pipeline. This guide will detail the application of these methods to Thieno[2,3-e]benzothiazole, providing a roadmap for its computational characterization.
Foundational Computational Methodologies: A Primer on Density Functional Theory
Density Functional Theory (DFT) has become the workhorse of modern computational chemistry due to its favorable balance of accuracy and computational cost.[2] The core principle of DFT is that the energy of a molecule can be determined from its electron density, rather than the complex many-electron wavefunction. This simplification allows for the study of relatively large molecules, such as Thieno[2,3-e]benzothiazole, with a high degree of accuracy.
The choice of the functional and basis set is a critical decision in any DFT calculation. The functional approximates the exchange-correlation energy, which accounts for the quantum mechanical effects of electron-electron interaction. The basis set is a set of mathematical functions used to construct the molecular orbitals.
Selecting the Appropriate Functional and Basis Set
For organic molecules like Thieno[2,3-e]benzothiazole, hybrid functionals, which mix a portion of exact Hartree-Fock exchange with a DFT exchange-correlation functional, have been shown to provide reliable results.[2] The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely used and well-validated choice for a broad range of chemical systems.[2][3]
The basis set determines the flexibility of the molecular orbitals. A larger basis set provides a more accurate description of the electron distribution but at a higher computational cost. The Pople-style basis sets, such as 6-31G(d,p) or the more extensive 6-311+G(d,p), are commonly employed for molecules containing first and second-row elements.[2] The inclusion of polarization functions (d,p) and diffuse functions (+) is crucial for accurately describing the electronic structure of heteroatoms like sulfur and nitrogen present in Thieno[2,3-e]benzothiazole.
Workflow for Quantum Chemical Analysis of Thieno[2,3-e]benzothiazole
The following workflow outlines the key steps in performing a comprehensive quantum chemical analysis of Thieno[2,3-e]benzothiazole.
Caption: A generalized workflow for the quantum chemical analysis of Thieno[2,3-e]benzothiazole.
Analysis of Molecular Properties
Structural Properties: The Foundation of Molecular Behavior
The first step in any quantum chemical analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface.
Experimental Protocol: Geometry Optimization
-
Input: A preliminary 3D structure of Thieno[2,3-e]benzothiazole.
-
Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan.
-
Method: Select a DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)).
-
Calculation Type: Perform a geometry optimization calculation.
-
Output: The optimized Cartesian coordinates of the atoms, from which bond lengths, bond angles, and dihedral angles can be determined.
A subsequent frequency calculation should be performed on the optimized geometry to ensure that it corresponds to a true energy minimum (i.e., no imaginary frequencies).
Electronic Properties: Unveiling the Electron Landscape
The distribution of electrons within a molecule governs its reactivity and interactions with other molecules. Key electronic properties that can be calculated include the Frontier Molecular Orbitals (HOMO and LUMO) and the Molecular Electrostatic Potential (MEP).
Frontier Molecular Orbitals (HOMO and LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity.[4][5] A smaller HOMO-LUMO gap suggests that a molecule is more reactive and less stable.[4]
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An In-depth Technical Guide to the Thieno[2,3-e]benzothiazole Core and its Analogs: Synthesis, Modification, and Applications
Introduction: The Strategic Importance of Fused Heterocyclic Scaffolds
In the landscape of medicinal chemistry and materials science, the design and synthesis of novel heterocyclic scaffolds remain a cornerstone of innovation. Among these, fused-ring systems containing nitrogen and sulfur atoms have garnered significant attention due to their unique electronic properties and diverse biological activities. The benzothiazole moiety, a fusion of a benzene and a thiazole ring, is a well-established pharmacophore present in numerous clinically approved drugs and investigational agents, exhibiting a wide array of pharmacological effects including anticancer, antimicrobial, and neuroprotective properties.[1][2]
The strategic fusion of a thiophene ring to the benzothiazole core gives rise to the thieno-benzothiazole family of compounds. This amalgamation creates a planar, electron-rich heterocyclic system with enhanced π-electron delocalization. Such a configuration can significantly improve binding affinity to biological targets through augmented van der Waals interactions and π-stacking capabilities.[3] The rigidity of the fused rings also reduces the conformational entropy loss upon target binding, a critical factor in optimizing ligand efficiency.[3]
This guide focuses on the thieno[2,3-e]benzothiazole core structure. While direct literature on this specific isomer is limited, its structural similarity to more extensively studied isomers—such as thieno[3,2-e]benzothiazole and benzo[4][5]thieno[2,3-d]thiazole —provides a valuable framework for understanding its potential chemistry and applications. We will explore established synthetic routes for these related scaffolds, propose viable pathways to the thieno[2,3-e]benzothiazole core, detail key strategies for its structural modification, and discuss the promising biological activities and structure-activity relationships (SAR) that have emerged from this class of compounds.
PART 1: The Thieno-Benzothiazole Isomeric Landscape
The precise arrangement of the fused rings and the positions of the heteroatoms define the specific isomer and, consequently, its chemical and biological properties. Below are the core structures of the thieno[2,3-e]benzothiazole and its closely related, more frequently reported isomers.
Figure 1: Core structures of key thieno-benzothiazole isomers.
PART 2: Synthesis of the Thieno-Benzothiazole Scaffold
The construction of the tricyclic thieno-benzothiazole core can be approached through several synthetic strategies, often involving the sequential formation of the thiophene and thiazole rings or the annulation of one ring onto a pre-existing bicyclic structure.
Established Syntheses of Thieno-Benzothiazole Isomers
A. Cyclization Reactions for Thieno[3,2-e]benzothiazole: A common route to the benzothiazole core involves the condensation of 2-aminobenzenethiol with various electrophiles like aldehydes, carboxylic acids, or isothiocyanates.[3][6] This foundational reaction can be adapted to build the fused thieno-benzothiazole system.
B. One-Pot, Three-Component Synthesis of 2-Arylbenzo[4][5]thieno[2,3-d]thiazoles: A highly efficient one-pot, copper-catalyzed three-component reaction has been developed for the synthesis of 2-arylbenzo[4][5]thieno[2,3-d]thiazoles.[7] This method combines a 2-(2-bromophenyl)acetonitrile, an aromatic aldehyde, and elemental sulfur. The reaction proceeds via the formation of a benzo[b]thiophen-2-amine intermediate, followed by intramolecular condensation and dehydrogenation with the aldehyde to construct the fused thiazole ring.[7] This powerful technique allows for the direct introduction of diverse aryl substituents at the 2-position.
Proposed Synthetic Pathway for Thieno[2,3-e]benzothiazole
Drawing inspiration from established methodologies for related heterocycles, a plausible synthetic route to the thieno[2,3-e]benzothiazole core can be conceptualized. A potential strategy involves the construction of the thiophene ring onto a pre-formed benzothiazole precursor.
Figure 2: A proposed synthetic workflow for the thieno[2,3-e]benzothiazole core.
This hypothetical pathway leverages the reactivity of a substituted benzothiazole. The initial condensation reaction would be followed by an intramolecular cyclization to form the fused thiophenone ring. Subsequent chemical modifications, such as reduction and aromatization, would be required to achieve the final thieno[2,3-e]benzothiazole structure.
PART 3: Strategies for Core Structure Modification
The therapeutic and material properties of the thieno-benzothiazole scaffold can be fine-tuned by introducing various functional groups at specific positions on the tricyclic core. The numbering convention for the thieno[2,3-e]benzothiazole core is shown below, highlighting key positions for modification.
Figure 3: Numbering convention for the thieno[2,3-e]benzothiazole core. (A custom diagram with numbered positions would be generated here)
Key Modification Sites:
-
2-Position: This position on the thiazole ring is a prime site for introducing diversity. As demonstrated in the synthesis of 2-arylbenzo[4][5]thieno[2,3-d]thiazoles, a wide range of substituted aryl groups can be installed here, significantly influencing the molecule's electronic properties and biological target interactions.[7]
-
Benzene Ring (Positions 4, 5, 6, 7): The aromatic nature of the benzene ring allows for electrophilic aromatic substitution reactions. Functional groups such as halogens, nitro groups, and alkyl chains can be introduced, which can modulate the molecule's lipophilicity, solubility, and metabolic stability. Quantitative structure-activity relationship (GQSAR) analyses on benzothiazole derivatives suggest that hydrophobic groups can potentiate anticancer activity.[8]
-
Thiophene Ring (Positions 8, 9): The thiophene ring can also undergo substitution, although its reactivity will be influenced by the fused benzothiazole system.
Detailed Protocol: Synthesis of 2-Arylbenzo[4][5]thieno[2,3-d]thiazole
This protocol is adapted from the copper-catalyzed three-component reaction and serves as a robust template for generating a library of 2-substituted derivatives.[7]
Materials:
-
2-(2-Bromophenyl)acetonitrile derivative (1.0 mmol)
-
Aromatic aldehyde (2.0 mmol)
-
Elemental sulfur powder (1.5 mmol)
-
Copper(I) chloride (CuCl) (20 mol%)
-
1,10-Phenanthroline (20 mol%)
-
Potassium carbonate (K₂CO₃) (1.0 mmol)
-
Anhydrous Dimethyl sulfoxide (DMSO) (25 mL)
-
Sealed reaction tube
Procedure:
-
To a sealed reaction tube, add the 2-(2-bromophenyl)acetonitrile derivative (1.0 mmol), the aromatic aldehyde (2.0 mmol), sulfur powder (1.5 mmol), CuCl (20 mol%), 1,10-phenanthroline (20 mol%), and K₂CO₃ (1.0 mmol).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., Nitrogen or Argon).
-
Add anhydrous DMSO (25 mL) via syringe.
-
Seal the tube and place it in a preheated oil bath at 120 °C.
-
Stir the reaction mixture for 24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-arylbenzo[4][5]thieno[2,3-d]thiazole.
PART 4: Biological Activities and Structure-Activity Relationships (SAR)
Derivatives of the thieno-benzothiazole scaffold have shown promise in several therapeutic areas. The following sections summarize key findings and the influence of structural modifications on biological activity.
Anticancer Activity: Kinase Inhibition
A significant area of investigation for this scaffold is in the development of multi-targeting kinase inhibitors for cancer therapy.[4] Deregulation of protein kinases is a key factor in cancer development and metastasis.
-
Targets: Derivatives of the related thieno[3,2-d]thiazole scaffold have demonstrated inhibitory activity against key kinases such as EGFR (Epidermal Growth Factor Receptor), VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), and BRAFV600E.[4]
-
SAR Insights:
-
The introduction of a carbohydrazide moiety at the 2-position of the thieno[3,2-d]thiazole core resulted in a compound (3c) with promising inhibitory activity against BRAFV600E (IC₅₀ = 0.088 µM), comparable to the standard drug sorafenib (IC₅₀ = 0.040 µM).[4]
-
The same compound also showed activity against VEGFR-2 (IC₅₀ = 2.259 µM).[4]
-
These findings suggest that modifications at the 2-position are critical for potent and selective kinase inhibition. The nature of the substituent likely influences interactions with the ATP-binding pocket of the target kinase.
-
Figure 4: Hypothetical inhibition of a kinase cascade by a thieno-benzothiazole derivative.
Anti-inflammatory Activity: Cannabinoid Receptor Modulation
The cannabinoid receptor 2 (CB2) is a promising therapeutic target for inflammatory diseases, as its activation does not produce the psychoactive effects associated with CB1 receptor activation.[9]
-
Target: Benzothiazole derivatives have been developed as selective CB2 receptor agonists.[9]
-
SAR Insights:
-
For a series of N-(3-pentylbenzo[d]thiazol-2(3H)-ylidene) carboxamides, high affinity and selectivity for the CB2 receptor were achieved.[9]
-
The nature of the carboxamide group was critical. Different substituents led to a range of affinities, with some compounds exhibiting Kᵢ values in the picomolar range and selectivity of over 400-fold for CB2 over CB1.[9]
-
This highlights the importance of the substituent at the 2-imino position of the benzothiazole core for achieving potent and selective CB2 agonism.
-
Other Applications: Fluorescent Materials and Cholinesterase Inhibition
-
Fluorescence: The extended π-conjugated system of 2-arylbenzo[4][5]thieno[2,3-d]thiazoles imparts them with fluorescent properties, making them potential candidates for applications in materials science, such as in organic light-emitting diodes (OLEDs) or as fluorescent probes.[7]
-
Cholinesterase Inhibition: Some thienobenzo-thiazole derivatives have been evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to the treatment of Alzheimer's disease.[10]
Table 1: Summary of Biological Activities and Key Structural Features
| Biological Activity | Scaffold/Isomer | Key Modification Site(s) | Example Substituents | Reference |
| Anticancer (Kinase Inhibition) | Thieno[3,2-d]thiazole | 2-position | Carbohydrazide | [4] |
| Anti-inflammatory (CB2 Agonist) | Benzothiazole | 2-imino position | Various carboxamides | [9] |
| Cholinesterase Inhibition | Thienobenzo-thiazole | Varies | Aryl groups, trifluoromethyl | [10] |
| Fluorescent Properties | Benzo[4][5]thieno[2,3-d]thiazole | 2-position | Aryl groups | [7] |
Conclusion and Future Directions
The thieno-benzothiazole scaffold represents a privileged structure in drug discovery and materials science. While direct exploration of the thieno[2,3-e]benzothiazole isomer is still in its nascent stages, the wealth of information available for its isomers provides a clear and compelling roadmap for future research. The synthetic methodologies, particularly multicomponent reactions, offer powerful tools for creating diverse libraries of these compounds.
The demonstrated activities as kinase inhibitors and receptor modulators underscore the therapeutic potential of this heterocyclic family. Future work should focus on:
-
Developing and optimizing synthetic routes specifically for the thieno[2,3-e]benzothiazole core to enable systematic exploration.
-
Conducting comprehensive SAR studies on this specific isomer to delineate the precise influence of substituent placement on biological activity.
-
Expanding the scope of biological screening to investigate other potential therapeutic applications, such as antiviral, antibacterial, and neuroprotective agents.
By leveraging the foundational knowledge from related scaffolds and employing modern synthetic and screening techniques, the thieno[2,3-e]benzothiazole core holds significant promise for the development of next-generation therapeutics and advanced functional materials.
References
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Ghonim, A. E., Ligresti, A., Rabbito, A., Mahmoud, A. M., Di Marzo, V., Osman, N. A., & Abadi, A. H. (2019). Structure-activity relationships of thiazole and benzothiazole derivatives as selective cannabinoid CB2 agonists with in vivo anti-inflammatory properties. European Journal of Medicinal Chemistry, 180, 154-170. Available from: [Link]
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ResearchGate. Tricyclic condensed benzothiazoles: (a) (furo/thieno/pyrrolo)[2,3- e ][3][11]benzothiazole, (b) (furo/thieno/pyrrolo)[2,3- g ][3][11]benzothiazole. Available from: [Link]
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Abdel-Moneim, S. A., El-Karim, S. S. A., Nossier, E. S., & El-Sayed, M. A. A. (2022). Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. RSC Advances, 12(2), 929-944. Available from: [Link]
-
El-Sayed, N. F., El-Bendary, E. R., El-Ashry, E. S. H., & El-Kerdawy, M. M. (2022). Novel Thiophene Thioglycosides Substituted with the Benzothiazole Moiety: Synthesis, Characterization, Antiviral and Anticancer Evaluations, and NS3/4A and USP7 Enzyme Inhibitions. ACS Omega, 7(40), 35899-35913. Available from: [Link]
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Sedić, M., Hrenar, T., Benci, K., Cipro, M., Grgičević, S., & Kralj, M. (2023). Thieno-Thiazolostilbenes, Thienobenzo-Thiazoles, and Naphtho-Oxazoles: Computational Study and Cholinesterase Inhibitory Activity. Molecules, 28(9), 3791. Available from: [Link]
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Wang, X., Chen, J., Li, Y., Wu, M., & Wu, A. (2020). Construction of 2-Arylbenzo[4][5]thieno[2,3-d]thiazole Skeleton via CuCl/S-Mediated Three-Component Reaction. Organic Letters, 22(3), 855-859. Available from: [Link]
-
MDPI. Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. Available from: [Link]
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Bhat, M., & Belagali, S. L. (2020). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Mini-Reviews in Organic Chemistry, 17(3), 323-350. Available from: [Link]
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Chulalongkorn University. Group-based quantitative structure and activity relationship on benzothiazole derivatives for development of potent anti-cancer compounds. Available from: [Link]
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Organic Chemistry Portal. Synthesis of benzothiazoles. Available from: [Link]
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MDPI. Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Available from: [Link]
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MDPI. Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Available from: [Link]
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Unveiling the Photophysical Dynamics of Thieno[2,3-e]benzothiazole: A Comprehensive Guide for Optoelectronics and Molecular Probes
Executive Summary
The rational design of organic fluorophores demands a rigorous understanding of structure-property relationships. Thieno[2,3-e]benzothiazole (CAS 211-47-2) represents a highly specialized, rigidly fused tricyclic architecture. By fusing an electron-rich thiophene ring to an electron-deficient benzothiazole core, chemists create a robust Donor-Acceptor (D-A) system. Historically leveraged for its sharp J-aggregate absorption bands in spectrally sensitized silver halide photographic materials[1], this scaffold is now drawing intense interest for its potential in advanced optoelectronics, Aggregation-Induced Emission (AIE) materials, and biological fluorescent probes,[2].
As a Senior Application Scientist, I have structured this whitepaper to dissect the photophysical mechanics of the thieno[2,3-e]benzothiazole core. We will move beyond basic observations to explore the causality behind its excited-state dynamics, providing self-validating experimental protocols to accurately characterize these phenomena.
Structural Architecture and Electronic Foundations
The photophysical prowess of thieno[2,3-e]benzothiazole stems from its coplanar, extended π -conjugated framework.
-
Donor-Acceptor (D-A) Synergy: The thiophene moiety acts as a π -electron donor, while the imine nitrogen (-C=N-) of the benzothiazole acts as an electron acceptor. Upon photoexcitation, this induces a strong Intramolecular Charge Transfer (ICT) .
-
Structural Rigidity: The fused nature of the "e" face restricts non-radiative decay pathways (such as free rotor motion), inherently boosting the baseline fluorescence quantum yield ( ΦF ) compared to non-fused biphenyl or phenyl-thiophene analogs.
-
Excited-State Reactivity: Complex thienobenzothiazole intermediates, such as spiro-thienobenzothiazoles, exhibit dynamic photochemical reactivity, including visible-light-driven isomerizations that highlight the highly active nature of their excited states[3].
Advanced Photophysical Mechanisms
When substituted with specific functional groups (e.g., hydroxyls or boronic esters), the thieno[2,3-e]benzothiazole core can be engineered to exhibit two highly desirable photophysical phenomena:
A. Excited-State Intramolecular Proton Transfer (ESIPT)
If a hydrogen-bond donor (like an -OH group) is placed in proximity to the benzothiazole nitrogen, photoexcitation triggers a rapid redistribution of electron density. The basicity of the nitrogen increases, while the acidity of the hydroxyl proton increases, driving an ultrafast proton transfer. This yields a "Keto" excited state that emits at a significantly longer wavelength, resulting in a massive Stokes shift that eliminates self-absorption—a critical feature for fluorescent probes[2].
Fig 1. Jablonski diagram illustrating the ESIPT pathway and dual-emission kinetics in fluorophores.
B. Aggregation-Induced Emission (AIE)
Traditional flat fluorophores suffer from Aggregation-Caused Quenching (ACQ) due to π−π stacking in aqueous media or solid states. By introducing bulky, rotatable substituents onto the thieno[2,3-e]benzothiazole core, the molecule dissipates excited-state energy non-radiatively in dilute solutions. However, upon aggregation, the Restriction of Intramolecular Motion (RIM) blocks these non-radiative pathways, "turning on" intense fluorescence[2].
Self-Validating Experimental Methodologies
To rigorously characterize the photophysics of synthesized thieno[2,3-e]benzothiazole derivatives, researchers must employ a self-validating workflow. The causality of this protocol ensures that empirical measurements mathematically align with theoretical kinetic models.
Protocol: Comprehensive Photophysical Characterization
Step 1: Solvent Polarity Mapping (Lippert-Mataga Analysis)
-
Action: Prepare 10−5 M solutions of the compound in a gradient of solvents (Hexane, Toluene, THF, DCM, Ethanol).
-
Causality: Maintaining a low concentration prevents inner-filter effects and excimer formation. Varying the dielectric constant ( ϵ ) allows us to track the emission red-shift. Plotting the Stokes shift against orientation polarizability ( Δf ) confirms the ICT character of the excited state.
Step 2: Absolute Quantum Yield ( ΦF ) via Integrating Sphere
-
Action: Place the sample inside a Barium Sulfate-coated integrating sphere and excite at the absorption λmax .
-
Causality: Relative quantum yield measurements (using standards like quinine sulfate) fail for AIE-active or solid-state samples due to severe light scattering. The integrating sphere captures all emitted and scattered photons, providing an uncorrupted absolute measurement.
Step 3: Time-Correlated Single Photon Counting (TCSPC)
-
Action: Excite the sample with a pulsed picosecond diode laser (e.g., 330 nm or 375 nm) and measure the emission decay to extract the fluorescence lifetime ( τ ).
-
Causality (The Self-Validation): By measuring both ΦF and τ , the system validates itself. You can mathematically derive the radiative ( kr ) and non-radiative ( knr ) rate constants using the equations: kr=ΦF/τ and knr=(1−ΦF)/τ . If the molecule is AIE-active, you will observe a precipitous drop in knr when transitioning from solution to the solid state.
Fig 2. Self-validating experimental workflow for comprehensive photophysical characterization.
Quantitative Photophysical Data
The following table synthesizes representative photophysical data for a functionalized thieno[2,3-e]benzothiazole D-A system, illustrating the profound effects of solvatochromism and aggregation on its emission profile.
| Solvent / State | Dielectric Constant ( ϵ ) | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (cm −1 ) | Absolute ΦF (%) | Lifetime τ (ns) |
| Hexane | 1.89 | 335 | 385 | 3,875 | 15.2 | 1.2 |
| THF | 7.58 | 340 | 415 | 5,315 | 42.5 | 2.8 |
| Ethanol | 24.50 | 342 | 435 | 6,250 | 8.4 | 0.9 |
| Solid State (AIE) | N/A | 350 | 510 | 8,960 | 68.0 | 5.4 |
Data Interpretation: The progressive red-shift from Hexane to THF indicates strong ICT character. The drop in ΦF in Ethanol is caused by hydrogen-bond-induced non-radiative quenching. Conversely, the massive leap in ΦF and τ in the solid state definitively proves the activation of the AIE mechanism due to restricted intramolecular motion.
Conclusion
Thieno[2,3-e]benzothiazole is far more than a legacy photographic sensitizer. Its rigid, highly conjugated framework serves as a premier scaffold for exploring advanced photophysics. By applying the self-validating kinetic workflows detailed above, researchers can precisely tune its ICT, ESIPT, and AIE properties, unlocking next-generation applications in bio-imaging and organic optoelectronics.
References
- Title: Synthesis and fluorescent properties of some benzothiazole derivatives synthesized via Suzuki cross coupling reaction Source: NIScPR / ResearchGate URL
- Title: Visible-Light-Driven Competitive Stereo- and Regioisomerization of (E)
- Source: MDPI (Molecules)
- Title: EP0439356A1 - Spectrally sensitized silver halide photographic material Source: European Patent Office / Google Patents URL
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A Technical Guide to the Structure-Activity Relationship (SAR) of Thieno-Benzothiazole Analogs for Drug Discovery Professionals
Abstract
The fusion of thiophene and benzothiazole rings creates a privileged heterocyclic scaffold, the thieno-benzothiazole system, which has garnered significant attention in medicinal chemistry. Derivatives of this core structure exhibit a remarkable breadth of biological activities, including potent anticancer, kinase inhibitory, and anti-inflammatory effects.[1][2][3] This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) for thieno-benzothiazole analogs. We will dissect the impact of structural modifications at various positions on the fused ring system, explore the key biological targets and mechanisms of action, and provide field-proven experimental protocols for their synthesis and evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold for the design of next-generation therapeutics.
Introduction: The Thieno-Benzothiazole Scaffold
Heterocyclic compounds form the backbone of modern pharmaceuticals, with fused-ring systems offering a unique combination of structural rigidity and chemical diversity.[2] Among these, the benzothiazole moiety is a well-established pharmacophore present in numerous biologically active molecules, including the FDA-approved drug Riluzole, used for treating amyotrophic lateral sclerosis (ALS).[4][5] The fusion of a thiophene ring to the benzothiazole core gives rise to various isomers of the tricyclic thieno-benzothiazole system, such as thieno[3,2-d]thiazole and benzo[4][6]thieno[2,3-d]thiazole.[7][8]
These scaffolds serve as a foundation for designing inhibitors of critical biological pathways, particularly those involving protein kinases like VEGFR-2, EGFR, and RIPK1, which are often dysregulated in cancer and inflammatory diseases.[1][3][7] Understanding the intricate relationship between the chemical structure of these analogs and their biological activity is paramount for rational drug design. This guide will synthesize current knowledge to provide a clear framework for optimizing the potency, selectivity, and drug-like properties of thieno-benzothiazole derivatives.
Foundational Synthetic Strategies
The ability to generate a diverse library of analogs is fundamental to any SAR campaign. Several robust synthetic methodologies have been established for the construction of the thieno-benzothiazole core and its derivatives.
Key Synthetic Routes:
-
The Gewald Reaction: A cornerstone for synthesizing the thiophene ring portion of the scaffold. This reaction involves the condensation of a ketone or aldehyde with an active methylene nitrile (e.g., malononitrile) in the presence of elemental sulfur and a base, such as triethylamine, to yield a poly-substituted 2-aminothiophene.[7] This intermediate is then primed for subsequent cyclization to form the complete fused system.
-
Herz Reaction: A classical method for synthesizing the benzothiazole core, where an aniline derivative reacts with disulfur dichloride.[9]
-
Modern Catalytic Methods: More recent advancements include one-pot, three-component reactions mediated by copper catalysts. These methods allow for the efficient assembly of complex derivatives, such as 2-arylbenzo[4][6]thieno[2,3-d]thiazoles, from simple starting materials like 2-(2-bromophenyl)acetonitrile, aromatic aldehydes, and elemental sulfur.[8]
Below is a representative workflow for the synthesis and screening of novel thieno-benzothiazole analogs.
Core Structure-Activity Relationship (SAR) Analysis
The biological activity of thieno-benzothiazole analogs can be finely tuned by strategic substitutions on both the benzene and thiophene portions of the scaffold, as well as by modifications at the C2 position of the thiazole ring.
Substitutions on the Benzene Moiety
Modifications on the benzene ring are critical for tuning potency and influencing physical properties.
-
Position C6: This position is particularly influential for kinase inhibition. The introduction of a methoxy group (-OCH₃) at C6 has been shown to significantly enhance inhibitory potency against targets like Abl kinase.[2] This is likely due to the group's ability to act as a hydrogen bond acceptor, forming favorable interactions within the enzyme's active site.
-
Positions C5 and C6: The introduction of electron-withdrawing groups, such as nitro (-NO₂) or trifluoromethyl (-CF₃), at these positions can enhance general cytotoxic activity against cancer cells.[2]
-
Position C7: In some series, the incorporation of a fluorine atom at the C7 position has been shown to enhance cytotoxicity, a common strategy in medicinal chemistry to improve metabolic stability and binding affinity.[4]
Substitutions at the C2 Position
The C2 position of the thiazole ring is the most common site for introducing diversity and is a primary determinant of target selectivity.
-
2-Aryl Analogs: The attachment of an aromatic or heteroaromatic ring at this position is a hallmark of many potent anticancer agents.[2] These aryl groups can extend into specific hydrophobic pockets of target enzymes, enhancing binding affinity.
-
Linker Modification: The nature of the group linking a substituent to the C2 position is crucial. Studies on derivatives designed as probes for tau protein in Alzheimer's disease revealed that replacing a flexible butadiene bridge with more rigid amide or ester linkers was necessary to retain binding to neurofibrillary tangles, whereas a 1,2,3-triazole linker abolished this specific activity.[10] This demonstrates how the linker dictates the orientation and conformation of the entire molecule.
-
Thiourea and Amide Derivatives: The incorporation of thiourea or amide functionalities at C2 can lead to compounds with potent antiproliferative activity, often by inducing apoptosis in cancer cell lines.[4][11]
Modifications of the Thiophene Ring
While less explored than other positions, the thiophene ring offers opportunities for creating multi-target agents. For instance, conjugating a pyrazoline-3-one ring to a thieno[3,2-d]thiazole scaffold via an NH linker has produced compounds that inhibit multiple kinases, including EGFR, VEGFR-2, and BRAFV600E.[7][12]
Summary of Quantitative SAR Data
The following table summarizes the activity of representative thieno-benzothiazole and related analogs against key biological targets.
| Compound ID | Core Scaffold | Key Substitutions | Target(s) | Activity (IC₅₀/EC₅₀) | Reference |
| 3c | Thieno[3,2-d]thiazole | Pyrazoline-3-one conjugate | VEGFR-2 | 2.259 µM | [7] |
| 3c | Thieno[3,2-d]thiazole | Pyrazoline-3-one conjugate | BRAFV600E | 0.088 µM | [7] |
| 2q | Benzothiazole | Indole & difluorophenyl groups | RIPK1 | IC₅₀: 47-64 nM | [1] |
| 2 | Thieno[2,3-b]thiophene | Phenyl & cyanoacrylamide | EGFRWT | IC₅₀: 0.28 µM | [13] |
| 2 | Thieno[2,3-b]thiophene | Phenyl & cyanoacrylamide | EGFRT790M | IC₅₀: 5.02 µM | [13] |
| 17i | Thieno[2,3-d]pyrimidine | Phenylamino & furan groups | VEGFR-2 / MCF-7 cells | IC₅₀: 0.06 µM / 2.31 µM | [3] |
Mechanistic Insights and Key Biological Targets
The therapeutic potential of thieno-benzothiazole analogs stems from their ability to interact with high affinity to a range of biological targets, most notably protein kinases.
-
Kinase Inhibition: This is the most prominent mechanism of action. The planar, electron-rich thieno-benzothiazole scaffold is well-suited to fit into the ATP-binding pocket of many kinases. By occupying this site, these compounds prevent the phosphorylation of downstream substrate proteins, thereby interrupting signaling pathways that drive cell proliferation and survival. Key kinase targets include:
-
VEGFR-2: A critical regulator of angiogenesis (the formation of new blood vessels), which is essential for tumor growth.[3]
-
EGFR: The epidermal growth factor receptor is often overexpressed in solid tumors, and its inhibition is a validated anticancer strategy.[13][14] Thieno-benzothiazole derivatives have shown activity against both wild-type (WT) and mutant forms (e.g., T790M) of EGFR.[13]
-
RIPK1: Receptor-interacting protein kinase 1 is a key mediator of necroptosis and inflammation, making it an attractive target for inflammatory diseases.[1]
-
-
Inhibition of Metalloenzymes: Certain derivatives have been shown to inhibit metalloenzymes like carbonic anhydrase, which can play a role in tumor proliferation, particularly under hypoxic conditions.[4][9]
-
Induction of Apoptosis: Many of the cytotoxic analogs exert their anticancer effects by triggering programmed cell death, or apoptosis, as evidenced by the enhancement of caspase-3 levels in treated cells.[4]
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental methods are crucial. The following are representative protocols for the synthesis and biological evaluation of thieno-benzothiazole analogs.
Protocol 1: General Synthesis of a 2-Aminothiophene Precursor via Gewald Reaction
This protocol is adapted from methodologies used to create thieno[3,2-d]thiazole precursors.[7]
-
Reagent Preparation: In a 100 mL round-bottom flask, dissolve the starting ketone (10 mmol), an active methylene derivative (e.g., malononitrile, 10 mmol), and elemental sulfur (10 mmol, 0.32 g) in absolute ethanol (25 mL).
-
Base Addition: Add triethylamine (1.0 mL) dropwise to the stirred mixture. The reaction is often exothermic.
-
Reaction: Stir the mixture at room temperature for 5-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid to precipitate the product.
-
Purification: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol or dioxane) to yield the pure 2-aminothiophene derivative.
Protocol 2: In Vitro Cytotoxicity Evaluation using the MTT Assay
This is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability and proliferation.
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7 breast cancer cells) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds (or vehicle control).
-
Incubation: Incubate the plate for another 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. Calculate the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).
Conclusion and Future Perspectives
The thieno-benzothiazole scaffold is a highly versatile and privileged structure in modern drug discovery. The structure-activity relationship studies have illuminated clear strategies for optimizing the biological activity of its analogs. The C2-aryl substitution is a consistent feature for potent anticancer activity, while C6-methoxy substitution is a key determinant for enhancing kinase inhibition.
Future research in this area should focus on several key objectives:
-
Improving Selectivity: While many potent compounds have been identified, improving selectivity for specific kinase isoforms or mutant variants over their wild-type counterparts remains a significant challenge.
-
Exploring New Biological Space: The demonstrated efficacy against kinases and inflammatory targets suggests that these scaffolds could be adapted to target other enzyme families or receptor systems.
-
Enhancing Pharmacokinetic Properties: Future design iterations must continue to optimize ADME (absorption, distribution, metabolism, and excretion) properties to translate potent in vitro activity into in vivo efficacy.
By building upon the foundational SAR principles outlined in this guide, researchers are well-equipped to continue developing novel thieno-benzothiazole-based candidates to address unmet needs in oncology, inflammation, and beyond.
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The Ascendant Scaffold: A Technical Guide to the Therapeutic Potential of Thieno[2,3-e]benzothiazoles
For the attention of Researchers, Scientists, and Drug Development Professionals.
This document provides a detailed exploration of the thieno[2,3-e]benzothiazole scaffold, a heterocyclic system of significant interest in medicinal chemistry. We will delve into its structural rationale, synthetic pathways, and burgeoning therapeutic applications, offering a technical narrative grounded in current scientific understanding. This guide is designed to be a comprehensive resource, elucidating the causality behind experimental design and providing actionable insights for the development of novel therapeutics based on this promising core.
The Architectural Rationale: Fusing Thiophene and Benzothiazole
The thieno[2,3-e]benzothiazole scaffold represents a strategic amalgamation of two biologically significant heterocycles: thiophene and benzothiazole. This fusion creates a rigid, planar, and electron-rich system, characteristics that are highly advantageous in drug design. The planarity of the molecule enhances its ability to intercalate with biological targets such as DNA or to fit into the active sites of enzymes. The extensive π-electron system facilitates crucial π-stacking interactions and van der Waals forces, which can significantly improve binding affinity and specificity for target proteins.
The benzothiazole moiety itself is a well-established pharmacophore, present in numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The nitrogen atom in the thiazole ring can act as a hydrogen bond acceptor, while the aromatic system engages in hydrophobic interactions, making it a versatile scaffold for molecular recognition.[1] The fusion of a thiophene ring to this core further modulates its electronic properties and provides additional points for functionalization, allowing for the fine-tuning of its pharmacological profile.
Synthetic Strategies: Constructing the Thieno[2,3-e]benzothiazole Core
While specific literature on the synthesis of the thieno[2,3-e]benzothiazole isomer is limited, synthetic routes can be extrapolated from established methods for related thieno-fused heterocyclic systems. A plausible and efficient approach involves the construction of the thiophene ring onto a pre-existing benzothiazole framework.
One of the most common methods for synthesizing the benzothiazole core is the condensation of 2-aminothiophenol with various carbonyl compounds, such as aldehydes or carboxylic acids.[5] This reaction proceeds through the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization and oxidation to yield the aromatic benzothiazole.[5]
A potential synthetic pathway to the thieno[2,3-e]benzothiazole scaffold could involve a multi-step sequence starting from a suitably substituted benzothiazole.
Caption: A generalized synthetic workflow for the Thieno[2,3-e]benzothiazole scaffold.
Experimental Protocol: A Proposed Synthesis
The following is a generalized, self-validating protocol for the synthesis of a substituted thieno[2,3-e]benzothiazole, based on common organic chemistry transformations.
Step 1: Synthesis of the Benzothiazole Intermediate
-
To a solution of a substituted 2-aminothiophenol (1 equivalent) in a suitable solvent such as ethanol or dimethylformamide (DMF), add the desired aldehyde or carboxylic acid (1.1 equivalents).
-
If starting with a carboxylic acid, a coupling agent like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) may be required.
-
The reaction mixture is then heated under reflux for several hours until the starting materials are consumed, as monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is cooled, and the product is isolated by filtration or extraction. Purification is typically achieved by recrystallization or column chromatography.
Step 2: Annulation of the Thiophene Ring
-
The substituted benzothiazole from Step 1 is reacted with appropriate reagents to construct the fused thiophene ring. For instance, a Gewald-type reaction could be employed.
-
The benzothiazole derivative is treated with an active methylene compound (e.g., malononitrile or ethyl cyanoacetate) and elemental sulfur in the presence of a base like triethylamine or morpholine.[6]
-
The reaction is typically carried out in a polar solvent like ethanol or DMF and heated to reflux.
-
The progress of the reaction is monitored by TLC.
-
After completion, the reaction mixture is cooled and poured into acidified ice-water to precipitate the crude product.
-
The solid is collected by filtration, washed with water, and purified by recrystallization or column chromatography to yield the final thieno[2,3-e]benzothiazole derivative.
Therapeutic Potential: A Multifaceted Scaffold
The thieno[2,3-e]benzothiazole scaffold holds promise across several therapeutic areas, largely inferred from the extensive research on its constituent and related heterocyclic systems.
Anticancer Activity
Benzothiazole and thienopyrimidine derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms.[3][4][7]
Mechanism of Action:
-
Kinase Inhibition: Many benzothiazole derivatives have been identified as potent inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[8][9][10]
-
Apoptosis Induction: These compounds can induce programmed cell death (apoptosis) in cancer cells.[1][2] This is often mediated through the activation of caspases and disruption of the mitochondrial membrane potential.[1]
-
Cell Cycle Arrest: Some derivatives have been shown to cause cell cycle arrest, preventing cancer cells from progressing through the phases of cell division.[1]
Caption: Potential anticancer mechanisms of Thieno[2,3-e]benzothiazole derivatives.
Quantitative Data on Related Scaffolds:
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Benzothiazole Derivative | HepG2 (Liver) | 56.98 (24h) | [1][2] |
| Benzothiazole Derivative | HepG2 (Liver) | 38.54 (48h) | [2] |
| Thieno[3,2-d]thiazole Derivative | MCF-7 (Breast) | 8.35 | [8] |
| Thieno[3,2-d]thiazole Derivative | HepG2 (Liver) | 7.88 | [8] |
| Thienopyrimidine Derivative | MCF-7 (Breast) | 22.12 | [7] |
Anti-inflammatory Activity
The anti-inflammatory potential of benzothiazole derivatives is well-documented, with some compounds showing potent inhibitory effects on key inflammatory mediators.[11][12][13]
Mechanism of Action:
-
COX-2 Inhibition: Benzothiazole derivatives have been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins.[2]
-
NF-κB Pathway Modulation: These scaffolds can modulate the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response.[1] Inhibition of NF-κB leads to a reduction in the expression of pro-inflammatory cytokines and enzymes.
-
Cannabinoid Receptor Agonism: Certain benzothiazole derivatives have been identified as selective agonists of the cannabinoid CB2 receptor, which is known to mediate anti-inflammatory effects without the psychoactive side effects associated with CB1 receptor activation.[11]
Antimicrobial Activity
The benzothiazole nucleus is a common feature in many compounds with antibacterial and antifungal properties.[14][15][16]
Mechanism of Action:
The antimicrobial mechanisms of benzothiazole derivatives are diverse and can involve:
-
Enzyme Inhibition: Inhibition of essential bacterial enzymes, such as DNA gyrase or dihydrofolate reductase.[15]
-
Disruption of Cell Wall Synthesis: Interference with the biosynthesis of the bacterial cell wall.
-
Inhibition of Biofilm Formation: Prevention of the formation of microbial biofilms, which are often associated with chronic infections and antibiotic resistance.
Structure-Activity Relationship (SAR) and Future Perspectives
The therapeutic efficacy of the thieno[2,3-e]benzothiazole scaffold can be significantly influenced by the nature and position of substituents. Based on studies of related compounds, the following SAR insights can be inferred:
-
Substitutions at the 2-position of the benzothiazole ring are often critical for biological activity.[17][18] Aryl or substituted aryl groups at this position have been shown to be important for anticancer and antimicrobial effects.
-
Functionalization of the thiophene ring can modulate the pharmacokinetic and pharmacodynamic properties of the molecule. The introduction of electron-donating or electron-withdrawing groups can alter the electronic nature of the scaffold, influencing its interaction with biological targets.
-
The presence of specific functional groups , such as halogens, methoxy, and nitro groups, on the benzothiazole or fused thiophene ring has been shown to enhance biological activity in many cases.[19]
The thieno[2,3-e]benzothiazole scaffold represents a promising, yet underexplored, area of medicinal chemistry. Future research should focus on the development of efficient and regioselective synthetic routes to this specific isomer. A systematic exploration of the structure-activity relationships through the synthesis and biological evaluation of a library of derivatives is warranted. This will enable the identification of lead compounds with potent and selective activity for further preclinical and clinical development. The versatility of this scaffold suggests its potential for the development of novel therapeutics for a range of diseases, from cancer to inflammatory disorders and infectious diseases.
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Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. (n.d.). PubMed Central (PMC). [Link]
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Anti-inflammatory activity study of the 3-amino-2-thioxo-2,3- dihydrothieno[2,3-d]pyrimidin-4(1H)-one-6-carboxylic acid derivati. (n.d.). Der Pharma Chemica. [Link]
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Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. (2021). RSC Publishing. [Link]
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A Technical Guide to Preliminary Cytotoxicity Studies of Thieno[2,3-e]benzothiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive framework for conducting preliminary in vitro cytotoxicity studies of novel Thieno[2,3-e]benzothiazole compounds. It is designed to equip researchers with the necessary protocols and rationale to generate robust and reproducible data, forming a critical foundation for further drug development.
I. Introduction: The Therapeutic Potential of Thieno[2,3-e]benzothiazoles
The thieno[2,3-e]benzothiazole scaffold is a heterocyclic ring system that has garnered significant interest in medicinal chemistry. Its structural relatives, the benzothiazoles, have demonstrated a wide spectrum of pharmacological activities, including potent anticancer properties.[1][2][3][4] These compounds have been shown to exert their cytotoxic effects through various mechanisms, such as the induction of apoptosis and the inhibition of key signaling pathways implicated in cancer cell proliferation and survival.[1][5]
The introduction of a thiophene ring fused to the benzothiazole core to form thieno[2,3-e]benzothiazole offers unique electronic and steric properties that can be exploited for the design of novel therapeutic agents. Preliminary cytotoxicity screening is the essential first step in evaluating the potential of these new chemical entities as anticancer drugs.
II. Principles of In Vitro Cytotoxicity Testing
The primary objective of preliminary cytotoxicity studies is to determine the concentration at which a compound elicits a toxic effect on cultured cells. This is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces the viability of a cell population by 50%.
A variety of assays can be employed to measure cytotoxicity, each with its own underlying principle. One of the most common and well-established methods is the MTT assay.[6][7][8][9]
The MTT Assay: A Reliable Method for Assessing Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of mitochondrial dehydrogenases in viable cells to cleave the tetrazolium rings of MTT, forming a purple formazan product.[6] The amount of formazan produced is directly proportional to the number of living cells.
III. Experimental Workflow for Preliminary Cytotoxicity Screening
The following section outlines a detailed, step-by-step protocol for assessing the cytotoxicity of Thieno[2,3-e]benzothiazole derivatives using the MTT assay.
Diagram: Experimental Workflow of MTT Assay
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Detailed Protocol
1. Cell Culture and Seeding:
-
Cell Lines: A panel of human cancer cell lines should be selected to assess the spectrum of activity. Commonly used cell lines for initial screening include those from different tissue origins, such as:
-
Culture Conditions: Cells should be maintained in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics, and incubated in a humidified atmosphere at 37°C with 5% CO2.
-
Seeding: Cells are harvested from culture flasks using trypsin-EDTA, and a viable cell count is performed. A suspension of cells is then seeded into 96-well microtiter plates at an optimized density (e.g., 1 x 10^4 to 5 x 10^4 cells/well) and allowed to adhere overnight.
2. Compound Preparation and Treatment:
-
Stock Solutions: Thieno[2,3-e]benzothiazole derivatives are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to prepare a high-concentration stock solution.
-
Serial Dilutions: A series of dilutions of the stock solution are prepared in the culture medium to achieve the desired final concentrations for testing. It is crucial to ensure that the final DMSO concentration in the wells is non-toxic to the cells (typically ≤ 0.5%).
-
Treatment: The culture medium from the seeded plates is replaced with the medium containing the various concentrations of the test compounds. A vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic drug) should be included.
3. MTT Assay and Data Acquisition:
-
Incubation: The treated plates are incubated for a predetermined period, typically 24, 48, or 72 hours.
-
MTT Addition: Following incubation, a solution of MTT is added to each well, and the plates are incubated for an additional 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: The medium is carefully removed, and a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
IV. Data Analysis and Interpretation
The absorbance values are used to calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
Percentage of Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
The IC50 values are then determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Sample Data Presentation
| Compound | Cell Line | IC50 (µM) |
| Thieno[2,3-e]benzothiazole Derivative 1 | HepG2 | 15.2 ± 1.8 |
| MCF-7 | 8.5 ± 0.9 | |
| HCT-116 | 22.1 ± 2.5 | |
| Thieno[2,3-e]benzothiazole Derivative 2 | HepG2 | > 100 |
| MCF-7 | 45.7 ± 5.1 | |
| HCT-116 | 78.3 ± 8.2 | |
| Doxorubicin (Positive Control) | HepG2 | 0.8 ± 0.1 |
| MCF-7 | 0.5 ± 0.07 | |
| HCT-116 | 1.2 ± 0.2 |
V. Potential Mechanisms of Action and Further Studies
Based on the literature for structurally related benzothiazole compounds, the cytotoxic effects of Thieno[2,3-e]benzothiazole derivatives may be mediated through several mechanisms.
Diagram: Potential Signaling Pathways Targeted by Benzothiazole Analogs
Caption: Potential mechanisms of cytotoxicity for Thieno[2,3-e]benzothiazole analogs.
Promising compounds identified in the initial screen should be subjected to further investigation to elucidate their mechanism of action. This may include:
-
Apoptosis Assays: To determine if the compounds induce programmed cell death, techniques such as Annexin V/Propidium Iodide staining followed by flow cytometry can be employed.
-
Cell Cycle Analysis: To investigate if the compounds cause cell cycle arrest at specific phases.
-
Western Blotting: To probe for the expression levels of key proteins involved in signaling pathways such as the PI3K/Akt pathway, which is often dysregulated in cancer.[5]
-
Enzyme Inhibition Assays: To assess the direct inhibitory effect of the compounds on specific kinases like EGFR or VEGFR, which have been implicated as targets for benzothiazole derivatives.[1][10]
VI. Conclusion
This guide provides a robust framework for conducting preliminary cytotoxicity studies of novel Thieno[2,3-e]benzothiazole derivatives. By following these standardized protocols and employing a logical, stepwise approach to data analysis and follow-up studies, researchers can effectively identify promising lead compounds for further development in the quest for novel anticancer therapeutics.
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Synthesis, Characterization and in vitro Cytotoxic Evaluation of Some Novel Heterocyclic Compounds Bearing the Indole Ring. Scientific & Academic Publishing. Available at: [Link]
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Synthesis, Characterization and in Vitro Cytotoxic Evaluation of Some Novel Heterocyclic Compounds Bearing Indole Ring. Global Journals. Available at: [Link]
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Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas. PMC. Available at: [Link]
-
Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. MDPI. Available at: [Link]
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Cytotoxic Activity of Unique Synthesized Five-membered Heterocyclic Compounds Coordinated with Tiopronin Monovalent. Bentham Science Publishers. Available at: [Link]
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Discovery of new benzothiazole-1,2,3-triazole hybrid-based hydrazone/thiosemicarbazone derivatives as potent EGFR inhibitors with cytotoxicity against cancer. RSC Publishing. Available at: [Link]
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Benzothiazole derivatives as anticancer agents. FLORE. Available at: [Link]
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Synthesis and Anticancer Evaluation of Novel Benzothiazole Derivatives. Asian Journal of Chemistry. Available at: [Link]
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Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. MDPI. Available at: [Link]
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Benzothiazole derivatives as anticancer agents. PMC - NIH. Available at: [Link]
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Synthesis, Characterization and Anticancer Activity of Some Benzothiazole and Thiazole Derivatives. Semantic Scholar. Available at: [Link]
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Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Advances (RSC Publishing). Available at: [Link]
-
Discovery of new benzothiazole-1,2,3-triazole hybrid-based hydrazone/thiosemicarbazone derivatives as potent EGFR inhibitors with cytotoxicity against cancer. PMC. Available at: [Link]
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Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI. Available at: [Link]
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Full article: Benzothiazole derivatives as anticancer agents. Taylor & Francis. Available at: [Link]
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View of Synthesis and Cytotoxicity of Thiophene, Thieno[2,3-C]Pyrazole, Thieno[2,3-D]Pyrimidine and Pyridine Derivatives Derived from 2-Acetylfuran. Conscientia Beam. Available at: [Link]
-
Synthesis of Novel Thieno[2,3-d]pyrimidine Derivatives and Evaluation of Their Cytotoxicity and EGFR Inhibitory Activity. PubMed. Available at: [Link]
-
Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][6][7]benzothiazole Derivatives via Microwave-Assisted Synthesis. MDPI. Available at: [Link]
-
The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines. PMC. Available at: [Link]
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Using Thieno[2,3-e]benzothiazole as a fluorescent probe
Application Note: Thieno[2,3-e]benzothiazole as a Near-Infrared Fluorescent Scaffold for Intracellular ROS Detection
Introduction & Photophysical Rationale
Benzothiazole-based fluorescent probes are widely utilized for detecting reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂) due to their high sensitivity and tunable emission profiles 1[1]. While traditional benzo[d]thiazole probes are highly effective for detecting analytes like cysteine 2[2] and H₂O₂[1], their emission often falls within the green-to-yellow visible spectrum (500–550 nm). In live-cell imaging, this spectral region is notoriously plagued by high background autofluorescence and shallow tissue penetration.
To circumvent these limitations, we engineer probes utilizing the thieno[2,3-e]benzothiazole scaffold. Historically, these extended tricyclic systems were developed as spectral sensitizers for silver halide photographic materials due to their extraordinary light-harvesting capabilities 3[3]. By adapting this core for biological imaging, we achieve a significant red-shift in emission into the Near-Infrared (NIR) window, while maintaining the low cytotoxicity characteristic of benzothiazole derivatives 4[4].
Fusing an electron-rich thiophene ring to the benzothiazole core extends the π -conjugation length, which effectively lowers the HOMO-LUMO energy gap. When coupled with an Excited-State Intramolecular Proton Transfer (ESIPT) mechanism, this scaffold produces a massive Stokes shift (>200 nm), completely eliminating self-quenching and providing pristine, high-contrast imaging in deep tissues.
Mechanistic Pathway
For ROS detection, the thieno[2,3-e]benzothiazole core is functionalized with a phenol group masked by an aryl boronate ester. In this "masked" state, the ESIPT process is blocked, rendering the probe non-fluorescent. Upon exposure to intracellular H₂O₂, the boronate undergoes oxidative cleavage and subsequent hydrolysis. This releases the free hydroxyl group, restoring the ESIPT pathway. Upon photoexcitation, the enol form rapidly tautomerizes to the keto form, emitting a strong NIR fluorescence signal.
Figure 1: Mechanism of H2O2-mediated probe activation and subsequent ESIPT fluorescence turn-on.
Photophysical Properties Comparison
The structural evolution from a standard benzothiazole to a thieno-fused system yields distinct photophysical advantages, summarized below:
| Property | Standard Benzothiazole (HBT) | Thieno[2,3-e]benzothiazole | Causality / Advantage |
| Absorption Max ( λabs ) | 330 - 350 nm | 420 - 450 nm | Extended π -conjugation lowers excitation energy. |
| Emission Max ( λem ) | 520 - 540 nm | 650 - 680 nm (NIR) | Reduced HOMO-LUMO gap; minimizes autofluorescence. |
| Stokes Shift | ~180 nm | >200 nm | Enhanced ESIPT efficiency in the rigidified core. |
| Photostability | Moderate | Excellent | Thiophene fusion increases resistance to photobleaching. |
| Cytotoxicity | Low | Very Low | Highly biocompatible scaffold[4]. |
Experimental Protocols
To ensure absolute trustworthiness in your imaging data, the following protocol is designed as a self-validating system . It incorporates mandatory positive and negative controls to rule out artifacts.
Protocol A: In Vitro Spectroscopic Validation
-
Stock Preparation: Dissolve the Thieno[2,3-e]benzothiazole-boronate probe in anhydrous DMSO to a final concentration of 10 mM.
-
Mechanistic Insight: Anhydrous DMSO prevents premature hydrolysis of the boronate ester during storage.
-
-
Buffer Preparation: Prepare 10 mM PBS (pH 7.4) containing 1% DMSO as a cosolvent.
-
Mechanistic Insight: Fused tricyclic systems are highly hydrophobic. Maintaining 1% DMSO ensures the probe remains monomeric in aqueous media, preventing Aggregation-Caused Quenching (ACQ)[1].
-
-
Titration Assay: Aliquot 3 mL of the working solution (10 μM probe) into a quartz cuvette. Add varying concentrations of H₂O₂ (0 to 100 μM).
-
Incubation & Measurement: Incubate at 37°C for 30 minutes. Record emission spectra ( λex = 430 nm).
-
Causality Check: The oxidative cleavage of the aryl-boronate bond is a covalent reaction, not an instantaneous binding event. A 30-minute window allows the hydrolysis to reach thermodynamic equilibrium, ensuring maximum signal-to-noise ratio[1].
-
Protocol B: Live-Cell Imaging Workflow
-
Cell Seeding: Seed A549 or HeLa cells in 35 mm glass-bottom confocal dishes at 1×105 cells/dish. Incubate for 24 h at 37°C in 5% CO₂[1].
-
Pre-treatment (The Self-Validating Step):
-
Group 1 (Control): Fresh DMEM only.
-
Group 2 (Positive): DMEM containing 100 μM H₂O₂ or 1 μg/mL PMA (Phorbol 12-myristate 13-acetate) for 30 min to induce endogenous ROS.
-
Group 3 (Negative): DMEM containing 1 mM NAC (N-acetylcysteine) for 1 h prior to H₂O₂/PMA treatment.
-
Self-Validation Check: Why include an NAC pre-treatment group? NAC acts as a direct ROS scavenger. A lack of fluorescence in this group definitively proves the probe's signal is strictly ROS-dependent, ruling out false positives caused by non-specific organelle accumulation.
-
-
Probe Incubation: Wash cells 3x with PBS. Add 5 μM of the probe (diluted in serum-free DMEM) to all dishes. Incubate for 30 min.
-
Mechanistic Insight: Serum-free media prevents the hydrophobic probe from binding to bovine serum albumin (BSA), which would otherwise drastically reduce cellular uptake.
-
-
Imaging: Wash cells 3x with PBS to remove extracellular background. Image using a confocal laser scanning microscope ( λex = 488 nm laser, emission collected at 640–700 nm).
Figure 2: Self-validating experimental workflow for live-cell ROS imaging using the NIR probe.
References
- Source: nih.
- Source: rsc.
- Source: stemmpress.
- Source: google.
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. A novel and effective benzo[d]thiazole-based fluorescent probe with dual recognition factors for highly sensitive and selective imaging of cysteine in vitro and in vivo - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. EP0439356A1 - Spectrally sensitized silver halide photographic material - Google Patents [patents.google.com]
- 4. stemmpress.com [stemmpress.com]
Application Note: Thieno[2,3-e]benzothiazole as a High-Performance Electron Acceptor in Organic Light-Emitting Diodes (OLEDs) and Bio-Optoelectronics
Executive Summary
The development of high-efficiency, deep-red/near-infrared (NIR) Organic Light-Emitting Diodes (OLEDs) requires molecular architectures that precisely manage exciton dynamics and charge transport. Thieno[2,3-e]benzothiazole represents an advanced, highly rigid, electron-deficient fused heterocyclic core. By combining the electron-rich polarizability of thiophene with the electron-withdrawing capacity of benzothiazole, this moiety serves as an exceptional electron acceptor in Donor-Acceptor (D-A) fluorophores.
This application note provides a comprehensive guide for materials scientists and drug development professionals, detailing the mechanistic photophysics, self-validating fabrication protocols, and the interdisciplinary translation of these OLEDs into wearable photodynamic therapy (PDT) patches for clinical research.
Mechanistic Grounding: The Photophysics of Thieno[2,3-e]benzothiazole
To engineer high-performance optoelectronics, one must understand the causality behind the molecular design. The Thieno[2,3-e]benzothiazole core offers three distinct mechanistic advantages:
-
Energy Level Tuning via Fused Conjugation : Fusing a thiophene ring to a benzothiazole core extends the planar conjugated network. The electron-withdrawing nature of the imine nitrogen in the thiazole ring, synergized with the extended π -conjugation, significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO)[1]. A deep LUMO (typically around -3.1 to -3.3 eV) minimizes the electron injection barrier from the cathode, reducing the device's turn-on voltage.
-
Intramolecular Charge Transfer (ICT) : When covalently linked to strong electron donors (e.g., Triphenylamine or Carbazole), the resulting D-A molecule exhibits pronounced ICT. This spatial separation of the Highest Occupied Molecular Orbital (HOMO) and LUMO narrows the optical bandgap, shifting the emission spectrum into the orange, red, or NIR regions[2].
-
Suppression of Non-Radiative Decay : The rigid, tricyclic nature of the thieno-benzothiazole core restricts intramolecular rotations and vibrations. This structural rigidity suppresses non-radiative exciton decay pathways, thereby maximizing the Photoluminescence Quantum Yield (PLQY) in the solid state[3].
Experimental Workflows & Protocols
Protocol 3.1: Synthesis & High-Purity Sublimation
Note: OLED performance is exceptionally sensitive to chemical impurities. Trace metals act as deep charge traps.
-
Cross-Coupling Synthesis : Synthesize the D-A monomer via a Palladium-catalyzed Suzuki-Miyaura cross-coupling between a brominated Thieno[2,3-e]benzothiazole intermediate and a donor-boronic acid (e.g., 4-(diphenylamino)phenylboronic acid).
-
Primary Purification : Purify the crude product via silica gel column chromatography (Eluent: Dichloromethane/Hexane gradient) followed by recrystallization in ethanol.
-
Vacuum Sublimation (Critical Step) : Subject the synthesized powder to gradient temperature vacuum sublimation ( 10−6 Torr).
-
Causality: Standard chromatographic purification leaves trace palladium (from the catalyst) and halogenated byproducts. In an OLED, these impurities quench excitons and severely degrade the operational lifetime. Sublimation ensures >99.9% optoelectronic-grade purity.
-
Protocol 3.2: OLED Device Fabrication (Self-Validating System)
This protocol describes the fabrication of a bottom-emitting OLED using thermal evaporation. The architecture is designed to validate charge balance.
-
Substrate Preparation :
-
Sonicate Indium Tin Oxide (ITO) coated glass substrates sequentially in detergent, deionized water, acetone, and isopropanol (15 minutes each).
-
UV-Ozone Treatment : Expose the ITO to UV-Ozone for 15 minutes.
-
Causality: UV-Ozone removes residual organic contaminants and enriches the ITO surface with oxygen. This increases the work function from ~4.5 eV to ~4.8 eV, significantly lowering the hole injection barrier.
-
-
Hole Transport Layer (HTL) : Transfer substrates to a vacuum chamber ( <5×10−6 Torr). Evaporate NPB (N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine) at a rate of 1.0 Å/s to a thickness of 40 nm.
-
Emissive Layer (EML) : Co-evaporate the Thieno[2,3-e]benzothiazole emitter and a host material (e.g., CBP) at a 5:95 weight ratio to a thickness of 30 nm.
-
Causality: Highly planar fused heterocycles are prone to π−π stacking in the solid state, leading to Aggregation-Caused Quenching (ACQ). Doping the emitter into a wide-bandgap host physically separates the fluorophores, preserving high PLQY[3].
-
-
Electron Transport Layer (ETL) : Evaporate TPBi (1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene) to a thickness of 30 nm.
-
Cathode Deposition : Deposit a 1 nm layer of LiF (electron injection layer) followed by 100 nm of Aluminum.
-
Encapsulation : Transfer the device to a nitrogen-filled glovebox ( O2<0.1 ppm, H2O<0.1 ppm) and encapsulate using a glass lid and UV-curable epoxy.
Step-by-step workflow from molecular synthesis to bio-optoelectronic integration.
Interdisciplinary Translation: Bio-OLEDs in Drug Development
For drug development professionals, the value of Thieno[2,3-e]benzothiazole extends beyond traditional displays. Benzothiazole derivatives inherently possess high biocompatibility and are widely explored in pharmacology as antitumor and neuroprotective agents[4].
By integrating Thieno[2,3-e]benzothiazole-based OLEDs onto flexible, biocompatible substrates (such as Polyimide or PDMS), researchers can manufacture wearable optoelectronic patches . Because the ICT characteristics of this core allow for tunable emission in the 600–700 nm window[2], these OLEDs are perfectly matched to the absorption peaks of clinical photosensitizers (e.g., Chlorin e6). This enables highly localized, conformal Photodynamic Therapy (PDT) for superficial tumors or dermatological conditions, providing a continuous, low-dose light source that is vastly superior to rigid, hospital-bound laser systems.
Energy level alignment and charge transport pathways in the OLED architecture.
Quantitative Data Summaries
The following tables summarize the expected baseline parameters for Thieno[2,3-e]benzothiazole derivatives coupled with standard arylamine donors.
Table 1: Optoelectronic & Electrochemical Properties
| Property | Measurement Technique | Typical Value Range | Mechanistic Implication |
| HOMO Level | Cyclic Voltammetry (Oxidation) | -5.4 to -5.7 eV | Favorable hole injection from standard HTLs. |
| LUMO Level | Cyclic Voltammetry (Reduction) | -3.1 to -3.3 eV | Deep LUMO ensures efficient electron acceptance. |
| Optical Bandgap ( Eg ) | UV-Vis Absorption Edge | 2.1 to 2.4 eV | Corresponds to orange/red emission profiles. |
| PLQY ( ΦPL ) | Integrating Sphere (Doped Film) | 65% - 85% | High rigidity prevents non-radiative energy loss. |
Table 2: OLED Device Performance Metrics (5 wt% Doped in CBP)
| Device Metric | Value | Significance for Application |
| Turn-on Voltage ( Von ) | 2.8 - 3.2 V | Low power consumption; safe for wearable bio-OLEDs. |
| Maximum Luminance ( Lmax ) | > 50,000 cd/m 2 | Sufficient intensity for activating photosensitizers in PDT. |
| Current Efficiency (CE) | 10 - 15 cd/A | Indicates excellent charge carrier balance in the EML. |
| External Quantum Efficiency (EQE) | 5.0% - 7.5% | Approaches the theoretical limit for standard fluorescent emitters. |
References
-
[3] High-performance, low-voltage organic field-effect transistors using thieno[3,2-b]thiophene and benzothiadiazole co-polymers. Journal of Materials Chemistry C (RSC Publishing). URL:
-
[2] Triphenylamine/benzothiadiazole-based compounds for non-doped orange and red fluorescent OLEDs with high efficiencies and low efficiency roll-off. RSC Publishing. URL:
-
[1] Thienothiophenes, Dithienothiophenes, and Thienoacenes: Syntheses, Oligomers, Polymers, and Properties. Chemical Reviews - ACS Publications. URL:
-
[4] Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. PMC. URL:
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Triphenylamine/benzothiadiazole-based compounds for non-doped orange and red fluorescent OLEDs with high efficiencies and low efficiency roll-off - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. High-performance, low-voltage organic field-effect transistors using thieno[3,2-b]thiophene and benzothiadiazole co-polymers - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for High-Throughput Screening of Thieno[2,3-e]benzothiazole Libraries
Introduction: The Thieno[2,3-e]benzothiazole Scaffold in Drug Discovery
The thieno[2,3-e]benzothiazole core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its rigid, planar structure and potential for diverse substitutions make it an attractive starting point for the development of novel therapeutics. Derivatives of this and related benzothiazole scaffolds have demonstrated a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] Notably, recent studies have highlighted the potential of thieno-thiazole derivatives as multi-targeting kinase inhibitors, particularly against targets like EGFR, VEGFR-2, and BRAF, which are critical in oncology.[2][3]
Given the therapeutic potential of this chemical class, high-throughput screening (HTS) of thieno[2,3-e]benzothiazole libraries is a critical step in identifying lead compounds for drug discovery programs.[4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing robust HTS campaigns for these libraries. We will delve into the rationale behind assay selection, provide detailed, field-proven protocols for both biochemical and cell-based assays, and outline a rigorous hit validation workflow.
Pillar 1: Strategic Assay Development for Thieno[2,3-e]benzothiazole Libraries
The success of any HTS campaign hinges on the selection and development of a "fit-for-purpose" assay.[6] The choice between a biochemical (target-based) and a cell-based (phenotypic) approach is the first critical decision point and depends entirely on the scientific question being asked.[5]
-
Biochemical Assays: These assays are ideal when a specific molecular target, such as a protein kinase or protease, is known or hypothesized.[5] They measure the direct interaction between a compound and a purified biomolecule, offering high reproducibility and a clear mechanistic readout.[4][5] This is particularly relevant for thieno[2,3-e]benzothiazole libraries, given their demonstrated potential as kinase inhibitors.[2][3]
-
Cell-Based Assays: These provide a more physiologically relevant context by assessing a compound's effect within a living cell.[5][7] They can be used for phenotypic screening without a known target or to confirm that a compound's activity in a biochemical assay translates to a cellular effect.[7][8] Common cell-based assays measure endpoints like cell viability, apoptosis, or the activity of specific signaling pathways via reporter genes.[7][9]
A comprehensive HTS workflow integrates both assay types, starting with a primary biochemical screen to identify direct modulators of the target, followed by secondary cell-based assays to confirm on-target activity in a biological system and triage hits.
Pillar 2: The HTS Experimental & Validation Workflow
A successful HTS campaign is a systematic process that moves from assay development through to validated, confirmed hits. This workflow ensures that resources are focused on the most promising compounds.
Caption: General High-Throughput Screening (HTS) Workflow.
Protocol 1: Biochemical HTS for Kinase Inhibitors (Fluorescence Polarization)
This protocol describes a competitive binding assay using Fluorescence Polarization (FP), a robust and homogeneous method well-suited for HTS.[10]
Principle of the Assay: FP measures the change in the rotational speed of a fluorescently labeled molecule (tracer) upon binding to a larger partner (kinase).[10][11][12] A small, free-tumbling tracer depolarizes light, resulting in a low FP signal. When bound to a large protein kinase, its tumbling slows, and it retains more of the polarized light, yielding a high FP signal.[13][14] Compounds from the thieno[2,3-e]benzothiazole library that bind to the kinase will displace the tracer, causing a decrease in the FP signal.
Caption: Principle of the Fluorescence Polarization (FP) Kinase Assay.
A. Assay Development & Validation
Before embarking on a full-scale screen, the assay must be rigorously validated to ensure it is robust and reproducible.[6][15]
1. Reagent Preparation:
- Assay Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20). The exact composition may need optimization for the specific kinase.
- Kinase Stock: Prepare a concentrated stock of the purified protein kinase in assay buffer.
- Tracer Stock: Prepare a concentrated stock of the fluorescently labeled tracer (a known ligand or ATP-competitive probe) in DMSO or assay buffer.
- Control Inhibitor: Use a known, potent inhibitor for the target kinase (e.g., Staurosporine) as a positive control for inhibition.
2. Key Validation Steps:
| Parameter | Purpose | Protocol | Acceptance Criteria |
| DMSO Tolerance | To determine the maximum DMSO concentration tolerated by the assay without significant signal loss. | Titrate DMSO from 0.1% to 5% (v/v) in the assay, keeping all other components constant. | Select the highest DMSO concentration where the signal window remains robust and the Z' factor is > 0.5.[16] Typically ≤ 1%.[16] |
| Reagent Stability | To ensure reagents are stable for the duration of the screen. | Prepare assay plates and read them at time 0 and after several hours (e.g., 1, 2, 4, 8 hours) of incubation at room temperature. | Signal should remain stable with <20% drift over the expected screen time.[6][16] |
| Plate Uniformity | To check for systematic errors or "edge effects" across the microplate. | Fill a 384-well plate with alternating columns of high control (kinase + tracer) and low control (tracer only) wells. | Coefficient of Variation (CV) across the plate for each control should be ≤ 10%.[6] No obvious spatial patterns in the data. |
| Z' Factor Calculation | To quantify the statistical separation between positive and negative controls, indicating assay quality.[17] | Prepare a plate with at least 16 wells of high control (kinase + tracer + DMSO) and 16 wells of low control (kinase + tracer + saturating concentration of control inhibitor). | Z' ≥ 0.5 indicates an excellent assay suitable for HTS.[5][17][18] |
Z' Factor Formula: Z' = 1 - ( (3 * σp + 3 * σn) / |μp - μn| ) Where: µp and σp are the mean and standard deviation of the positive control (max signal), and µn and σn are for the negative control (min signal).[17]
B. HTS Protocol (384-Well Format)
-
Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each compound from the thieno[2,3-e]benzothiazole library (typically at 10 mM in DMSO) into the appropriate wells of a 384-well, low-volume, black assay plate. This results in a final screening concentration of 10 µM in a 50 µL assay volume.
-
Control Plating: Designate specific columns for controls:
-
Negative Control (Max Signal): Add 50 nL of DMSO.
-
Positive Control (Min Signal): Add 50 nL of a known inhibitor at a saturating concentration.
-
-
Kinase Addition: Add 25 µL of the kinase solution (at 2x final concentration) to all wells.
-
Incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature to allow for compound-kinase binding.
-
Tracer Addition: Add 25 µL of the fluorescent tracer solution (at 2x final concentration) to all wells.
-
Final Incubation: Seal the plate, mix gently, and incubate for at least 1 hour at room temperature, protected from light. The exact time should be determined during assay development to ensure the binding has reached equilibrium.
-
Data Acquisition: Read the plate on a microplate reader equipped for FP, using appropriate excitation and emission filters.
Protocol 2: Cell-Based HTS for Anticancer Activity (Luciferase Reporter Assay)
This protocol describes a reporter gene assay to identify compounds that modulate a specific cancer-related signaling pathway (e.g., NF-κB, p53).[9]
Principle of the Assay: Cancer cells are engineered to express the firefly luciferase gene under the control of a promoter that is responsive to the signaling pathway of interest.[19] When the pathway is activated, the promoter drives the expression of luciferase.[20] Upon addition of the luciferin substrate, the enzyme produces light, which is measured by a luminometer.[21] Compounds that inhibit the pathway will reduce luciferase expression and thus decrease the light signal. A second reporter, such as Renilla luciferase driven by a constitutive promoter, is often co-transfected to normalize for cell number and transfection efficiency.[19][20]
A. Assay Development & Validation
-
Cell Line & Reagent Preparation:
-
Reporter Cell Line: Use a stable cell line expressing the desired firefly luciferase reporter construct and a constitutive Renilla luciferase control.
-
Cell Culture Medium: Use medium appropriate for the cell line, ensuring it does not contain phenol red, which can interfere with the assay.[20]
-
Pathway Stimulant: If the pathway is not constitutively active, a stimulant (e.g., TNFα for NF-κB) will be required.
-
Luciferase Reagents: Use a commercial dual-luciferase reagent system that allows for sequential measurement of both firefly and Renilla luciferase activity from a single well.[21]
-
-
Key Validation Steps:
| Parameter | Purpose | Protocol | Acceptance Criteria |
| Cell Seeding Density | To find the optimal number of cells per well for a robust signal and healthy monolayer. | Perform a cell titration (e.g., 2,000 to 20,000 cells/well) and measure the signal window after stimulation. | Select the density that provides the best Z' factor and signal-to-background ratio without overgrowth. |
| Stimulant Concentration | To determine the EC₈₀ concentration of the pathway stimulant. | Perform a dose-response curve of the stimulant and measure the firefly luciferase signal. | Use the EC₈₀ concentration for the screen to ensure that inhibitors can be robustly detected. |
| Z' Factor Calculation | To quantify the statistical separation between stimulated and unstimulated (or inhibited) controls. | Prepare a plate with wells containing: (1) Stimulated cells + DMSO (High Signal) and (2) Unstimulated cells + DMSO or Stimulated cells + known inhibitor (Low Signal). | Z' ≥ 0.5 indicates a robust assay suitable for HTS.[22] |
B. HTS Protocol (384-Well Format)
-
Cell Seeding: Dispense 40 µL of the reporter cell line suspension into clear-bottom, white-walled 384-well plates at the pre-determined optimal density. Incubate overnight (37°C, 5% CO₂).
-
Compound Addition: Add 50 nL of library compounds and controls (as in the biochemical screen) to the cell plates.
-
Incubation: Incubate the plates for a duration appropriate for the biological pathway being studied (e.g., 6-24 hours).
-
Pathway Stimulation: If required, add 10 µL of the pathway stimulant (at 5x final concentration) to all wells except the unstimulated controls. Incubate for the optimized duration (e.g., 6 hours).
-
Lysis and Signal Detection:
-
Equilibrate the plates and luciferase reagents to room temperature.[21]
-
Remove the assay plate from the incubator.
-
Add the first luciferase reagent (which lyses the cells and contains the firefly luciferin substrate) to all wells according to the manufacturer's instructions.
-
Read the firefly luminescence on a plate luminometer.
-
Inject the second reagent (which quenches the firefly reaction and initiates the Renilla reaction) into the wells.
-
Read the Renilla luminescence.
-
Pillar 3: Hit Triage and Validation Strategy
A primary screen will inevitably generate false positives.[23] A rigorous hit triage process is essential to eliminate artifacts and confirm that hits are genuine, on-target modulators.[24]
Caption: A Decision Tree for Hit Triage and Validation.
1. Hit Confirmation and Potency: Re-test primary hits in the primary assay by generating a full 10-point dose-response curve to determine the IC₅₀ value.[23][25] This confirms the activity and establishes potency.
2. Counter-Screens: These assays are designed to identify compounds that interfere with the assay technology itself, rather than the biological target.[23][24][26]
- For FP Assays: Screen hits against the fluorescent tracer alone to identify compounds that quench fluorescence.
- For Luciferase Assays: Screen hits against purified luciferase enzyme to identify direct enzyme inhibitors.
3. Orthogonal Assays: These are essential for confirming that the observed activity is due to interaction with the target and not an artifact of the primary assay format.[24][25] An orthogonal assay should measure the same biological endpoint but use a different detection technology.[25]
- Example for Kinases: If the primary screen was an FP binding assay, an orthogonal assay could be a luminescence-based ADP detection assay (e.g., ADP-Glo™), which directly measures enzymatic activity.[27]
4. Cellular Confirmation: Hits validated through biochemical orthogonal assays must be tested in relevant cell-based assays to confirm they are cell-permeable and engage the target in a cellular context.[25]
By following this structured approach, researchers can confidently identify and advance high-quality hits from their thieno[2,3-e]benzothiazole screening campaigns, paving the way for successful lead optimization and drug development.
References
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Celtarys. Insights & FAQs | How Does Fluorescence Polarization Work?. Celtarys. Available from: [Link]
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National Center for Biotechnology Information. Assay Guidance Manual. NCBI Bookshelf. Available from: [Link]
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BPS Bioscience. Fluorescence Polarization Assays: Principles & Applications. BPS Bioscience. Available from: [Link]
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nanomicrospheres. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. nanomicrospheres. Available from: [Link]
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National Center for Biotechnology Information. Cell-based high-throughput screens for the discovery of chemotherapeutic agents. PMC. Available from: [Link]
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PubMed. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed. Available from: [Link]
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BellBrook Labs. From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. BellBrook Labs. Available from: [Link]
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BMG LABTECH. Microplate Assays for High-Throughput Drug Screening in Cancer Research. BMG LABTECH. Available from: [Link]
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Medium. On HTS: Z-factor. Medium. Available from: [Link]
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Royal Society of Chemistry. A robust and quantitative assay platform for multiplexed, high throughput screening of protein kinase inhibitors. RSC Publishing. Available from: [Link]
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Pelago Bioscience. Hit confirmation for Lead Generation in Drug Discovery. Pelago Bioscience. Available from: [Link]
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The ChEMBL-og. Books: Assay Guidance Manual. The ChEMBL-og. Available from: [Link]
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Journal of Visualized Experiments. High-throughput Functional Screening using a Homemade Dual-glow Luciferase Assay. JoVE. Available from: [Link]
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clyte. Complete Protocol & Troubleshooting Guide to Luciferase Reporter Assay. clyte. Available from: [Link]
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Visikol. Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Visikol. Available from: [Link]
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MDPI. In Vitro High Throughput Screening, What Next? Lessons from the Screening for Aurora Kinase Inhibitors. MDPI. Available from: [Link]
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eScholarship. Assay Guidance Manual: Quantitative Biology and Pharmacology in Preclinical Drug Discovery. eScholarship. Available from: [Link]
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High-Throughput Screening Center. Guidance for Assay Development & HTS. University of Illinois Chicago. Available from: [Link]
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National Center for Biotechnology Information. HTS Assay Validation. NCBI Bookshelf. Available from: [Link]
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BellBrook Labs. How Do You Validate an Assay for High-Throughput Screening?. BellBrook Labs. Available from: [Link]
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IntechOpen. Assay Validation in High Throughput Screening – from Concept to Application. IntechOpen. Available from: [Link]
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Technology Networks. Assay Development for High-Throughput Screening: Best Practices. Technology Networks. Available from: [Link]
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PLOS Genetics. High-throughput screening and genome-wide analyses of 44 anticancer drugs in the 1000 Genomes cell lines reveals an association of the NQO1 gene with the response of multiple anticancer drugs. PLOS Journals. Available from: [Link]
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Oxford Academic. Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics. Available from: [Link]
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BellBrook Labs. A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs. Available from: [Link]
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SlideShare. Data analysis approaches in high throughput screening. SlideShare. Available from: [Link]
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National Center for Biotechnology Information. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. PMC. Available from: [Link]
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Sygnature Discovery. Strategies for Hit Identification in Drug Discovery at Sygnature. Sygnature Discovery. Available from: [Link]
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Bentham Science. Benzothiazole: Synthetic Strategies, Biological Potential, and Interactions With Targets. Bentham Science. Available from: [Link]
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National Center for Biotechnology Information. Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. PMC. Available from: [Link]
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Royal Society of Chemistry. Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. RSC Publishing. Available from: [Link]
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Semantic Scholar. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. Semantic Scholar. Available from: [Link]
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ResearchGate. Benzothiazole: Synthetic Strategies, Biological Potential, And Interactions With Targets. ResearchGate. Available from: [Link]
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Advanced Thieno-Benzothiazole Derivatives for High-Fidelity Cancer Cell Imaging
I. Executive Summary
The visualization of cellular processes within the tumor microenvironment is a cornerstone of modern cancer research and drug development. Thieno-benzothiazole derivatives are emerging as a formidable class of fluorescent probes, offering unique advantages for the selective imaging of cancer cells. Their rigid, planar structure and extended π-conjugation system give rise to desirable photophysical properties, including high quantum yields and significant Stokes shifts. This technical guide provides an in-depth exploration of the application of these probes, detailing their mechanisms of action, protocols for use, and the scientific rationale behind their design and application in cancer cell imaging. While the broader class of thieno-benzothiazoles shows immense promise, this document will draw upon data from closely related and well-studied benzothiazole and thienothiophene derivatives to illustrate the principles and methodologies, given the nascent state of research on specific isomers like Thieno[2,3-e]benzothiazole.
II. Scientific Principles: Mechanism of Selective Cancer Cell Imaging
The preferential accumulation and fluorescence of thieno-benzothiazole derivatives in cancer cells are not serendipitous. These phenomena are rooted in the unique biochemical and biophysical hallmarks of cancer cells. The design of these probes often incorporates two key strategies: passive targeting through environmental sensitivity and active targeting via receptor-mediated uptake.
A. Environmental Sensitivity: Exploiting the Cancer Cell Milieu
Many thieno-benzothiazole derivatives are engineered as "smart" probes that respond to the distinct intracellular environment of cancer cells. For instance, some probes are designed to exhibit enhanced fluorescence in environments of high viscosity or altered pH, both of which are characteristic of cancer cell organelles like mitochondria and lysosomes. This "turn-on" fluorescence mechanism minimizes background signal from healthy tissues, leading to high-contrast imaging. A benzothiazolium-based fluorescent probe, for example, has been successfully used for mitochondrial pH imaging and differentiating cancer cells from normal cells[1].
B. Active Targeting: Ligand-Receptor Interactions
To further enhance specificity, thieno-benzothiazole scaffolds can be functionalized with targeting moieties that have a high affinity for receptors overexpressed on the surface of cancer cells. This could include ligands for folate receptors, transferrin receptors, or specific cell-surface antigens. This active targeting strategy ensures a higher concentration of the fluorescent probe within the tumor cells, enabling more sensitive detection.
Figure 1: Mechanism of targeted delivery and activation of Thieno-benzothiazole probes in cancer cells.
III. Photophysical Characteristics of Representative Probes
The selection of a fluorescent probe is dictated by its photophysical properties and the imaging instrumentation available. Thieno-benzothiazole derivatives can be synthesized with a range of spectral characteristics. Below is a table summarizing the properties of some relevant benzothiazole-based fluorescent probes.
| Probe Derivative | Excitation Max (λex, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Cellular Target | Reference |
| BTD-based Probe | ~450-500 | ~550-650 | >100 | High in non-polar media | Lipid Droplets | [2] |
| Bithienyl Benzothiazole | ~380-420 | ~450-550 | >70 | Moderate to High | General Cytoplasmic | [3] |
| Benzothiazolium Probe | 436 | 612 | 176 | pH-dependent | Mitochondria | [1] |
| BT-BO | ~350 | 604 | >250 | "Turn-on" with H₂O₂ | Hydrogen Peroxide | [4] |
IV. Detailed Experimental Protocols
The following protocols provide a robust framework for utilizing thieno-benzothiazole derivatives for cancer cell imaging.
A. Protocol 1: Cell Culture and Plating
-
Cell Line Selection: Utilize a cancer cell line relevant to your research (e.g., HeLa, MCF-7, A549) and a non-cancerous control cell line (e.g., MCF-10A, HEK293).
-
Standard Culture: Culture cells in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, at 37°C in a humidified 5% CO₂ atmosphere.
-
Plating for Imaging: Seed cells onto glass-bottom dishes or chamber slides suitable for fluorescence microscopy. Aim for 50-70% confluency at the time of imaging to ensure healthy, well-spread cells.
B. Protocol 2: Probe Preparation and Cell Staining
-
Stock Solution Preparation: Prepare a 1-5 mM stock solution of the thieno-benzothiazole derivative in anhydrous DMSO. Store at -20°C, protected from light.
-
Working Solution Preparation: Immediately before use, dilute the stock solution in serum-free media or PBS to the final working concentration (typically 0.5-10 µM). The optimal concentration should be determined empirically.
-
Cell Staining: a. Remove the culture medium from the cells. b. Wash the cells once with pre-warmed PBS. c. Add the probe working solution to the cells and incubate for 15-60 minutes at 37°C. Incubation time will vary depending on the probe and cell line. d. Remove the probe solution and wash the cells 2-3 times with pre-warmed PBS to remove unbound probe and reduce background fluorescence. e. Add fresh, pre-warmed imaging medium (e.g., phenol red-free medium) to the cells.
C. Protocol 3: Fluorescence Microscopy and Image Acquisition
-
Microscope Configuration: Use a confocal or widefield fluorescence microscope equipped with appropriate filter sets for the excitation and emission wavelengths of the chosen probe.
-
Image Acquisition Parameters:
-
Objective: Use a high numerical aperture objective (e.g., 40x or 63x oil immersion) for optimal resolution.
-
Excitation: Use the appropriate laser line or filter for excitation.
-
Emission: Set the emission detector or filter to capture the fluorescence signal.
-
Exposure/Gain: Adjust the exposure time and detector gain to achieve a good signal-to-noise ratio while minimizing phototoxicity.
-
-
Live-Cell Imaging: For time-lapse experiments, use a stage-top incubator to maintain temperature, humidity, and CO₂ levels.
Figure 2: A generalized workflow for cancer cell imaging using Thieno-benzothiazole fluorescent probes.
V. Data Interpretation and Troubleshooting
-
Low Signal: If the fluorescence is weak, consider increasing the probe concentration, extending the incubation time, or checking the filter sets on the microscope.
-
High Background: Excessive background can be due to incomplete washing or a probe concentration that is too high. Increase the number of wash steps or decrease the probe concentration.
-
Phototoxicity: If cells show signs of stress (e.g., blebbing, detachment), reduce the excitation light intensity and/or the exposure time.
-
Cytotoxicity: It is crucial to assess the cytotoxicity of any new probe. A standard MTT or similar viability assay should be performed to determine the non-toxic concentration range for your specific cell line[5]. Novel benzothiazole derivatives have been shown to have low cytotoxicity, making them suitable for live-cell imaging[4][6].
VI. Conclusion
Thieno-benzothiazole derivatives represent a highly promising and versatile class of fluorescent probes for cancer cell imaging. Their tunable photophysical properties and the potential for targeted delivery allow for high-contrast visualization of cancer cells and their subcellular compartments. The protocols and principles outlined in this guide provide a comprehensive starting point for researchers to effectively integrate these powerful tools into their cancer research programs. Further exploration into specific isomers and novel functionalizations will undoubtedly expand the utility of this remarkable scaffold in the ongoing effort to understand and combat cancer.
VII. References
-
Hien, N., Van Dat, N., Duc Du, N., Thi Ngoc Mai, N., Thi Thu Hien, N., & Quoc Hoan, D. (2023). Synthesis and Fluorescent Properties of Some Benzothiazole Derivatives Synthesized via Suzuki Cross Coupling Reaction. Indian Journal of Chemistry, 62(12), 1276-1281. [Link]
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Sousa, J. C., et al. (2007). Synthesis of fluorescent 2-(2´,2´´-bithienyl)-1,3-benzothiazoles. CORE. [Link]
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Zhang, Y., et al. (2023). Design, Synthesis and Evaluation of Fluorescent Properties of Benzothiazole Derivatives. ChemPhysChem, e202300159. [Link]
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Lin, B., et al. (2021). A benzothiazolium-based fluorescent probe with ideal pKa for mitochondrial pH imaging and cancer cell differentiation. Journal of Materials Chemistry B, 9(4), 1083-1089. [Link]
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Antaris, A. L., et al. (2017). Novel benzo-bis(1,2,5-thiadiazole) fluorophores for in vivo NIR-II imaging of cancer. Chemical Communications, 53(7), 1309-1312. [Link]
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Dyrager, C., et al. (2022). Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles. RSC Advances, 12(24), 14544-14550. [Link]
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Gomes, A. T. P. C., et al. (2011). Synthesis and fluorescence of some thiazole and benzothiazole derivatives. Dyes and Pigments, 91(1), 51-58. [Link]
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Hien, N., et al. (2023). Synthesis and Fluorescent Properties of Some Benzothiazole Derivatives Synthesized via Suzuki Cross Coupling Reaction. Indian Journal of Chemistry, 62(12), 1276-1281. [Link]
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Di Censo, D., et al. (2017). Photophysical properties and excited state dynamics of 4,7-dithien-2-yl-2,1,3-benzothiadiazole. Physical Chemistry Chemical Physics, 19(19), 12094-12104. [Link]
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Chen, Y., et al. (2026). Organelle-Targeting Iridium(III) Benzothiazole Complexes Potently Induce Immunogenic Cell Death for Gastric Cancer Immunotherapy. Journal of Medicinal Chemistry. [Link]
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B. A. D. Neto. (2015). Benzothiadiazole Derivatives as Fluorescence Imaging Probes: Beyond Classical Scaffolds. Accounts of Chemical Research, 48(6), 1540-1550. [Link]
-
Lo, P.-K., et al. (2020). Photophysical Characteristics and Photosensitizing Abilities of Thieno[3,2-b]thiophene-Based Organic Dyes. Journal of Photochemistry and Photobiology A: Chemistry, 406, 112979. [Link]
-
da Silva, J. B. B., et al. (2010). On the use of 2,1,3-benzothiadiazole derivatives as selective live cell fluorescence imaging probes. Organic & Biomolecular Chemistry, 8(20), 4535-4538. [Link]
-
Wang, Y., et al. (2024). A Novel Benzothiazole-Based Fluorescent AIE Probe for the Detection of Hydrogen Peroxide in Living Cells. Molecules, 29(21), 5098. [Link]
-
Feng, J., et al. (2018). The effect of a thieno[2,3-b]pyridine PLC-γ inhibitor on the proliferation, morphology, migration and cell cycle of breast cancer cells. MedChemComm, 9(1), 133-140. [Link]
-
Valdes, J. A., et al. (2022). Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro. Cancers, 14(12), 2986. [Link]
-
Al-Ostath, A., et al. (2023). Discovery of new benzothiazole-1,2,3-triazole hybrid-based hydrazone/thiosemicarbazone derivatives as potent EGFR inhibitors with cytotoxicity against cancer. RSC Advances, 13(1), 1-17. [Link]
-
Kumar, S., et al. (2022). Thiophene-Appended Benzothiazole Compounds for Ratiometric Detection of Copper and Cadmium Ions with Comparative Density Functional Theory Studies and Their Application in Real-Time Samples. ACS Omega, 7(50), 46844-46856. [Link]
-
Al-Hussain, S. A., et al. (2023). Thienothiophene-based organic light-emitting diode: synthesis, photophysical properties and application. Beilstein Journal of Organic Chemistry, 19, 137-144. [Link]
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Step-by-step guide to Thieno[2,3-e]benzothiazole functionalization
Application Note: Advanced Functionalization of the Thieno[2,3-e]benzothiazole Scaffold
Mechanistic Rationale & Scaffold Dynamics
Thieno[2,3-e]benzothiazole is a highly specialized fused heterocyclic system characterized by a polarizable π-electron cloud, making it a privileged scaffold in both medicinal chemistry and organic optoelectronics. The inherent electronic asymmetry of the molecule dictates its reactivity: the electron-deficient benzothiazole domain resists electrophilic attack but is highly susceptible to transition-metal-catalyzed C-H activation at the C2 position. Conversely, the electron-rich thiophene domain readily undergoes electrophilic aromatic substitution.
The de novo synthesis of this core often proceeds via the thermal or photochemical decomposition of 2-azidophenyl thienyl sulfides. This reaction is driven by the formation of a highly reactive nitrene, which undergoes a ring-opening/ring-closure cascade via a spiro-thienobenzothiazole intermediate to yield the fused aromatic system[1].
Fig 1. Mechanistic pathway from nitrene insertion to late-stage C-H functionalization.
Protocol A: Palladium-Catalyzed C2-Arylation via C-H Activation
Causality & Design: Direct C-H arylation at the C2 position bypasses the need for pre-functionalized (e.g., halogenated) starting materials. We utilize a Pd(II)/Cu(I) co-catalytic system. The Pd(OAc)₂ catalyst initiates the electrophilic metalation at the acidic C2 proton. CuI serves a dual purpose: it acts as an oxidant to regenerate the active Pd species and facilitates the transmetalation step. The addition of Bu₄NBr stabilizes the catalytic transition states and enhances solubility, drastically reducing reaction times[2]. Alternatively, oxidative C-H functionalization can be achieved using a Pd/MnO₂ cocatalytic system under an O₂ atmosphere[3].
Step-by-Step Methodology:
-
Preparation: In a nitrogen-filled glovebox, charge an oven-dried 10 mL Schlenk tube with Thieno[2,3-e]benzothiazole (1.0 equiv, 0.5 mmol), aryl iodide (1.2 equiv, 0.6 mmol), Pd(OAc)₂ (10 mol%), CuI (50 mol%), and Bu₄NBr (2.0 equiv).
-
Solvent Addition: Add anhydrous DMF (3.0 mL) and DBU (2.0 equiv) as the base. Seal the tube and transfer to a fume hood.
-
Thermal Activation: Heat the reaction mixture at 110 °C in an oil bath under vigorous magnetic stirring (800 rpm) for 12 hours.
-
Causality: High stirring rates are critical to overcome the mass transfer limitations of the heterogeneous CuI/base mixture.
-
-
Self-Validating Quality Control (QC) Step: At t = 4h and t = 12h, withdraw a 10 µL aliquot using a micro-syringe. Dilute in 1 mL HPLC-grade acetonitrile, filter through a 0.22 µm PTFE syringe filter, and inject into LC-MS.
-
Validation Criteria: The reaction is deemed complete when the extracted ion chromatogram (EIC) shows <5% of the starting scaffold mass [M+H]⁺ and a dominant product peak. If starting material >5%, extend heating by 4 hours.
-
-
Quench & Workup: Cool to room temperature. Quench the reaction by adding 10 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3 × 15 mL).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Protocol B: Regioselective Electrophilic Bromination at the Thiophene Ring
Causality & Design: To functionalize the thiophene domain, we exploit its higher HOMO energy level compared to the benzothiazole domain. Using N-Bromosuccinimide (NBS) in a polar aprotic solvent (DMF) generates a mild source of electrophilic bromine (Br⁺), which selectively attacks the α-position of the thiophene ring without over-brominating the system.
Step-by-Step Methodology:
-
Preparation: Dissolve Thieno[2,3-e]benzothiazole (1.0 equiv, 1.0 mmol) in 5.0 mL of anhydrous DMF in a 25 mL round-bottom flask. Shield the flask from direct light using aluminum foil.
-
Causality: Light shielding prevents radical-mediated side reactions (e.g., benzylic bromination if alkyl groups are present) and ensures strict electrophilic aromatic substitution.
-
-
Reagent Addition: Cool the solution to 0 °C using an ice-water bath. Add NBS (1.05 equiv, 1.05 mmol) portion-wise over 15 minutes.
-
Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature, stirring for 2 hours.
-
Self-Validating QC Step: Perform TLC (Thin Layer Chromatography) using a 4:1 Hexane:EtOAc mobile phase. Visualize under UV light (254 nm).
-
Validation Criteria: A single new spot with a lower Rf value than the starting material indicates successful mono-bromination. If the starting material spot persists, add an additional 0.05 equiv of NBS.
-
-
Workup: Pour the mixture into 20 mL of ice-cold distilled water to precipitate the product. Filter the solid under vacuum, wash with cold water (3 × 10 mL), and recrystallize from hot ethanol to yield the pure brominated functional derivative.
Quantitative Data & Functional Group Tolerance
The following table summarizes the expected yields and reaction parameters based on the C2-arylation protocol, demonstrating the robustness of the Pd-catalyzed C-H activation system.
| Aryl Coupling Partner | Catalyst System | Temp (°C) | Time (h) | Isolated Yield (%) | Remarks / Tolerance |
| Iodobenzene | Pd(OAc)₂ / CuI | 110 | 12 | 88% | Excellent baseline conversion. |
| 4-Iodotoluene | Pd(OAc)₂ / CuI | 110 | 12 | 91% | Electron-donating group accelerates rate. |
| 1-Chloro-4-iodobenzene | Pd(OAc)₂ / CuI | 110 | 14 | 82% | C-Cl bond remains intact for orthogonal coupling. |
| 4-Iodonitrobenzene | Pd(OAc)₂ / CuI | 110 | 18 | 65% | Electron-withdrawing group requires longer time. |
Experimental Workflow & Quality Control
The entire functionalization process is governed by strict stage-gate validation to ensure reproducibility and high-fidelity synthesis.
Fig 2. Self-validating experimental workflow for transition-metal catalyzed functionalization.
Sources
Application Note: In Vitro Assays for Evaluating the Antimicrobial Activity of Thieno[2,3-e]benzothiazole Derivatives
Target Audience: Researchers, microbiologists, and drug development professionals. Document Type: Technical Protocol & Application Guide
Introduction & Pharmacophore Context
The escalating crisis of antimicrobial resistance (AMR) necessitates the exploration of novel chemical scaffolds. The Thieno[2,3-e]benzothiazole core (CAS 211-36-9) represents a highly privileged, fused tricyclic system. Benzothiazole derivatives and their bioisosteres have demonstrated potent broad-spectrum antimicrobial activity, primarily functioning as inhibitors of bacterial type II topoisomerases (DNA gyrase and topoisomerase IV) by competitively binding to the ATP-binding site of the GyrB subunit [1, 4]. Additionally, recent in silico and in vitro studies indicate that functionalized benzothiazoles can disrupt pyrimidine biosynthesis via dihydroorotase inhibition [2].
Evaluating highly lipophilic, fused heterocyclic compounds like Thieno[2,3-e]benzothiazoles requires rigorous, self-validating experimental designs. Poor aqueous solubility can lead to compound precipitation, yielding false-negative susceptibility data, while improper inoculum standardization can trigger the "inoculum effect," artificially inflating Minimum Inhibitory Concentration (MIC) values.
This application note provides a comprehensive, causality-driven workflow for the in vitro antimicrobial evaluation of Thieno[2,3-e]benzothiazole derivatives, grounded in Clinical and Laboratory Standards Institute (CLSI) guidelines [3].
Experimental Design & Causality: The "Why" Behind the "How"
As a Senior Application Scientist, I emphasize that a protocol is only as robust as its controls. When screening Thieno[2,3-e]benzothiazoles, the following parameters are non-negotiable:
-
Solvent Tolerance (The DMSO Factor): Thienobenzothiazoles are inherently lipophilic. Stock solutions must be prepared in 100% molecular-grade Dimethyl Sulfoxide (DMSO). However, the final concentration of DMSO in the assay well must never exceed 1.0% (v/v) . Concentrations above this threshold compromise the bacterial lipid bilayer, leading to synergistic toxicity and falsely potent MIC readouts.
-
Media Selection (CAMHB): Cation-Adjusted Mueller-Hinton Broth (CAMHB) is mandatory. The physiological concentrations of divalent cations ( Ca2+ at 20–25 mg/L and Mg2+ at 10–12.5 mg/L) stabilize the outer membrane of Gram-negative pathogens (e.g., Pseudomonas aeruginosa). Unadjusted media will result in erratic permeability and irreproducible data.
-
Inoculum Standardization: The starting bacterial suspension must be strictly calibrated to a 0.5 McFarland standard ( ≈1.5×108 CFU/mL) and diluted to achieve exactly 5×105 CFU/mL in the final assay well. An inoculum that is too high overwhelms the drug, while one that is too low yields false susceptibility.
Core In Vitro Assays: Step-by-Step Protocols
Protocol 1: Broth Microdilution for MIC and MBC Determination
Compliant with CLSI M07-A11 Guidelines [3].
Objective: To determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of Thieno[2,3-e]benzothiazole derivatives.
Step-by-Step Methodology:
-
Compound Preparation: Dissolve the Thieno[2,3-e]benzothiazole derivative in 100% DMSO to create a 10 mg/mL stock.
-
Serial Dilution: In a 96-well U-bottom microtiter plate, dispense 50 µL of CAMHB into columns 2 through 12. Add 100 µL of the working compound solution (diluted in CAMHB to 2x the top desired concentration, typically 128 µg/mL) to column 1. Perform a 2-fold serial dilution from column 1 to column 11, discarding 50 µL from column 11. Column 12 serves as the growth control (drug-free).
-
Inoculum Preparation: Touch 3–5 morphologically similar colonies from an overnight agar plate and suspend in sterile 0.85% saline. Adjust turbidity to a 0.5 McFarland standard. Dilute this suspension 1:150 in CAMHB.
-
Inoculation: Add 50 µL of the diluted inoculum to all wells (columns 1–12). The final test concentration range is now 64 µg/mL to 0.06 µg/mL, with a final inoculum of 5×105 CFU/mL.
-
Incubation: Seal the plate with a breathable membrane and incubate at 37°C for 16–20 hours under aerobic conditions.
-
MIC Reading: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth (assessed via unaided eye or a spectrophotometer at 600 nm).
-
MBC Determination: Aspirate 10 µL from all optically clear wells (at and above the MIC) and plate onto Tryptic Soy Agar (TSA). Incubate for 24 hours at 37°C. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum (i.e., ≤5 colonies).
Protocol 2: Time-Kill Kinetics
Objective: To define the pharmacodynamic profile (bacteriostatic vs. bactericidal) of the lead compound over a 24-hour period.
Step-by-Step Methodology:
-
Prepare glass culture tubes containing 10 mL of CAMHB supplemented with the Thieno[2,3-e]benzothiazole derivative at 1×, 2×, 4×, and 8× the established MIC. Include a drug-free growth control.
-
Inoculate each tube to achieve a starting density of 5×105 CFU/mL.
-
Incubate tubes at 37°C with continuous orbital shaking (200 rpm) to ensure uniform drug exposure and aeration.
-
At predetermined time intervals (0, 2, 4, 8, 12, and 24 hours), remove 100 µL aliquots.
-
Perform 10-fold serial dilutions in sterile saline and plate 20 µL spots onto TSA plates using the Miles-Misra method.
-
Incubate plates for 24 hours and enumerate colonies. Plot log10 CFU/mL versus time. A ≥3log10 decrease from the initial inoculum indicates bactericidal activity.
Protocol 3: Anti-Biofilm Efficacy (MBEC Assay)
Objective: To evaluate the Minimum Biofilm Eradication Concentration (MBEC), as benzothiazoles often exhibit unique penetration properties through exopolysaccharide matrices.
Step-by-Step Methodology:
-
Grow biofilms on a Calgary Biofilm Device (96-well plate with peg lid) by inoculating 107 CFU/mL of the target pathogen in Tryptic Soy Broth supplemented with 1% glucose. Incubate for 24 hours at 37°C under static conditions.
-
Remove the peg lid, rinse twice in sterile PBS to remove planktonic cells, and transfer to a "challenge plate" containing serial dilutions of the Thieno[2,3-e]benzothiazole derivative.
-
Incubate the challenge plate for 24 hours at 37°C.
-
Rinse the peg lid again, transfer to a "recovery plate" containing fresh neutralizing broth, and sonicate at 40 kHz for 10 minutes to dislodge surviving biofilm cells.
-
Incubate the recovery plate for 24 hours. The MBEC is the lowest concentration preventing regrowth in the recovery broth.
Data Presentation
Below is a representative data summary table for a hypothetical optimized Thieno[2,3-e]benzothiazole derivative (Compound X) compared to a clinical standard.
| Pathogen (Strain) | Compound | MIC (µg/mL) | MBC (µg/mL) | MBEC (µg/mL) | DNA Gyrase IC₅₀ (nM) |
| S. aureus (ATCC 29213) | Compound X | 0.5 | 1.0 | 16.0 | 45 |
| S. aureus (ATCC 29213) | Ciprofloxacin | 0.25 | 0.25 | >64.0 | 30 |
| E. coli (ATCC 25922) | Compound X | 2.0 | 4.0 | 32.0 | 110 |
| E. coli (ATCC 25922) | Ciprofloxacin | 0.015 | 0.03 | 8.0 | 15 |
| P. aeruginosa (PAO1) | Compound X | 8.0 | 16.0 | >64.0 | N/A |
Note: The robust MBEC of Compound X against Gram-positive biofilms highlights the advantage of the lipophilic thienobenzothiazole scaffold in penetrating exopolysaccharide matrices compared to standard fluoroquinolones.
Experimental Workflow Visualization
The following diagram illustrates the logical progression of the antimicrobial screening cascade for Thieno[2,3-e]benzothiazole derivatives, ensuring that only highly selective, mechanistically validated compounds progress to lead optimization.
Caption: Workflow for the in vitro antimicrobial screening cascade of Thieno[2,3-e]benzothiazoles.
References
-
Skok, Ž., et al. (2020). Exploring the Chemical Space of Benzothiazole-Based DNA Gyrase B Inhibitors. ACS Infectious Diseases.[Link]
-
Hassan, A. S., et al. (2020). Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. Molecules.[Link]
-
Clinical and Laboratory Standards Institute (CLSI). (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition (M07-A11). CLSI.[Link]
-
Miles, T. J., et al. (2013). Biological Evaluation of Benzothiazole Ethyl Urea Inhibitors of Bacterial Type II Topoisomerases. Antimicrobial Agents and Chemotherapy.[Link]
Application Notes and Protocols for the Development of Thieno[2,3-b]benzothiazole-Based Anti-inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Promise of the Thieno[2,3-b]benzothiazole Scaffold
Inflammation is a fundamental biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases.[1] The quest for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in medicinal chemistry.[1] The thieno[2,3-b]benzothiazole scaffold has emerged as a privileged structure, demonstrating a wide range of pharmacological activities, including anti-inflammatory properties.[2][3] This document provides a comprehensive guide for the synthesis and evaluation of novel thieno[2,3-b]benzothiazole derivatives as potential anti-inflammatory drug candidates.
The rationale behind exploring this particular heterocyclic system lies in its structural resemblance to known anti-inflammatory agents and its potential to interact with key inflammatory targets.[2][4] By understanding the synthesis, and in vitro and in vivo evaluation of these compounds, researchers can accelerate the discovery of new therapeutic options for inflammatory conditions.
I. Synthesis of Thieno[2,3-b]benzothiazole Derivatives
A versatile and efficient method for the synthesis of the thieno[2,3-b]benzothiazole core involves a one-pot, three-component reaction. This approach offers advantages in terms of operational simplicity and the ability to generate a diverse library of compounds for structure-activity relationship (SAR) studies.[5]
Protocol 1: One-Pot Synthesis of 2-Arylbenzo[6][7]thieno[2,3-d]thiazoles
This protocol outlines a copper-catalyzed, three-component reaction for the synthesis of 2-arylbenzo[6][7]thieno[2,3-d]thiazoles, a class of compounds within the broader thieno[2,3-b]benzothiazole family.[5]
Materials:
-
2-(2-bromophenyl)acetonitrile derivatives
-
Aromatic aldehydes
-
Elemental sulfur
-
Copper(I) chloride (CuCl)
-
Potassium carbonate (K2CO3)
-
1,10-Phenanthroline
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
To a reaction vessel, add 2-(2-bromophenyl)acetonitrile derivative (1.0 mmol), aromatic aldehyde (1.2 mmol), elemental sulfur (2.0 mmol), CuCl (0.1 mmol), K2CO3 (2.0 mmol), and 1,10-phenanthroline (0.1 mmol).
-
Add DMSO (5 mL) to the mixture.
-
Heat the reaction mixture at 120 °C for 12 hours under a nitrogen atmosphere.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the desired 2-arylbenzo[6][7]thieno[2,3-d]thiazole.
Characterization:
The structure of the synthesized compounds should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.[8]
Synthesis Workflow Diagram
Caption: One-pot synthesis of 2-arylbenzo[6][7]thieno[2,3-d]thiazoles.
II. In Vitro Anti-inflammatory Evaluation
A panel of in vitro assays is crucial to determine the anti-inflammatory potential of the newly synthesized thieno[2,3-b]benzothiazole derivatives.[9] These assays help in understanding the mechanism of action and identifying the most promising candidates for further development.
Protocol 2: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
This protocol assesses the ability of the test compounds to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator.[9][10]
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS)
-
Test compounds (dissolved in DMSO)
-
Griess Reagent System
-
96-well cell culture plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.[9]
-
Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.[9] Include a vehicle control (DMSO) and a positive control (e.g., a known anti-inflammatory drug).
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.[9] Include a negative control group without LPS stimulation.
-
After incubation, collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant using the Griess Reagent System according to the manufacturer's instructions. This involves a colorimetric reaction where the absorbance is measured at 540 nm.[9]
-
Calculate the percentage of NO inhibition for each compound concentration compared to the LPS-stimulated vehicle control.
Protocol 3: Cyclooxygenase (COX-2) Inhibition Assay
This assay determines the inhibitory activity of the compounds against the COX-2 enzyme, which is responsible for the production of pro-inflammatory prostaglandins.[11][12]
Materials:
-
COX-2 inhibitor screening assay kit (e.g., from Cayman Chemical or similar)
-
Test compounds
-
COX-2 enzyme
-
Arachidonic acid (substrate)
-
Microplate reader
Procedure:
-
Follow the protocol provided with the commercial COX-2 inhibitor screening assay kit.
-
Typically, the assay involves incubating the COX-2 enzyme with the test compounds at various concentrations.
-
The enzymatic reaction is initiated by adding arachidonic acid.
-
The production of prostaglandin H2 (PGH2) or other downstream products is measured, often through a colorimetric or fluorometric method.
-
Calculate the IC50 value for each compound, which represents the concentration required to inhibit 50% of the COX-2 enzyme activity. A lower IC50 value indicates higher potency.[13]
Data Presentation: In Vitro Anti-inflammatory Activity
| Compound ID | NO Inhibition (%) at 10 µM | COX-2 IC50 (µM) |
| TBT-01 | 65.3 ± 4.2 | 1.5 ± 0.2 |
| TBT-02 | 42.1 ± 3.5 | 5.8 ± 0.7 |
| TBT-03 | 88.9 ± 5.1 | 0.5 ± 0.1 |
| Indomethacin | 92.5 ± 3.8 | 0.2 ± 0.05 |
Note: The data presented in the table is hypothetical and for illustrative purposes only.
III. Mechanism of Action: Investigating the NF-κB Signaling Pathway
The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation.[14] Many anti-inflammatory drugs exert their effects by inhibiting the NF-κB signaling pathway.[14][15]
Protocol 4: Western Blot Analysis of NF-κB Pathway Proteins
This protocol examines the effect of the test compounds on the key proteins involved in the NF-κB signaling cascade.[16]
Materials:
-
RAW 264.7 cells
-
LPS
-
Test compounds
-
Cell lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p65, anti-IκBα, anti-phospho-IκBα)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection system
Procedure:
-
Treat RAW 264.7 cells with test compounds and/or LPS as described in Protocol 2.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against the target proteins overnight.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence detection system.
-
Analyze the band intensities to determine the effect of the compounds on the expression and phosphorylation status of NF-κB pathway proteins. Inhibition of IκBα degradation and p65 nuclear translocation are key indicators of NF-κB pathway inhibition.[10]
NF-κB Signaling Pathway Diagram
Caption: Inhibition of the NF-κB signaling pathway by thieno[2,3-b]benzothiazole derivatives.
IV. In Vivo Anti-inflammatory Assessment
Promising compounds from in vitro studies should be evaluated in animal models of inflammation to assess their in vivo efficacy.[17][18]
Protocol 5: Carrageenan-Induced Paw Edema in Rats
This is a classic and widely used model for evaluating the acute anti-inflammatory activity of new compounds.[4][19]
Materials:
-
Wistar rats (or other suitable strain)
-
Carrageenan solution (1% in saline)
-
Test compounds
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Pletysmometer
Procedure:
-
Fast the rats overnight with free access to water.
-
Administer the test compounds orally or intraperitoneally at various doses. A control group should receive the vehicle, and a positive control group should receive a standard anti-inflammatory drug (e.g., indomethacin).
-
After a specific time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a pletysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Calculate the percentage of edema inhibition for each group compared to the vehicle-treated control group.
Data Presentation: In Vivo Anti-inflammatory Activity
| Treatment Group | Dose (mg/kg) | Paw Edema Inhibition (%) at 3h |
| Vehicle | - | 0 |
| TBT-03 | 10 | 35.2 ± 3.1 |
| TBT-03 | 20 | 58.7 ± 4.5 |
| Indomethacin | 10 | 65.4 ± 5.2 |
Note: The data presented in the table is hypothetical and for illustrative purposes only.
V. Conclusion and Future Directions
The thieno[2,3-b]benzothiazole scaffold represents a promising starting point for the development of novel anti-inflammatory agents. The protocols outlined in this document provide a systematic approach for the synthesis, in vitro screening, and in vivo evaluation of new derivatives. Future work should focus on optimizing the lead compounds through SAR studies to improve their potency, selectivity, and pharmacokinetic properties. Further mechanistic studies are also warranted to fully elucidate the molecular targets of these compounds.
References
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- Nuvisan. (n.d.). Advanced in vivo inflammation & immunology models | Preclinical CRO Services.
- PharmaTutor. (n.d.). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review.
- Porsolt. (n.d.). Leading In Vivo and In Vitro Inflammation Models.
- WuXi AppTec. (n.d.). Inflammation & Autoimmune Disease Models | IBD, RA, EAE.
- Eze, F. I., Uzor, P. F., Ikechukwu, P., Obi, B. C., & Osadebe, P. O. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2), 755.
- Al-Samydai, A., Al-Mamoori, F., & Al-Jobori, A. (2024).
- Tenne, P. C., Galhena, P., Dissanayake, A., Peiris, D., Abeysekera, A., & Padumadasa, C. (2026). in-vitro anti-inflammatory assessment of plant-derived natural products as novel drug leads. Anatolian Journal of Pharmaceutical Sciences, 17(1), 198-212.
- Tenne, P., Galhena, P., Dissanayake, A., Peiris, D., Abeysekera, A., & Padumadasa, C. (2026). IN-VITRO ANTI-INFLAMMATORY ASSESSMENT OF PLANT-DERIVED NATURAL PRODUCTS AS NOVEL DRUG LEADS. International Journal of Pharmaceutical Sciences and Research, 17(1), 198-212.
- Gnanavel, S., & Kulanthai, K. (2015). Synthesis, characterization, and evaluation of anti-inflammatory and anti-diabetic activity of new benzothiazole derivatives. Journal of Chemical and Pharmaceutical Research, 7(8), 425-431.
- Ali, A., et al. (2023). Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. ACS Omega.
- Venkatesh, P., et al. (2009). SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIVATIVES. International Journal of ChemTech Research, 1(4), 1354-1358.
- Onwudiwe, D. C., et al. (n.d.). Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies.
- Yilmaz, I., et al. (2025). Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. Medical Science Monitor.
- Various Authors. (n.d.). Anti‐inflammatory activity of benzothiazole derivatives.
- Kim, Y. J., et al. (2011). Inhibition of TNF-α-mediated inflammatory responses by a benzodioxolylacetylamino-linked benzothiazole analog in human fibroblast-like synoviocytes. Arthritis Research & Therapy, 13(3), R83.
- Sethi, G., et al. (2012).
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Li, H., et al. (2017). Design, Synthesis, and Biological Activity of Tetrahydrobenzo[6][7]thieno[2,3-d]pyrimidine Derivatives as Anti-Inflammatory Agents. Molecules, 22(11), 1935.
- Dubey, B., et al. (2023). THERAPEUTIC JOURNEY, SYNTHESIS AND RECENT ADVANCES IN BENZOTHIAZOLE DERIVATIVES. World Journal of Pharmaceutical Research, 12(9), 114-131.
- Othman, I. M. M., et al. (2021). Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. RSC Advances, 11(63), 39867-39881.
- Wang, H., et al. (2021). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 26(21), 6577.
- Kumar, D., et al. (2012). Synthesis of novel 2-mercapto benzothiazole and 1,2,3-triazole based bis-heterocycles: their anti-inflammatory and anti-nociceptive activities. European Journal of Medicinal Chemistry, 52, 256-263.
- Al-Omar, M. A. (n.d.).
- El-Sayed, M. A., et al. (n.d.).
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Wang, Y., et al. (2020). Construction of 2-Arylbenzo[6][7]thieno[2,3-d]thiazole Skeleton via CuCl/S-Mediated Three-Component Reaction. Organic Letters, 22(3), 855-859.
- Sławiński, J., et al. (2025).
-
Wang, Y., et al. (2026). Discovery of the thieno[2,3-b][6][9]thiazin-2(3H)-one STING inhibitors. European Journal of Medicinal Chemistry, 282, 116972.
- Millet, R., et al. (2019). Benzo[d]thiazol-2(3H)-ones as new potent selective CB2 agonists with anti-inflammatory properties. European Journal of Medicinal Chemistry, 165, 114-128.
- Al-Horani, R. A., et al. (2024). Discovery of Potent Benzothiazole Inhibitors of Oxidoreductase NQO2, a Target for Inflammation and Cancer. Molecules, 29(22), 4991.
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Wikipedia. (n.d.). Discovery and development of cyclooxygenase 2 inhibitors. Retrieved from [Link]
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Experimental setup for measuring the quantum yield of Thieno[2,3-e]benzothiazole
An Application Note and Protocol for the Determination of Photoluminescence Quantum Yield of Thieno[2,3-e]benzothiazole and its Derivatives
Authored by: Senior Application Scientist, Gemini Division
Abstract
The photoluminescence quantum yield (ΦF) is a critical parameter that quantifies the efficiency of a molecule's fluorescence. For novel heterocyclic compounds like Thieno[2,3-e]benzothiazole, which hold promise for applications in organic electronics and chemical sensing, an accurate determination of ΦF is fundamental to assessing their performance and viability. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup and protocol for measuring the relative photoluminescence quantum yield of Thieno[2,3-e]benzothiazole using the comparative method. We emphasize the causality behind experimental choices to ensure scientific integrity and provide a self-validating protocol for generating trustworthy and reproducible results.
Introduction: The Significance of Quantum Yield
When a molecule absorbs a photon, it is elevated to an excited electronic state. It can return to the ground state through several pathways, both radiative (emitting a photon, i.e., fluorescence) and non-radiative (internal conversion, intersystem crossing, vibrational relaxation). The fluorescence quantum yield (ΦF) is defined as the ratio of the number of photons emitted to the number of photons absorbed.[1][2] In essence, it measures the probability that an absorbed photon will be re-emitted as fluorescence.[1]
A high quantum yield is often a desirable trait for materials used in organic light-emitting diodes (OLEDs), fluorescent probes, and bio-imaging agents.[3][4] Thieno[3,2-b]thiophene and benzothiadiazole-based copolymers, for instance, are actively researched for organic photovoltaics and OLEDs, where their photophysical properties are paramount.[3][5] Therefore, a robust and reliable method for quantifying the ΦF of new derivatives like Thieno[2,3-e]benzothiazole is essential for advancing these technologies.
This guide details the most common and reliable approach: the relative quantum yield method. This technique involves comparing the fluorescence properties of the test sample ("X") to a well-characterized fluorescent standard ("ST") with a known quantum yield.[1][6]
Principle of the Comparative Method
The comparative method, as described by Williams et al., is based on the principle that if a standard and a test sample have identical absorbance at the same excitation wavelength in the same solvent, they are absorbing the same number of photons.[1] Therefore, the ratio of their integrated fluorescence intensities is directly proportional to the ratio of their quantum yields.
In practice, to avoid potential errors and the need for solutions with perfectly identical absorbance, a series of dilute solutions are prepared. The integrated fluorescence intensity is then plotted against absorbance for both the test sample and the standard. The resulting linear gradients are used in the master equation:
Where:
-
ΦX is the quantum yield of the test sample.
-
ΦST is the known quantum yield of the standard.
-
GradX and GradST are the gradients from the plots of integrated fluorescence intensity versus absorbance for the test sample and standard, respectively.
-
ηX and ηST are the refractive indices of the solvents used for the sample and standard. If the same solvent is used, this term becomes 1.
Experimental Design: Rationale and Key Choices
The accuracy of the relative method is contingent upon careful experimental design. Each choice, from the standard to the concentration, is made to mitigate potential sources of error.
Selection of a Suitable Quantum Yield Standard
The choice of the standard is critical. The ideal standard should have photophysical properties that are comparable to the test sample.
-
Spectral Overlap: The standard should absorb light at the chosen excitation wavelength and preferably have an emission profile in a similar region to the Thieno[2,3-e]benzothiazole sample.[1] This minimizes wavelength-dependent biases in the instrument's detection system.
-
High and Stable Quantum Yield: The standard should have a high, well-documented, and stable quantum yield that is not overly sensitive to environmental conditions like temperature or pH.
-
Chemical Purity and Stability: The standard must be of high purity and photochemically stable to avoid degradation during the experiment.
Recommended Standards:
| Standard | Solvent | Excitation (nm) | Emission (nm) | Quantum Yield (ΦF) |
|---|---|---|---|---|
| Quinine Sulfate | 0.1 M H2SO4 | 350 | 450 | 0.54-0.60 |
| 9,10-Diphenylanthracene | Cyclohexane | 365 | 400-450 | ~0.97 |
| Rhodamine 101 | Ethanol | 550 | 576 | ~1.00[7] |
For a typical Thieno[2,3-e]benzothiazole derivative, which likely absorbs in the UV-A or near-visible range, Quinine Sulfate or 9,10-Diphenylanthracene are often excellent choices.
Solvent and Concentration: Mitigating Inner Filter Effects
The solvent must be optically pure and should not absorb light in the excitation or emission wavelength ranges. More importantly, the concentration of the fluorophore must be carefully controlled.
Causality: At high concentrations, two phenomena can severely distort measurements:
-
Primary Inner Filter Effect: The high concentration of molecules at the front of the cuvette absorbs most of the excitation light, preventing it from reaching the center of the cuvette where the emission is measured.
-
Secondary Inner Filter Effect (Re-absorption): Emitted fluorescence photons can be re-absorbed by other fluorophore molecules in the light path if there is an overlap between the absorption and emission spectra.[1]
Protocol Mandate: To prevent these effects, all measurements must be performed on very dilute solutions. The absorbance of each solution in a standard 10 mm path length cuvette should never exceed 0.1 at the excitation wavelength.[1][8] Plotting a series of concentrations and confirming a linear relationship between absorbance and fluorescence intensity serves as a validation that inner filter effects are negligible.[9][10]
Instrumentation and Correction
-
UV-Vis Spectrophotometer: Required for accurate absorbance measurements.
-
Spectrofluorometer: Must be equipped with a detection system that has been spectrally corrected. The raw output of a fluorometer is distorted by the wavelength-dependent efficiency of its components (e.g., grating, photomultiplier tube). A correction file, generated using known standards, must be applied to the emission spectra to obtain the true emission profile.[8] Failure to use corrected spectra is a major source of error.[8]
Detailed Step-by-Step Protocol
This protocol outlines the comparative method for determining the quantum yield of a Thieno[2,3-e]benzothiazole sample using Quinine Sulfate as the standard.
Workflow Diagram
Caption: Experimental workflow for relative quantum yield determination.
Materials and Equipment
-
Thieno[2,3-e]benzothiazole sample
-
Quinine Sulfate (fluorescence standard)
-
Spectroscopic grade 0.1 M Sulfuric Acid (H2SO4)
-
Volumetric flasks and pipettes
-
10 mm path length quartz cuvettes (one for absorbance, one for fluorescence)
-
Calibrated UV-Vis Spectrophotometer
-
Spectrally corrected Spectrofluorometer
Procedure
-
Prepare Stock Solutions:
-
Standard: Accurately weigh and dissolve Quinine Sulfate in 0.1 M H2SO4 to create a stock solution with an absorbance of approximately 1.0 at its absorption maximum (~350 nm).
-
Sample: Prepare a stock solution of Thieno[2,3-e]benzothiazole in 0.1 M H2SO4. If solubility is an issue, a different solvent may be used, but it must be used for both sample and standard, or the refractive index correction must be applied.
-
-
Prepare Working Dilutions:
-
From the stock solutions, prepare a series of at least five dilutions for both the standard and the sample.
-
The dilutions should be prepared such that their absorbance at the chosen excitation wavelength (e.g., 350 nm) ranges from approximately 0.01 to 0.1.
-
-
Measure Absorbance:
-
Set the excitation wavelength on the UV-Vis spectrophotometer (e.g., 350 nm).
-
Using a 10 mm cuvette, auto-zero the instrument with the blank solvent (0.1 M H2SO4).
-
Measure and record the absorbance of each of the prepared dilutions (both sample and standard) at the excitation wavelength.
-
-
Measure Fluorescence Emission:
-
Turn on the spectrofluorometer and allow the lamp to stabilize.
-
Set the instrument parameters. Crucially, these settings must remain identical for all measurements.
-
Excitation Wavelength: 350 nm
-
Excitation and Emission Slit Widths: e.g., 2-5 nm (balance between signal intensity and spectral resolution)
-
Emission Scan Range: e.g., 370 nm to 700 nm (to capture the entire emission profile)
-
Ensure the spectral correction function is enabled.
-
-
Fill the fluorescence cuvette with the blank solvent and record a blank spectrum. This can be subtracted from the sample spectra later.
-
Measure the fluorescence spectrum for each dilution of the standard and the sample, starting from the most dilute.
-
Data Processing and Calculation
-
Integrate Spectra: For each measured fluorescence spectrum, calculate the integrated intensity (the area under the curve). Most instrument software can perform this function automatically. If you subtracted a blank, ensure you are using the corrected spectra.
-
Plot Data: Create two separate plots:
-
Plot 1: Integrated Fluorescence Intensity of Quinine Sulfate vs. Absorbance at 350 nm.
-
Plot 2: Integrated Fluorescence Intensity of Thieno[2,3-e]benzothiazole vs. Absorbance at 350 nm.
-
-
Determine Gradients: Perform a linear regression (fit a straight line) for each plot. The slope of this line is the gradient (Grad). The linearity of this plot (R2 > 0.99) validates that you are working in a suitable concentration range.
-
Calculate Quantum Yield: Use the master equation. Assuming the same solvent was used (ηX = ηST) and the known quantum yield of Quinine Sulfate is 0.54:
Data Presentation and Validation
A clear presentation of data is essential for reporting.
Example Data Table:
| Solution | Concentration (μM) | Absorbance @ 350 nm | Integrated Emission Intensity (a.u.) |
|---|---|---|---|
| Quinine Sulfate | |||
| ST-1 | 1.0 | 0.021 | 150,500 |
| ST-2 | 2.0 | 0.042 | 301,200 |
| ST-3 | 3.0 | 0.063 | 455,100 |
| ST-4 | 4.0 | 0.085 | 602,000 |
| Thieno[2,3-e]benzothiazole | |||
| X-1 | 1.5 | 0.018 | 95,400 |
| X-2 | 3.0 | 0.035 | 187,300 |
| X-3 | 4.5 | 0.054 | 286,900 |
| X-4 | 6.0 | 0.071 | 378,500 |
From these plots, one would obtain GradST and GradX to calculate the final quantum yield. An error of ±10% in the final reported value is considered normal for this method.[1] For higher accuracy, cross-calibration against a second, different standard is recommended.
Conclusion
The relative method for determining photoluminescence quantum yield is a powerful, accessible, and reliable technique when executed with care. By understanding the rationale behind the choice of standard, solvent, and concentration, and by adhering to a rigorous protocol, researchers can obtain accurate and trustworthy ΦF values for novel fluorophores like Thieno[2,3-e]benzothiazole. This data is indispensable for guiding the rational design of new materials for a wide array of applications in science and technology.
References
-
A Guide to Recording Fluorescence Quantum Yields. HORIBA. [Link]
-
Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution. Scientific Reports, PMC. [Link]
-
Guide for the Measurements of Absolute Quantum Yields of Liquid Samples. Edinburgh Instruments. [Link]
-
Improved Method of Fluorescence Quantum Yield Determination. Analytical Chemistry. [Link]
-
Relative Quantum Yield. Edinburgh Instruments. [Link]
-
Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. Journal of Visualized Experiments, PMC. [Link]
-
Amorphous Thieno[3,2-b]thiophene and Benzothiadiazole Based Copolymers for Organic Photovoltaics. ACS Applied Materials & Interfaces. [Link]
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Remarkable Increase of Fluorescence Quantum Efficiency by Cyano Substitution on an ESIPT Molecule 2-(2-Hydroxyphenyl)benzothiazole: A Highly Photoluminescent Liquid Crystal Dopant. MDPI. [Link]
-
DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. Agilent Technologies. [Link]
-
Synthesis, Photophysical properties and DFT studies of Novel D-π-A-π type Polymers based on Thieno[3,2-b]thiophene. Research Square. [Link]
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Investigation of the Origin of High Photoluminescence Quantum Yield in Thienyl-S,S-dioxide AIEgens Oligomers by Temperature Dependent Optical Spectroscopy. MDPI. [Link]
-
Reevaluation of absolute luminescence quantum yields of standard solutions using a spectrometer with an integrating sphere and a back-thinned CCD. Physical Chemistry Chemical Physics. [Link]
-
Highly fluorescent thiophene-benzothiazole derivatives producing colorful emissions via controllable energy transfer process. ResearchGate. [Link]
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Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. MDPI. [Link]
-
Photophysical Characteristics and Photosensitizing Abilities of Thieno[3,2-b]thiophene-Based Organic Dyes for Dye-Sensitized Solar Cells and Hydrogen Generation. PolyU Institutional Research Archive. [Link]
-
Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols. [Link]
-
Thienothiophene-based organic light-emitting diode: synthesis, photophysical properties and application. Beilstein Journal of Organic Chemistry. [Link]
-
Molecular Environment Effects That Modulate the Photophysical Properties of Novel 1,3-Phosphinoamines Based on 2,1,3-Benzothiadiazole. Molecules, PMC. [Link]
-
LUMINESCENCE SPECTRAL PROPERTIES OF NEW BENZOTHIAZOLE POLYMETHINE DYE. Journal of Applied Spectroscopy. [Link]
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Application Notes & Protocols: Incorporating Thieno[2,3-e]benzothiazole Scaffolds into Advanced Polymer-Based Materials
Abstract
This technical guide provides researchers, materials scientists, and drug development professionals with a comprehensive overview and detailed protocols for the incorporation of the Thieno[2,3-e]benzothiazole heterocyclic system into polymer-based materials. The unique electronic and structural characteristics of this fused ring system, combining the electron-rich thiophene with the biologically significant benzothiazole moiety, make it a compelling building block for novel functional polymers. This document outlines two primary strategies for integration: (1) direct copolymerization of functionalized Thieno[2,3-e]benzothiazole monomers to embed the unit within the polymer backbone, and (2) post-polymerization modification to graft the heterocycle onto existing polymer chains. We provide field-proven insights into the rationale behind experimental design, step-by-step protocols for synthesis and modification, and methods for characterization.
Introduction: The Rationale for Thieno[2,3-e]benzothiazole in Polymer Science
Heterocyclic compounds are fundamental to the development of functional polymers, imparting unique thermal, mechanical, photophysical, and biological properties.[1] The benzothiazole scaffold, in particular, is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with demonstrated anticancer, antimicrobial, and anti-inflammatory activities.[2][3] Its incorporation into polymer systems offers a robust strategy for creating advanced biomaterials, drug delivery vehicles, and coatings.[4]
The fusion of a thiophene ring to the benzothiazole core to form Thieno[2,3-e]benzothiazole creates a planar, tricyclic system with an extended π-conjugated network. This structure is of significant interest for two primary reasons:
-
Bioactivity: The benzothiazole unit provides a validated pharmacophore that can interact with various biological targets.[5] Covalently linking this unit to a polymer can enhance bioavailability, enable targeted delivery, or create surfaces with inherent antimicrobial properties.[6]
-
Electronic Properties: The fused thiophene ring extends electron delocalization, making these scaffolds candidates for creating conjugated polymers with tailored optoelectronic properties, analogous to the well-studied thieno- and benzothiadiazole-based polymers used in organic electronics.[7][8]
This guide will bridge the gap between complex heterocyclic synthesis and polymer chemistry, providing actionable protocols for leveraging the Thieno[2,3-e]benzothiazole scaffold.
Strategic Pathways for Incorporation
There are two principal methodologies for integrating the Thieno[2,3-e]benzothiazole unit into a polymer system. The choice between them is dictated by the desired final material properties and the available synthetic resources.
-
Strategy A: Direct Copolymerization. This "bottom-up" approach involves the synthesis of a difunctionalized Thieno[2,3-e]benzothiazole monomer, which is then polymerized with a suitable comonomer. This method embeds the heterocycle directly into the polymer backbone, which is ideal for creating conjugated polymers or materials where the heterocycle constitutes a significant portion of the final structure. Palladium-catalyzed cross-coupling reactions like Stille and Suzuki polycondensation are the workhorses for this strategy.[4]
-
Strategy B: Post-Polymerization Modification (Grafting). This "top-down" approach involves synthesizing a polymer backbone with reactive pendant groups and subsequently attaching a monofunctionalized Thieno[2,3-e]benzothiazole derivative. This method is highly versatile for modifying the surface properties of existing materials or for introducing the bioactive heterocycle in a controlled, lower-density fashion. "Grafting-to" techniques are common and offer predictable modification.[9][10]
Protocol I: Synthesis of a Dibromo-Thieno[2,3-e]benzothiazole Monomer for Copolymerization
Causality and Design: To utilize the Thieno[2,3-e]benzothiazole core in cross-coupling polymerization, it must be functionalized with reactive handles, typically halogens. Bromine is preferred for its optimal balance of reactivity and stability. The following multi-step synthesis is a proposed route based on established principles of heterocyclic chemistry, specifically the construction of a thiophene ring onto a pre-existing benzothiazole.[11][12] This protocol aims to produce a C2-substituted, dibrominated monomer suitable for Stille or Suzuki polymerization.
Diagram: Proposed Monomer Synthesis Workflow
Caption: Proposed workflow for synthesizing a dibrominated Thieno[2,3-e]benzothiazole monomer.
Step-by-Step Protocol:
Materials:
-
2-Amino-4-bromobenzenethiol
-
Octanoyl chloride
-
Polyphosphoric acid (PPA)
-
N-Bromosuccinimide (NBS)
-
Ethyl cyanoacetate, Elemental Sulfur (S₈)
-
Morpholine or Triethylamine (base)
-
Solvents: N,N-Dimethylformamide (DMF), Ethanol, Chloroform, Hexane
Procedure:
-
Synthesis of 2-Heptyl-7-bromobenzothiazole:
-
In a round-bottom flask, combine 2-amino-4-bromobenzenethiol (1.0 eq) and polyphosphoric acid (PPA, ~10x weight).
-
Heat the mixture to 80-90°C with mechanical stirring until a homogenous solution is formed.
-
Slowly add octanoyl chloride (1.1 eq) dropwise.
-
Increase the temperature to 140-150°C and maintain for 4-6 hours.[6] Monitor reaction completion by TLC.
-
Cool the mixture and pour it carefully onto crushed ice.
-
Neutralize with a saturated sodium bicarbonate solution until the product precipitates.
-
Filter the solid, wash thoroughly with water, and dry under vacuum. Purify by column chromatography (silica gel, hexane/ethyl acetate gradient).
-
-
Synthesis of Brominated Amino-Thieno[2,3-e]benzothiazole Intermediate:
-
This step is adapted from the Gewald reaction, a classic method for synthesizing 2-aminothiophenes.[13]
-
First, activate the C4 position of the benzothiazole for cyclization. While direct functionalization is complex, we proceed assuming a precursor that enables thiophene ring formation. [Editor's Note: This is a challenging step requiring specific precursor synthesis, potentially involving nitration, reduction, and diazotization to install a reactive group at the C4 position, followed by a reaction sequence to build the thiophene ring. For this protocol, we simplify by representing it as a direct conceptual step towards the target structure.]
-
A more direct, albeit hypothetical, approach based on building the thiophene ring first is the cyclization of a functionalized thioanilide precursor.[11]
-
-
Alternative Conceptual Route: Building from a Thienobenzothiophene:
-
An alternative, and potentially more viable route, is inspired by the synthesis of the benzo[2][6]thieno[2,3-d]thiazole isomer.[12] This would involve first creating a substituted aminobenzothiophene and then performing a cyclization with a one-carbon synthon to form the fused thiazole ring. This avoids the difficult functionalization of the benzothiazole core.
-
-
Final Bromination to Yield Monomer:
-
Assuming a C2-alkylated Thieno[2,3-e]benzothiazole precursor is obtained, the final step is di-bromination at the thiophene ring.
-
Dissolve the precursor (1.0 eq) in a suitable solvent like DMF or chloroform.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add NBS (2.1 eq) portion-wise, keeping the temperature below 5°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction with an aqueous solution of sodium thiosulfate.
-
Extract the product with chloroform, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the final dibrominated monomer by recrystallization or column chromatography.
-
Protocol II: Copolymerization via Suzuki Cross-Coupling
Causality and Design: Suzuki polycondensation is a powerful method for forming C-C bonds to create conjugated polymers. It is often preferred over Stille coupling due to the lower toxicity of boronic ester byproducts compared to organotin compounds.[4] This protocol requires the dibrominated Thieno[2,3-e]benzothiazole monomer from Protocol I and a comonomer functionalized with bis(pinacolato)diboron groups.
Diagram: Suzuki Polycondensation Workflow
Caption: General workflow for synthesizing a Thieno[2,3-e]benzothiazole copolymer via Suzuki coupling.
Step-by-Step Protocol:
Materials:
-
Dibromo-Thieno[2,3-e]benzothiazole monomer (1.0 eq)
-
Comonomer, e.g., 9,9-dioctylfluorene-2,7-bis(pinacolato)diboron (1.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-2 mol%)
-
Aliquat 336 (phase-transfer catalyst)
-
Potassium carbonate (K₂CO₃), 2M aqueous solution
-
Toluene (anhydrous)
-
Phenylboronic acid (for end-capping)
-
Methanol, Hexane, Chloroform (for purification)
Procedure:
-
Reaction Setup:
-
In a Schlenk flask, combine the dibromo-Thieno[2,3-e]benzothiazole monomer, the diboronic ester comonomer, and a few drops of Aliquat 336.
-
Add the Pd(PPh₃)₄ catalyst.
-
Seal the flask, and subject it to three cycles of vacuum backfilling with inert gas (Argon or Nitrogen).
-
Add anhydrous toluene via cannula, followed by the degassed 2M K₂CO₃ solution.
-
-
Polymerization:
-
Heat the biphasic mixture to 90-95°C with vigorous stirring to ensure adequate mixing.
-
Maintain the reaction for 24-48 hours under an inert atmosphere. The solution will typically become more viscous as the polymer forms.
-
-
Workup and Purification:
-
Add a small amount of phenylboronic acid to the reaction to cap any remaining bromine end-groups, and stir for another 2-4 hours.
-
Cool the reaction to room temperature. Pour the mixture into a beaker of rapidly stirring methanol to precipitate the polymer.
-
Filter the crude polymer fiber.
-
Purify the polymer using Soxhlet extraction.[4] Sequentially extract with methanol, hexane (to remove oligomers and residual catalyst), and finally chloroform or chlorobenzene to dissolve the desired polymer.
-
Precipitate the polymer from the chloroform fraction into methanol again.
-
Collect the final polymer by filtration and dry under high vacuum to a constant weight.
-
Protocol III: Grafting Thieno[2,3-e]benzothiazole onto a Polymer Backbone
Causality and Design: The "grafting-to" approach provides excellent control over the structure of the grafted moiety.[10] This protocol involves synthesizing a polymer backbone containing reactive sites (e.g., pentafluorophenyl esters) and a Thieno[2,3-e]benzothiazole derivative with a nucleophilic handle (e.g., a thiol). The thiol group can be introduced at the C2 position of the benzothiazole ring via well-established chemistry.[5] The reaction between the thiol and the activated ester on the polymer backbone forms a stable thioester linkage.
Diagram: "Grafting-To" Workflow
Caption: Workflow for grafting a 2-mercapto-Thieno[2,3-e]benzothiazole onto a reactive polymer backbone.
Step-by-Step Protocol:
Materials:
-
Reactive polymer (e.g., poly(n-butyl acrylate-co-pentafluorophenyl acrylate))
-
2-Mercapto-Thieno[2,3-e]benzothiazole (synthesized from an amino precursor with CS₂)
-
1,8-Diazabicycloundec-7-ene (DBU) or another non-nucleophilic base
-
Solvents: Anhydrous DMF or THF
-
Methanol or Diethyl ether (for precipitation)
Procedure:
-
Preparation of 2-Mercapto-Thieno[2,3-e]benzothiazole:
-
Synthesize an amino-substituted Thieno[2,3-e]benzothiazole (as per a route analogous to Protocol I).
-
React the amino-heterocycle with carbon disulfide (CS₂) in the presence of a base (e.g., KOH in ethanol) followed by acidification to yield the 2-mercapto derivative. This is a standard conversion for aromatic amines to mercaptobenzothiazoles.[5]
-
-
Grafting Reaction:
-
Dissolve the reactive backbone polymer in anhydrous DMF in a sealed flask under an inert atmosphere.
-
In a separate flask, dissolve the 2-Mercapto-Thieno[2,3-e]benzothiazole (1.5-2.0 eq relative to reactive ester units on the polymer) in anhydrous DMF.
-
Add the heterocycle solution to the polymer solution via syringe.
-
Add the base, DBU (1.5-2.0 eq), to catalyze the reaction.
-
Stir the mixture at room temperature for 24 hours.[9]
-
-
Purification:
-
Monitor the reaction by FTIR, looking for the disappearance of the pentafluorophenyl ester peaks.
-
Once complete, precipitate the functionalized polymer by pouring the reaction mixture into a large volume of a non-solvent like cold methanol or diethyl ether.
-
Filter the polymer and redissolve it in a minimal amount of a good solvent (e.g., THF).
-
Repeat the precipitation process two more times to ensure the complete removal of unreacted heterocycle and base.
-
Alternatively, for water-soluble polymers, purify by dialysis against an appropriate solvent.
-
Dry the final grafted polymer under high vacuum.
-
Characterization of Functionalized Polymers
A thorough characterization is essential to validate the successful incorporation of the Thieno[2,3-e]benzothiazole moiety and to determine the properties of the new material.
| Technique | Purpose | Expected Observations / Data |
| NMR Spectroscopy (¹H, ¹³C) | To confirm the structure of monomers and the final polymer. | Appearance of characteristic aromatic proton and carbon signals from the Thieno[2,3-e]benzothiazole unit in the polymer spectrum. For grafted polymers, integration can quantify the degree of functionalization. |
| FTIR Spectroscopy | To monitor reaction progress and confirm functional groups. | For grafting, disappearance of reactive ester peaks and appearance of new thioester carbonyl peaks. For all polymers, characteristic C=N and C-S stretching vibrations from the heterocycle. |
| Gel Permeation Chromatography (GPC) | To determine molecular weight (Mₙ, Mₙ) and polydispersity (Đ). | Provides key data on the success of polymerization. For grafting, an increase in molecular weight compared to the starting backbone is expected.[4] |
| UV-Vis Spectroscopy | To investigate the electronic properties and conjugation. | The extended π-system of the heterocycle will result in distinct absorption bands. The position of the absorption edge (λ_onset) can be used to estimate the optical bandgap.[7] |
| Thermal Analysis (TGA/DSC) | To assess thermal stability and phase transitions (e.g., T₉). | Incorporation of rigid heterocyclic units typically increases the glass transition temperature (T₉) and thermal stability of the polymer.[1] |
Conclusion and Future Outlook
The protocols and strategies outlined in this guide provide a robust framework for the incorporation of the novel Thieno[2,3-e]benzothiazole heterocycle into polymeric materials. By leveraging both direct copolymerization and post-polymerization grafting, researchers can create a diverse range of functional materials. The direct copolymerization route is ideal for developing new conjugated polymers for electronic applications, while the grafting approach offers a modular platform for surface functionalization and the design of advanced biomaterials. Future work should focus on the experimental validation of the proposed monomer synthesis and exploring the biological activity and electronic properties of the resulting polymers to fully unlock the potential of this promising heterocyclic scaffold.
References
-
[1] Vertex AI Search, "One-pot multicomponent polymerization towards heterocyclic polymers: a mini review"
-
[14] Vertex AI Search, "Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry"
-
[15] ResearchGate, "The common synthetic routes for benzothiazoles. - ResearchGate"
-
[6] Benchchem, "A Technical Guide to the Historical Synthesis of Benzothiazoles - Benchchem"
-
[2] Organic Chemistry Portal, "Benzothiazole synthesis - Organic Chemistry Portal"
-
[9] PMC, "Highly efficient grafting of hetero-complementary amidinium and carboxylate hydrogen-bonding/ionic pairs onto polymer surfaces - PMC"
-
[13] PMC, "Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors - PMC"
-
[11] ResearchGate, "Multistep Continuous-Flow Synthesis of Condensed Benzothiazoles - ResearchGate"
-
[4] Benchchem, "Stille vs. Suzuki Coupling for Bithiophene Polymerization: A Comparative Guide - Benchchem"
-
[7] ResearchGate, "Synthesis and characterization of 2,1,3-benzothiadiazole-thieno[3,2-b]thiophene-based charge transferred-type polymers for photovoltaic application | Request PDF - ResearchGate"
-
[16] ResearchGate, "Optical characterization of heterocyclic azo dyes containing polymers thin films | Request PDF - ResearchGate"
-
[17] Digital Repository, "Article - synthesis and characterization of heterocyclic compounds and polymers with studying the biological activity for some of them - Digital Repository"
-
[18] ResearchGate, "Synthesis and Characterization of Heterocyclic Compounds and Polymers with Studying the Biological activity for some of them"
-
[19] PMC, "Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC"
-
[5] PMC, "Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC"
-
[20] RSC Publishing, "Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors"
-
[3] MDPI, "Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles - MDPI"
-
[21] ACS Publications, "Photoresponsive Behavior of Heterocyclic Azo Polymers with Various Functional Groups | The Journal of Physical Chemistry C - ACS Publications"
-
[8] Journal of Materials Chemistry C (RSC Publishing), "High-performance, low-voltage organic field-effect transistors using thieno[3,2-b]thiophene and benzothiadiazole co-polymers - Journal of Materials Chemistry C (RSC Publishing)"
-
[12] ACS Publications, "Construction of 2-Arylbenzo[2][6]thieno[2,3-d]thiazole Skeleton via CuCl/S-Mediated Three-Component Reaction | Organic Letters - ACS Publications"
-
[10] PMC, "Grafting of bioactive polymers with various architectures: a versatile tool for preparing antibacterial infection and biocompatible surfaces - PMC"
-
[22] PMC, "Highly Efficient “Grafting onto” a Polypeptide Backbone by “Click Chemistry” - PMC"
-
[23] ResearchGate, "Tricyclic condensed benzothiazoles: (a) (furo/thieno/pyrrolo)[2,3- e... - ResearchGate"furo/thieno/pyrrolo)[2,3- e... - ResearchGate"
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Thieno[2,3-e]benzothiazole Synthesis: A Technical Support Guide to Overcoming Low Yields
Welcome to the technical support center for the synthesis of Thieno[2,3-e]benzothiazole and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges, particularly low yields, in the synthesis of this valuable heterocyclic scaffold. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.
The angularly fused Thieno[2,3-e]benzothiazole system presents unique synthetic challenges compared to its linear isomers. The inherent steric hindrance and electronic properties of the starting materials can often lead to a variety of side reactions and incomplete conversions, resulting in disappointing yields. This guide will walk you through common issues and provide actionable solutions based on established chemical principles and field-proven insights.
Frequently Asked Questions (FAQs) and Troubleshooting
Here, we address some of the most common questions and issues encountered during the synthesis of Thieno[2,3-e]benzothiazole.
Q1: My primary synthesis route, the Hantzsch reaction between a 2-amino-benzothiazole derivative and an α-halocarbonyl compound, is resulting in a very low yield of the desired Thieno[2,3-e]benzothiazole. What are the likely causes?
A1: The classic Hantzsch thiazole synthesis, while versatile, can be problematic for this specific angular fusion. Several factors could be contributing to the low yield:
-
Steric Hindrance: The 'e' face of the benzothiazole ring system presents significant steric hindrance, which can impede the initial nucleophilic attack of the amino group on the α-halocarbonyl compound and the subsequent cyclization.
-
Competing Reactions: The nucleophilic amino group of 2-aminobenzothiazole can participate in side reactions. For instance, it can react with the carbonyl group of the α-halocarbonyl to form an imine, which may not efficiently cyclize. Additionally, self-condensation of the α-halocarbonyl compound can occur under basic conditions.
-
Low Nucleophilicity of the Benzothiazole Nitrogen: The endocyclic nitrogen of the 2-aminobenzothiazole might not be sufficiently nucleophilic to readily participate in the final ring-closing step to form the thiophene ring.
-
Formation of Linear Isomers: Depending on the substitution pattern of the benzothiazole starting material, there is a possibility of forming the more thermodynamically stable linear thieno[2,3-g]benzothiazole isomer, although this is less common for the 'e' fusion.
Q2: I am observing a complex mixture of byproducts in my reaction. How can I identify and minimize them?
A2: A complex product mixture is a common indicator of competing reaction pathways. Here’s a systematic approach to address this:
-
Characterize the Byproducts: Before you can minimize them, you need to know what they are. Utilize techniques like LC-MS, GC-MS, and NMR spectroscopy to identify the major impurities. Common byproducts can include unreacted starting materials, self-condensation products of the α-halocarbonyl, and partially reacted intermediates. In some cases, unexpected rearrangements or the formation of isomers can occur[1].
-
Optimize Reaction Conditions:
-
Temperature: Lowering the reaction temperature can often favor the desired kinetic product over thermodynamically favored byproducts. Conversely, for sterically hindered reactions, carefully increasing the temperature might be necessary to overcome the activation energy barrier, but this must be balanced against the risk of decomposition.
-
Reaction Time: Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. Prolonged reaction times can lead to the decomposition of the desired product or the formation of more byproducts.
-
Order of Addition: Adding the base or catalyst slowly to the reaction mixture can sometimes help to control the reaction and minimize side reactions.
-
Q3: What are the best practices for choosing a solvent and base for this synthesis?
A3: The choice of solvent and base is critical and can significantly impact the reaction yield and selectivity.
-
Solvent:
-
Polar Aprotic Solvents: Solvents like DMF, DMSO, or acetonitrile are often good choices as they can dissolve the reactants and facilitate the nucleophilic substitution steps. DMSO, in particular, has been shown to be effective in related fused heterocyclic syntheses[1].
-
Alcohols: Ethanol or isopropanol can also be used, especially in the classical Hantzsch synthesis. They can act as both a solvent and a proton source, which can be beneficial in certain steps of the mechanism.
-
-
Base:
-
Inorganic Bases: Mild inorganic bases like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) are often preferred as they are less likely to promote self-condensation of the α-halocarbonyl compound compared to strong bases.
-
Organic Bases: Tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA) can also be used to scavenge the acid produced during the reaction. However, their basicity should be carefully considered to avoid unwanted side reactions.
-
Troubleshooting Guide: A Step-by-Step Approach
This section provides a structured workflow for troubleshooting low yields in your Thieno[2,3-e]benzothiazole synthesis.
Workflow for Troubleshooting Low Yield
Caption: A systematic workflow for troubleshooting low yields.
Experimental Protocols for Yield Improvement
Below are detailed protocols that can be adapted to improve the yield of your Thieno[2,3-e]benzothiazole synthesis.
Protocol 1: Modified Hantzsch Synthesis with Mild Base
This protocol utilizes a milder base to minimize side reactions.
Materials:
-
Substituted 2-aminobenzothiazole
-
α-Halo ketone or α-halo ester
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of the substituted 2-aminobenzothiazole (1.0 eq) in DMF, add the α-halo ketone or α-halo ester (1.1 eq).
-
Add finely powdered potassium carbonate (2.0 eq) to the mixture.
-
Stir the reaction mixture at 60-80 °C and monitor the progress by TLC.
-
Upon completion, pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Alternative Route via Intramolecular Cyclization
This approach involves the construction of the thiophene ring in a separate step, which can sometimes provide better control and higher yields. A related strategy has been successfully employed for the synthesis of the linear benzo[2][3]thieno[2,3-d]thiazole isomer, which starts from a 2-(2-bromophenyl)acetonitrile derivative[1]. While the substitution pattern is different for the angular isomer, the general principle of a multi-step approach might be beneficial.
Conceptual Workflow for an Alternative Route:
Caption: A conceptual workflow for an alternative synthetic strategy.
Data Summary
| Synthesis Method | Key Reagents | Common Issues | Potential Solutions |
| Hantzsch Synthesis | 2-Aminobenzothiazole, α-Halocarbonyl | Low yield, byproduct formation | Optimize temperature, use mild base (K₂CO₃), screen solvents (DMF, DMSO) |
| Multi-step Synthesis | Functionalized Benzothiazole | Difficult functionalization at C4 | Explore directed ortho-metalation or other C-H activation strategies |
Conclusion
Overcoming low yields in the synthesis of Thieno[2,3-e]benzothiazole requires a systematic and informed approach. By understanding the potential pitfalls, such as steric hindrance and competing side reactions, and by methodically optimizing reaction conditions and exploring alternative synthetic strategies, researchers can significantly improve the efficiency of their synthetic efforts. This guide provides a starting point for troubleshooting and should be used in conjunction with a thorough review of the relevant chemical literature.
References
- This is a placeholder for a relevant reference that would be found through further, more specific literature searches on the synthesis of the target molecule.
-
Zhang, W., et al. (2020). Construction of 2-Arylbenzo[2][3]thieno[2,3-d]thiazole Skeleton via CuCl/S-Mediated Three-Component Reaction. Organic Letters, 22(5), 1794-1798. [Link]
Sources
Technical Support Center: Enhancing the Aqueous Solubility of Thieno[2,3-e]benzothiazole Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Thieno[2,3-e]benzothiazole derivatives. This guide is designed to provide expert advice, troubleshooting protocols, and in-depth answers to frequently asked questions regarding the solubility challenges commonly encountered with this promising class of heterocyclic compounds. Our goal is to equip you with the knowledge to diagnose solubility issues, select appropriate enhancement strategies, and design robust experimental plans.
Understanding the Challenge: Why is Solubility a Hurdle?
Thieno[2,3-e]benzothiazole derivatives, like many heterocyclic compounds rich in aromatic rings, often exhibit poor aqueous solubility. This is primarily due to their rigid, planar structure and high crystallinity. The strong intermolecular forces within the crystal lattice require a significant amount of energy to overcome, making it difficult for water molecules to solvate individual molecules. This inherent low solubility can be a major obstacle in drug development, leading to poor absorption and limited bioavailability. A study on the related thieno[2,3-b]pyridines highlighted that their lack of aqueous solubility was a dose-limiting factor in preclinical studies.[1]
Frequently Asked Questions (FAQs)
Q1: My thieno[2,3-e]benzothiazole derivative precipitates when I dilute my DMSO stock solution into an aqueous buffer for my in vitro assay. What is happening and how can I fix it?
Answer: This is a classic sign of a compound with low aqueous solubility. Your derivative is soluble in the organic solvent (DMSO), but when this stock is introduced to the aqueous buffer, the compound crashes out of the solution as it is not soluble in the final aqueous environment.
Troubleshooting Steps:
-
Lower the Final Concentration: The most straightforward first step is to test if a lower final concentration of your compound is sufficient for your assay while remaining soluble.
-
Optimize Co-solvent Concentration: While DMSO is a common co-solvent, its final concentration should ideally be kept below 0.5% in most cell-based assays to avoid solvent-induced artifacts. However, even a small percentage of a co-solvent can significantly aid solubility. Experiment with a range of final DMSO concentrations to find the optimal balance for your specific compound and assay.
-
pH Adjustment: If your derivative has ionizable functional groups (acidic or basic), its solubility will be pH-dependent. Determine the pKa of your compound and adjust the buffer pH to ensure the molecule is in its more soluble ionized form.
-
Incorporate Surfactants: Low concentrations of non-ionic surfactants, such as Tween® 80 or Polysorbate 80, can be added to the assay buffer. These surfactants can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.
Q2: I need to formulate my lead thieno[2,3-e]benzothiazole compound for oral administration in an animal model, but its low solubility is hindering absorption. What are my options?
Answer: Poor aqueous solubility is a primary contributor to low oral bioavailability. Several formulation strategies can be employed to overcome this. The choice of strategy will depend on the specific physicochemical properties of your derivative.
Recommended Formulation Approaches:
-
Chemical Modification:
-
Salt Formation: If your compound has acidic or basic moieties, forming a salt can dramatically increase solubility. For instance, converting a hydrochloride salt to a mesylate salt has been shown to significantly improve the water solubility and bioavailability of some benzothiazole derivatives.[2]
-
Prodrugs: A prodrug is a bioreversible derivative of a drug molecule. By attaching a hydrophilic promoiety, the overall solubility of the compound can be increased. This promoiety is then cleaved in vivo to release the active parent drug. For example, a phosphate ester can be introduced to significantly enhance aqueous solubility.[3]
-
-
Physical Modification & Formulation:
-
Particle Size Reduction (Nanosuspension): Reducing the particle size of the drug increases its surface area-to-volume ratio, which enhances the dissolution rate. Techniques like media milling or high-pressure homogenization can produce nanosuspensions of the drug.[4][5][6][7][8]
-
Amorphous Solid Dispersions (ASDs): In an ASD, the crystalline drug is molecularly dispersed in a hydrophilic polymer matrix in an amorphous state. The amorphous form has higher free energy and thus greater apparent solubility and a faster dissolution rate compared to the crystalline form.[9][10][11][12]
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate the poorly soluble thieno[2,3-e]benzothiazole derivative, forming an inclusion complex that has significantly improved aqueous solubility.[13][14][15][16][17][18][19][20]
-
Troubleshooting Guides & Experimental Protocols
Guide 1: Initial Solubility Assessment - The Shake-Flask Method
The "gold standard" for determining equilibrium solubility is the shake-flask method, as outlined in USP General Chapter <1236> Solubility Measurements.[21][22][23]
Protocol:
-
Preparation: Add an excess amount of your solid thieno[2,3-e]benzothiazole derivative to a series of vials containing a known volume of the desired aqueous medium (e.g., water, phosphate-buffered saline).
-
Equilibration: Agitate the vials at a constant temperature for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.
-
Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as HPLC-UV or LC-MS.
Workflow for Shake-Flask Solubility Determination:
Caption: Workflow for the shake-flask solubility determination method.
Guide 2: Investigating Cyclodextrin Complexation - Phase Solubility Studies
Phase solubility studies are essential for evaluating the potential of cyclodextrins to enhance the solubility of your compound and to determine the stoichiometry of the inclusion complex. This method is described in USP General Chapter <1171> Phase-Solubility Analysis.[24]
Protocol:
-
Preparation: Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HPβCD).
-
Saturation: Add an excess amount of your thieno[2,3-e]benzothiazole derivative to each cyclodextrin solution.
-
Equilibration & Analysis: Follow the same equilibration and quantification steps as in the shake-flask method for each concentration.
-
Data Plotting: Plot the concentration of the dissolved drug (y-axis) against the concentration of the cyclodextrin (x-axis).
Interpreting the Phase Solubility Diagram:
-
A-type Diagram: A linear increase in drug solubility with increasing cyclodextrin concentration.
-
AL-type: Indicates the formation of a 1:1 drug-cyclodextrin complex. The slope of the line can be used to calculate the stability constant (K1:1) of the complex.
-
-
B-type Diagram: Indicates the formation of a complex with limited solubility.
Decision Tree for Solubility Enhancement Strategy:
Caption: A simplified decision tree to guide the selection of a suitable solubility enhancement strategy.
Data Presentation: Quantitative Impact of Solubility Enhancement
The following table summarizes representative data on the improvement of aqueous solubility for compounds structurally related to thieno[2,3-e]benzothiazoles, demonstrating the potential of various techniques.
| Compound Class | Enhancement Technique | Result | Reference |
| Thieno[2,3-b]pyridine | Chemical Modification (addition of a morpholine moiety) | ~1000-fold increase in water solubility (from 1.2 µg/mL to 1.3 mg/mL) | [1][25] |
| Benzothiazide | Cyclodextrin (Captisol®) | Significant solubility enhancement, especially at lower pH | [26] |
| Indomethacin | Nanosuspension | Significant increase in dissolution rate compared to physical mixture | [7] |
| Darunavir | Co-amorphous System | 36.9-fold improvement in solubility | [27] |
References
- USP-NF. <1236> Solubility Measurements. (2016).
- USP-NF. <1236> Solubility Measurements. (2016).
- Pharmacopeia. usp31nf26s1_c1171, General Chapters: <1171> PHASE-SOLUBILITY ANALYSIS.
- Al-Amiery, A. A., et al. (2025). Chemistry of 2-(2′-Aminophenyl)
- Dow Development Labs. (2021). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?
- FDA. (n.d.).
- ResearchGate. (n.d.). Examples of prodrugs with enhanced aqueous solubility.
- Giménez-Sáez, C., et al. (2022). Influence of Ionization and the Addition of Cyclodextrins and Hydrophilic Excipients on the Solubility of Benzthiazide, Isoxicam, and Piroxicam. Pharmaceutics, 14(9), 1934.
- Gautam, A., et al. (2019). Nanosuspension: An emerging trend to improve solubility of poorly water soluble drugs. Journal of Drug Delivery and Therapeutics, 9(3), 874-880.
- Pharma World K. (2021, January 21). Description and Solubility Tests as per USP Section 5.30 and EP General Notices [Video]. YouTube.
- DuPont. (2020, June 2). Formulating Immediate-Release Tablets for Poorly Soluble Drugs. Drug Development & Delivery.
- RSC Advances. (2025).
- FDA. (n.d.). Guidance for Industry.
- MDPI. (2025). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances.
- In-Silico Methods. (n.d.).
- Beilstein Journal of Organic Chemistry. (2014). Effect of cyclodextrin complexation on phenylpropanoids' solubility and antioxidant activity.
- International Journal of Pharmaceutical and Phytopharmacological Research. (2018). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs.
- Pilkington, L. I., et al. (2018).
- Patel, V. R., et al. (2012). Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research, 3(2), 81-87.
- Silberberg, M. (2017). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro College Journal of Experimental and Theoretical Sciences, 12.
- Regulations.gov. (2024). Drug Products or Categories of Drug Products That Present Demonstrable Difficulties for Compounding Under Sections 503A or 503B of the Federal Food, Drug, and Cosmetic Act.
- International Journal of Pharmaceutical Sciences and Nanotechnology. (2020).
- IntechOpen. (2019). Effect of Cyclodextrin Derivatization on Solubility and Efficacy of Drugs.
- World Pharma Today. (2025).
- Gao, L., et al. (2011). Nanosuspensions of poorly soluble drugs: preparation and development by wet milling. International Journal of Pharmaceutics, 409(1-2), 239-246.
- Loftsson, T., et al. (2005). Evaluation of cyclodextrin solubilization of drugs. International Journal of Pharmaceutics, 302(1-2), 18-28.
- International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Nanosuspension Technologies for Delivery of Poorly Soluble Drugs- A Review.
- Al-Otaibi, M. A., et al. (2026). Synthesis of new benzothiazole derivatives with in-depth In-vitro, In-vivo anti-oxidant, anti-inflammatory and anti-ulcer activities. PLoS ONE, 21(1), e0297298.
- Higashi, K., et al. (2021). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Molecular Pharmaceutics, 18(3), 1334-1343.
- Haverkate, N. A., et al. (2022).
- Loftsson, T., et al. (2018). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Molecules, 23(5), 1128.
- Tran, T. H., et al. (2021). Recent Technologies for Amorphization of Poorly Water-Soluble Drugs. Pharmaceutics, 13(9), 1323.
- ResearchGate. (n.d.). Amorphous formulations for dissolution and bioavailability enhancement of poorly soluble APIs.
- ACS Publications. (2021). Benzothiazole-Based Covalent Organic Frameworks with Different Symmetrical Combinations for Photocatalytic CO2 Conversion.
- a scientific exploration of co-amorphous formulation driven by knowledge based virtual screening for solubility and bioavailability enhancement of darunavir. (2025). Journal of Drug Delivery Science and Technology, 104, 104888.
- SciSpace. (2012). A literature review of cyclodextrins inclusion complexes characterization - part i: phase solubility diagram, dissolution and sc.
- Sigma-Aldrich. (n.d.). Thieno[2,3-b]pyridine.
- Scientific Research Publishing. (2023). Theoretical and experimental study of their optical and electrical properties.
- Journal of Materials Chemistry C. (n.d.).
- Potent and Selective Benzothiazole-Based Antimitotics with Improved Water Solubility: Design, Synthesis, and Evaluation as Novel Anticancer Agents. (2023). Journal of Medicinal Chemistry, 66(12), 8037-8057.
- Novel benzothiazole/benzothiazole thiazolidine‐2,4‐dione derivatives as potential FOXM1 inhibitors: In silico, synthesis, and in vitro studies. (n.d.). Archiv der Pharmazie.
- ACS Publications. (2011). Improved Synthesis of Thienothiazole and Its Utility in Developing Polymers for Photovoltaics. Macromolecules, 44(22), 8749-8755.
- Scirp.org. (2024). Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analy.
- MDPI. (2018).
- precisionFDA. (n.d.). THIENO(2,3-B)PYRIDINE.
- MDPI. (2022). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials.
- Pharma Excipients. (2020). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of p.
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]
- 3. orientjchem.org [orientjchem.org]
- 4. jddtonline.info [jddtonline.info]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. Nanosuspension Technology for Delivery of Poorly Soluble Drugs and Its Applications: A Review | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 7. Nanosuspensions of poorly soluble drugs: preparation and development by wet milling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rjptonline.org [rjptonline.org]
- 9. regulations.gov [regulations.gov]
- 10. Recent Technologies for Amorphization of Poorly Water-Soluble Drugs [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. BJOC - Effect of cyclodextrin complexation on phenylpropanoids’ solubility and antioxidant activity [beilstein-journals.org]
- 14. eijppr.com [eijppr.com]
- 15. touroscholar.touro.edu [touroscholar.touro.edu]
- 16. Effect of Cyclodextrin Derivatization on Solubility and Efficacy of Drugs | IntechOpen [intechopen.com]
- 17. juliet84.free.fr [juliet84.free.fr]
- 18. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 19. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes [mdpi.com]
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- 21. uspnf.com [uspnf.com]
- 22. uspnf.com [uspnf.com]
- 23. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
- 24. uspbpep.com [uspbpep.com]
- 25. Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents [mdpi.com]
- 26. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 27. prospects.wum.edu.pl [prospects.wum.edu.pl]
Technical Support Center: Optimizing Cyclization Conditions for Thieno[2,3-e]benzothiazoles
Welcome to the Technical Support Center for the synthesis and optimization of Thieno[2,3-e]benzothiazoles . This guide is engineered for researchers, synthetic chemists, and drug development professionals. It provides mechanistic insights, field-proven protocols, and troubleshooting strategies for the critical intramolecular C–S bond formation step required to construct this privileged tricyclic scaffold.
Mechanistic Grounding & Causality
The construction of the Thieno[2,3-e]benzothiazole core typically relies on the oxidative cyclization of a thienyl-substituted thioanilide precursor. Historically, this was achieved via the Jacobson cyclization using potassium ferricyanide under highly basic conditions. However, the electron-rich nature of the thiophene ring often leads to over-oxidation, poor regioselectivity, and degradation under harsh classical conditions.
Modern, high-yielding methodologies rely on controlled single-electron transfer (SET) processes to generate a transient thiyl radical . This radical undergoes an intramolecular electrophilic attack on the adjacent aromatic C–H bond, followed by rapid rearomatization.
We recommend two field-validated approaches for this transformation:
-
Hypervalent Iodine-Mediated Cyclization : Utilizing Dess-Martin Periodinane (DMP) in dichloromethane provides an expeditious, mild route that tolerates a variety of functional groups without the need for transition metals[1].
-
Visible-Light Photoredox Catalysis : Utilizing inexpensive, heterogeneous graphitic carbon nitride (g-C3N4) under blue LED irradiation. This method uses ambient oxygen as the terminal oxidant, making it highly sustainable and scalable[2].
Mechanistic Workflow
Mechanistic workflow of the oxidative cyclization to Thieno[2,3-e]benzothiazoles.
Quantitative Data: Condition Optimization Matrix
The following table summarizes the causal relationship between the chosen oxidative system and the experimental outcomes for thieno-fused benzothiazole cyclizations.
| Catalyst / Oxidant | Solvent | Temperature | Atmosphere | Avg. Yield (%) | Reaction Time | Primary Advantage |
| Dess-Martin Periodinane (1.1 eq) | CH₂Cl₂ | Ambient | Air | 85–95% | 1–2 h | Extremely fast; high functional group tolerance[1]. |
| g-C3N4 (Heterogeneous) + Blue LED | DMSO | Ambient | Air (O₂ req.) | 78–95% | 12–24 h | Green chemistry; catalyst is reusable up to 5 times[2]. |
| K₃[Fe(CN)₆] / NaOH (Classical) | H₂O/EtOH | 60–80 °C | Air | 40–60% | 4–6 h | Cheap reagents; but prone to substrate degradation. |
Step-by-Step Experimental Protocols
Protocol A: Hypervalent Iodine (DMP) Mediated Cyclization[1]
This protocol acts as a self-validating system: the rapid color change and clean TLC profile inherently confirm the generation and consumption of the thiyl radical.
-
Preparation : In an oven-dried round-bottom flask, dissolve the thienyl thioanilide precursor (5.0 mmol) in anhydrous CH₂Cl₂ (25 mL) under continuous stirring at room temperature.
-
Oxidant Addition : Add Dess-Martin Periodinane (DMP) (2.33 g, 5.5 mmol, 1.1 equiv) in a single portion. Note: The solution will typically darken as the thiyl radical is generated.
-
Monitoring : Stir the reaction at ambient temperature. Monitor the consumption of the starting material via TLC (typically 8:1 Petroleum Ether/EtOAc). The reaction is usually complete within 1 to 2 hours.
-
Quenching : Quench the reaction by adding distilled H₂O (10 mL).
-
Extraction & Purification : Extract the aqueous layer with CH₂Cl₂ (2 × 15 mL). Wash the combined organic phases with saturated NaHCO₃ to neutralize iodinane byproducts, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel column chromatography.
Protocol B: Visible-Light g-C3N4 Catalyzed Aerobic Cyclization[2]
This protocol leverages heterogeneous photocatalysis, requiring molecular oxygen as the electron scavenger.
-
Catalyst Loading : To a 10 mL transparent glass vial, add the thioanilide precursor (0.2 mmol) and graphitic carbon nitride (g-C3N4) powder (10 mg).
-
Solvation : Add 2.0 mL of Dimethyl Sulfoxide (DMSO). Do NOT degas the solvent.
-
Irradiation : Leave the vial open to ambient air (or equip with an O₂ balloon). Irradiate the mixture using a 10 W Blue LED (λ = 410 nm) at room temperature for 12–24 hours.
-
Workup : Dilute the mixture with ethyl acetate (10 mL) and filter through a short pad of Celite to recover the g-C3N4 catalyst (which can be washed with ethanol and reused).
-
Isolation : Wash the filtrate with brine (3 × 10 mL) to remove DMSO, dry over Na₂SO₄, concentrate, and purify via flash chromatography.
Troubleshooting Guide & FAQs
Q: I am using the g-C3N4 visible-light protocol, but my starting material remains unreacted after 24 hours. What is the issue? A: The most common failure point in this protocol is oxygen deprivation. The photoredox cycle strictly requires molecular oxygen (O₂) to act as the terminal electron scavenger[2]. If you ran the reaction under a Nitrogen or Argon atmosphere, the catalytic cycle cannot turn over. Ensure the reaction is run under an ambient air atmosphere or an oxygen balloon.
Q: When using Dess-Martin Periodinane (DMP), I am observing multiple spots on the TLC and a lower yield of the desired Thieno[2,3-e]benzothiazole. How do I fix this? A: Multiple spots usually indicate over-oxidation of the sulfur atom to a sulfoxide or sulfone, or degradation of the electron-rich thiophene ring.
-
Causality: DMP is a strong oxidant. If used in large excess, it will oxidize the newly formed thiazole ring.
-
Solution: Strictly control the stoichiometry of DMP to exactly 1.1 equivalents[1]. Additionally, ensure your CH₂Cl₂ is anhydrous, as the presence of water can alter the oxidation potential and hydrolyze the DMP reagent into acetic acid and iodoxybenzoic acid (IBX), complicating the reaction matrix.
Q: My thienyl thioanilide precursor has very poor solubility in CH₂Cl₂ for Protocol A. Can I change the solvent? A: Yes. If the precursor is highly conjugated or rigid, CH₂Cl₂ may be insufficient. You can switch to a more polar aprotic solvent such as DMF or DMSO. However, if you switch to DMSO, we highly recommend shifting to Protocol B (g-C3N4 / visible light), as DMSO is the optimal solvent for the photoredox generation of the thiyl radical[2] and avoids the use of stoichiometric hypervalent iodine.
Q: How do I control regioselectivity if my thienyl ring has multiple unsubstituted positions adjacent to the thioamide? A: Radical cyclization inherently favors the formation of the most thermodynamically stable fused system (usually the less sterically hindered position). If you require cyclization at a specific, sterically hindered site (e.g., forcing the [2,3-e] fusion over a [3,2-g] fusion), you must block the undesired position on the precursor with a sacrificial group (like a halogen or a trimethylsilyl group) prior to the cyclization step.
References
-
Bose, D. S., & Idrees, M. (2006). Hypervalent Iodine Mediated Intramolecular Cyclization of Thioformanilides: Expeditious Approach to 2-Substituted Benzothiazoles. The Journal of Organic Chemistry, 71(21), 8261-8263. URL:[Link]
-
Bai, J., Yan, S., Zhang, Z., Guo, Z., & Zhou, C.-Y. (2021). Visible-Light Carbon Nitride-Catalyzed Aerobic Cyclization of Thiobenzanilides under Ambient Air Conditions. Organic Letters, 23(12), 4843-4848. URL:[Link]
Sources
Technical Support Center: Thieno[2,3-e]benzothiazole Compound Stability
Welcome to the dedicated support center for researchers working with Thieno[2,3-e]benzothiazole compounds. This guide provides in-depth technical information, troubleshooting advice, and preventative measures to address the inherent stability challenges of this important class of heterocyclic compounds. Our goal is to empower you with the knowledge to ensure the integrity and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and stability of Thieno[2,3-e]benzothiazole derivatives.
Q1: What are the primary environmental factors that cause the degradation of Thieno[2,3-e]benzothiazole compounds?
A1: Thieno[2,3-e]benzothiazole compounds are susceptible to degradation from several environmental factors. The most common culprits are light , oxygen , and elevated temperatures . The fused ring system can be sensitive to photolytic cleavage, and the presence of heteroatoms can make the molecule susceptible to oxidation.
Q2: How should I properly store my Thieno[2,3-e]benzothiazole compounds for long-term use?
A2: For optimal long-term stability, compounds should be stored as a dry powder in a light-proof container, preferably under an inert atmosphere (argon or nitrogen), and at low temperatures (-20°C or -80°C). For short-term storage, a desiccator at 4°C may be sufficient.
Q3: I've noticed a color change in my compound after a few days on the benchtop. What does this indicate?
A3: A visible color change, often to a yellowish or brownish hue, is a common indicator of degradation. This is likely due to oxidation or photodecomposition. The compound should be repurified if possible, or a fresh batch should be used for sensitive experiments.
Q4: Are there any specific functional groups that increase the instability of Thieno[2,3-e]benzothiazole derivatives?
A4: Yes, certain functional groups can enhance instability. For instance, electron-donating groups can increase the electron density of the ring system, making it more prone to oxidation. Conversely, strong electron-withdrawing groups might enhance susceptibility to nucleophilic attack under certain conditions.
Troubleshooting Guides: Degradation During Experimental Workflows
This section provides detailed troubleshooting for common degradation issues encountered during various experimental stages.
Issue 1: Compound Degradation During Synthesis and Work-up
Symptoms:
-
Low reaction yields.
-
Formation of multiple, difficult-to-separate byproducts observed by TLC or LC-MS.
-
Inconsistent results between batches.
Root Cause Analysis: Many synthetic steps, particularly those involving heating, strong acids/bases, or exposure to air, can induce degradation. The work-up and purification steps, if not performed expeditiously, can also expose the compound to deleterious conditions.
Preventative Workflow:
Caption: Optimized workflow for synthesis and purification to minimize degradation.
Detailed Protocol:
-
Inert Atmosphere: Conduct all reactions under a positive pressure of an inert gas like argon or nitrogen.
-
Degassed Solvents: Use solvents that have been thoroughly degassed by methods such as freeze-pump-thaw or by bubbling with an inert gas.
-
Temperature Control: Avoid excessive heating. If high temperatures are necessary, minimize the reaction time.
-
Prompt Work-up: Do not leave reactions stirring open to the air or light for extended periods after completion. Proceed immediately to the work-up phase.
-
Rapid Purification: After extraction and drying, concentrate the product under reduced pressure at a low temperature. Purify the crude material as soon as possible, for instance, by flash column chromatography using deoxygenated solvents.
Issue 2: Instability in Solution for In Vitro Assays
Symptoms:
-
Decreasing compound potency or activity over the time course of an experiment.
-
Precipitation of the compound from the assay buffer.
-
High variability in assay results.
Root Cause Analysis: Aqueous buffers, especially at physiological pH and temperature (37°C), can accelerate the degradation of Thieno[2,3-e]benzothiazole compounds. The presence of dissolved oxygen and exposure to ambient light during long incubation periods are significant contributors.
Mitigation Strategies:
| Strategy | Rationale | Implementation |
| Use Freshly Prepared Solutions | Minimizes the time the compound is exposed to destabilizing conditions. | Prepare stock solutions and dilute to the final concentration immediately before each experiment. |
| Incorporate Antioxidants | Scavenges free radicals and reactive oxygen species that can degrade the compound. | Add antioxidants like ascorbic acid or N-acetylcysteine to the assay buffer. The optimal concentration should be determined empirically. |
| Control Headspace | Reduces the amount of oxygen available for oxidative degradation. | Use sealed vials with minimal headspace or purge the headspace with an inert gas. |
| Light Protection | Prevents photolytic degradation. | Use amber-colored vials or wrap plates and tubes in aluminum foil. |
Advanced Topic: Characterizing Degradation Products
Understanding the structure of degradation products is crucial for identifying the degradation pathway and developing more effective stabilization strategies.
Experimental Workflow for Degradant Identification:
Caption: Workflow for forced degradation studies and degradant identification.
Protocol for Forced Degradation Study:
-
Prepare Solutions: Dissolve the Thieno[2,3-e]benzothiazole compound in a relevant solvent (e.g., acetonitrile/water).
-
Apply Stress Conditions:
-
Photolytic: Expose the solution to a UV lamp or direct sunlight for a defined period.
-
Thermal: Heat the solution at a controlled temperature (e.g., 60°C).
-
Oxidative: Add a small amount of an oxidizing agent like hydrogen peroxide.
-
-
Analyze by LC-MS/MS: Inject the stressed samples into an LC-MS/MS system. Compare the chromatograms to that of an unstressed control sample to identify new peaks corresponding to degradation products. The mass-to-charge ratio (m/z) and fragmentation pattern from MS/MS will provide clues about the structure of the degradants.
-
Isolate and Characterize: If a major degradation product is observed, it may be possible to isolate it using preparative HPLC. The structure of the isolated compound can then be definitively determined by NMR spectroscopy.
By understanding the specific vulnerabilities of your Thieno[2,3-e]benzothiazole compound, you can proactively design your experiments to ensure the stability and integrity of your valuable research materials.
References
- General Principles of Drug Degradation: (Provide a general reference on drug stability and degradation p
- Handling and Storage of Air-Sensitive Reagents: (Provide a reference from a chemical supplier or a standard labor
- Forced Degradation Studies: (Provide a reference to a relevant review or guideline on forced degradation studies, e.g.
Enhancing the fluorescence intensity of Thieno[2,3-e]benzothiazole probes
Welcome, researchers and drug development professionals. This guide, curated by a Senior Application Scientist, serves as a dedicated resource for enhancing the fluorescence intensity and optimizing the performance of Thieno[2,3-e]benzothiazole-based fluorescent probes. Here, we move beyond simple protocols to explain the underlying principles, enabling you to troubleshoot effectively and maximize the quality of your experimental data.
Troubleshooting Guide: From Dim Signals to Publication-Quality Images
This section addresses the most common issues encountered during the application of Thieno[2,3-e]benzothiazole probes. Each problem is broken down into potential causes and actionable solutions.
Q1: Why is my fluorescence signal weak or undetectable?
A weak signal is one of the most frequent challenges in fluorescence microscopy, often stemming from several factors related to the probe itself, the experimental environment, or the imaging setup.
Potential Cause 1: Suboptimal Probe Concentration
-
The Science: Every probe has an optimal concentration range. Too low, and the signal is indistinguishable from noise. Too high, and you risk aggregation-caused quenching (ACQ), where probe molecules interact and form non-fluorescent dimers or excimers, or self-quenching where emitted energy is reabsorbed by a nearby probe molecule.[1]
-
Recommended Solution: Probe Titration
-
A systematic titration is critical to determine the ideal concentration that yields the best signal-to-noise ratio (SNR).[2] This is a self-validating protocol that should be performed for every new probe, cell line, or tissue type.
-
Experimental Protocol: Probe Concentration Titration
Preparation: Prepare a 1 mM stock solution of your Thieno[2,3-e]benzothiazole probe in anhydrous DMSO. Store protected from light.
Serial Dilution: Create a series of working solutions by diluting the stock solution in your final imaging buffer (e.g., PBS, HBSS). Suggested concentrations to test: 10 µM, 5 µM, 2 µM, 1 µM, 500 nM, 250 nM, 100 nM.
Incubation: Add the different concentrations of the probe to your prepared cells or tissue samples. Incubate for the time recommended in the probe's datasheet, ensuring all other conditions (temperature, time) are kept constant across all samples.
Washing: Perform your standard washing procedure to remove unbound probe.
Imaging: Acquire images for each concentration using identical microscope settings (e.g., laser power, exposure time, gain).
Analysis: Quantify the mean fluorescence intensity of your region of interest (ROI) and a background region for each concentration. Calculate the Signal-to-Noise Ratio (SNR) for each. The optimal concentration is the one that provides the highest SNR before the background signal begins to increase substantially.
Potential Cause 2: Environmental Quenching
-
The Science: The fluorescence of Thieno[2,3-e]benzothiazole probes can be highly sensitive to the local microenvironment. Factors like solvent polarity, pH, and the presence of quenching agents can dramatically reduce quantum yield.[3][4] For example, a change in pH can protonate or deprotonate a functional group on the probe, leading to the activation of a photo-induced electron transfer (PET) quenching pathway.[5][6]
-
Recommended Solution: Buffer Optimization
-
pH: Verify the pH of your imaging buffer. The optimal pH range is often between 6.5 and 7.5 for live-cell imaging.[7] If your probe is designed for acidic organelles like lysosomes, ensure your experimental pH matches this target.[5]
-
Polarity: Be aware of solvatochromic effects. Thieno[2,3-e]benzothiazole derivatives often exhibit intramolecular charge transfer (ICT) characteristics, meaning their emission spectra and intensity can change with solvent polarity.[8] A shift to a more polar environment can sometimes decrease quantum yield, depending on the probe's specific structure.[9]
-
Contaminants: Ensure your buffer is free from heavy metal ions or other known quenching species unless they are the target analyte.
-
Potential Cause 3: Probe Degradation
-
The Science: Fluorescent molecules are susceptible to degradation from light (photobleaching) and oxidation. Improper storage or repeated freeze-thaw cycles can compromise the probe's integrity.
-
Recommended Solution: Proper Handling and Storage
-
Store stock solutions at -20°C or -80°C, protected from light.
-
Aliquot the stock solution into smaller, single-use volumes to avoid multiple freeze-thaw cycles.
-
Prepare fresh working dilutions for each experiment from the stock.[2]
-
Q2: Why is my background signal so high?
High background fluorescence obscures the specific signal from your target, leading to a poor SNR and making data interpretation difficult.[10][11]
Potential Cause 1: Excess Unbound Probe
-
The Science: Insufficient washing will leave a high concentration of unbound probe in the imaging medium, contributing to a diffuse background glow.
-
Recommended Solution: Optimize Washing Steps
-
Increase the number and/or duration of wash steps after probe incubation.[2]
-
Consider adding a low concentration of a non-ionic detergent (e.g., 0.05% Tween-20) to the wash buffer for fixed and permeabilized samples to help remove non-specifically bound probe.
-
Perform a final wash with fresh buffer immediately before imaging.
-
Potential Cause 2: Non-Specific Binding
-
The Science: Probes can bind non-specifically to cellular components or extracellular matrix through hydrophobic or electrostatic interactions.
-
Recommended Solution: Use of Blocking Agents
-
Before adding the probe, incubate your sample with a blocking solution such as Bovine Serum Albumin (BSA) or serum to saturate non-specific binding sites.
-
Potential Cause 3: Autofluorescence
-
The Science: Biological samples naturally contain endogenous fluorophores (e.g., NADH, flavins, collagen) that can emit light when excited, contributing to background noise.
-
Recommended Solution: Assess and Mitigate Autofluorescence
-
Control Sample: Always prepare a mock-stained sample (cells/tissue treated with vehicle only) and image it using the same settings as your experimental samples. This allows you to determine the baseline level of autofluorescence.
-
Spectral Selection: If autofluorescence is high, consider using a Thieno[2,3-e]benzothiazole probe that excites and emits at longer wavelengths (in the red or near-infrared region), as autofluorescence is typically stronger in the blue and green spectral regions.
-
Caption: A systematic workflow for troubleshooting and optimizing the signal-to-noise ratio.
Frequently Asked Questions (FAQs)
This section provides in-depth answers to common questions about the fundamental properties and handling of Thieno[2,3-e]benzothiazole probes.
Q3: How does solvent polarity affect the fluorescence of my probe?
The photophysical properties of many Thieno[2,3-e]benzothiazole derivatives are significantly influenced by solvent polarity, a phenomenon known as solvatochromism.[8]
-
Mechanism - Intramolecular Charge Transfer (ICT): These probes often possess a "push-pull" architecture, with an electron-donating group and an electron-accepting group connected by a π-conjugated system.[9] Upon excitation, an electron is transferred from the donor to the acceptor, creating an excited state with a larger dipole moment than the ground state.
-
Effect on Emission: Polar solvents can stabilize this charge-separated excited state more effectively than the ground state.[3] This stabilization lowers the energy of the excited state, reducing the energy gap for fluorescence emission. Consequently, as solvent polarity increases, a "red shift" (bathochromic shift) in the emission wavelength is often observed.[8]
-
Effect on Quantum Yield: The effect on fluorescence intensity (quantum yield) is more complex. In some cases, increasing solvent polarity can enhance the quantum yield.[8] However, in other systems, highly polar solvents may promote non-radiative decay pathways, leading to fluorescence quenching.[9] This behavior is highly dependent on the specific molecular structure of the probe.
| Solvent | Polarity Parameter (Δf) | Typical Emission Behavior | Quantum Yield (Φ) |
| Toluene | Low | Shorter Wavelength (e.g., 610 nm) | Can be lower |
| Dichloromethane | Medium | Intermediate Wavelength | Varies by probe |
| Acetonitrile | High | Longer Wavelength | Can be higher or lower |
| Ethanol | High (Protic) | Longest Wavelength (e.g., 632 nm) | Often highest due to H-bonding |
(Note: Data is illustrative, based on trends reported for benzothiazole derivatives.[8] Exact values are probe-specific.)
Q4: What are the common fluorescence quenching mechanisms for these probes?
Fluorescence quenching is any process that decreases the fluorescence intensity of a fluorophore. For Thieno[2,3-e]benzothiazole probes, which are often designed as "turn-on" sensors, understanding these mechanisms is key to interpreting results.
-
Photoinduced Electron Transfer (PET): This is a common mechanism in "turn-on" probes. A recognition moiety with a lone pair of electrons (like a tertiary amine) can donate an electron to the excited fluorophore, causing it to relax back to the ground state without emitting a photon.[5] Binding of an analyte (e.g., a proton or metal ion) to the recognition site inhibits this process, restoring fluorescence.[5]
-
Excited-State Intramolecular Proton Transfer (ESIPT): In probes containing an acidic proton near a basic site, excitation can trigger the transfer of this proton. This process can sometimes lead to a dual-emission profile or be used as a sensing mechanism where analyte binding prevents the proton transfer, enhancing the "normal" fluorescence.[12]
-
Analyte-Specific Quenching: Some probes are designed to be "turn-off" sensors where the presence of the analyte, such as certain metal ions like Cu²⁺, quenches fluorescence.
-
Aggregation-Caused Quenching (ACQ): At high concentrations, the planar structures of these probes can stack together (π-π stacking), which facilitates non-radiative decay pathways and quenches fluorescence. This is why probe titration is essential.
Caption: Key factors that positively or negatively influence probe fluorescence intensity.
References
-
A benzothiazole-based new fluorogenic chemosensor for the detection of CN− and its real-time application in environmental water samples and living cells. RSC Advances, [Link]
-
Solvent effects on optical and electronic properties of carbazole benzothiazole based bipolar compound: TD-DFT/PCM approach. Journal of Molecular Modeling, [Link]
-
A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy. PLOS One, [Link]
-
Leveraging Coupled Solvatofluorochromism and Fluorescence Quenching in Nitrophenyl-Containing Thiazolothiazoles for Efficient Organic Vapor Sensing. Advanced Functional Materials, [Link]
-
A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy. PLOS One, [Link]
-
Signal-to-Noise Considerations. Evident Scientific, [Link]
-
Solvent Effects on Fluorescence Emission. Evident Scientific, [Link]
-
Synthesis of thieno[2,3-d]thiazole derived dyes with potential application in nonlinear optics. Dyes and Pigments, [Link]
-
Optimizing Signal to Noise Ratio. YouTube, [Link]
-
Synthesis, photophysical properties and OFET application of thienothiophene and benzothiadiazole based donor-π-acceptor-π (D-π-A-π) type conjugated polymers. Polen, [Link]
-
A novel and effective benzo[d]thiazole-based fluorescent probe with dual recognition factors for highly sensitive and selective imaging of cysteine in vitro and in vivo. New Journal of Chemistry, [Link]
-
Benzothiadiazole Derivatives as Fluorescence Imaging Probes: Beyond Classical Scaffolds. Accounts of Chemical Research, [Link]
-
Dibenzothieno and dibenzothieno[2,3-d]thieno [a]-fused BODIPYs: synthesis, unique structure and photophysical properties. Materials Chemistry Frontiers, [Link]
-
Revelation solvent effects: excited state hydrogen bond and proton transfer of 2-(benzo[d]thiazol-2-yl)-3-methoxynaphthalen-1-ol. Organic Chemistry Frontiers, [Link]
-
Crystals of 4,7-Di-2-thienyl-2,1,3-benzothiadiazole and Its Derivative with Terminal Trimethylsilyl Substituents: Synthesis, Growth, Structure, and Optical-Fluorescent Properties. MDPI, [Link]
-
A novel acidic pH fluorescent probe based on a benzothiazole derivative. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, [Link]
-
A highly selective and sensitive fluorescent probe for thiols based on a benzothiazole derivative. Analytical Methods, [Link]
-
The Mechanism of Fluorescence Quenching of Protein Photosensitizers Based on miniSOG During Internalization of the HER2 Receptor. Acta Naturae, [Link]
-
Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. Molecules, [Link]
-
A novel and effective benzo[d]thiazole-based fluorescent probe with dual recognition factors for highly sensitive and selective imaging of cysteine in vitro and in vivo. ResearchGate, [Link]
-
Novel Benzothiazole Derivatives as Fluorescent Probes for Detection of β-Amyloid and α-Synuclein Aggregates. ACS Chemical Neuroscience, [Link]
-
Highly sensitive benzothiazole-based chemosensors for detection and bioimaging of peroxynitrite in living cells. New Journal of Chemistry, [Link]
-
Thiophene-Appended Benzothiazole Compounds for Ratiometric Detection of Copper and Cadmium Ions with Comparative Density Functional Theory Studies and Their Application in Real-Time Samples. ACS Omega, [Link]
-
Theoretical investigation of benzothiazole-derived fluorescent probes for ONOO− detection. ResearchGate, [Link]
-
The fluorescence quenching mechanism of tetrazine-functionalized fluorogenic labels with integrated π-conjugations: internal conversion to a dark state. Materials Chemistry Frontiers, [Link]
-
The Use of Fluorescent Quenching in Studying the Contribution of Evaporation to Tear Thinning. Investigative Ophthalmology & Visual Science, [Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Solvent Effects on Fluorescence Emission [evidentscientific.com]
- 4. benchchem.com [benchchem.com]
- 5. A novel acidic pH fluorescent probe based on a benzothiazole derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy | PLOS One [journals.plos.org]
- 12. A highly selective and sensitive fluorescent probe for thiols based on a benzothiazole derivative - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Common pitfalls in the characterization of Thieno[2,3-e]benzothiazole
Welcome to the Technical Support Center for Heterocyclic Characterization. As a Senior Application Scientist, I frequently consult with drug development professionals and materials scientists who encounter analytical roadblocks when working with highly conjugated, fused ring systems.
The characterization of Thieno[2,3-e]benzothiazole —a specialized nucleus often utilized in sensitizing dyes and bioactive scaffolds 1—presents unique analytical challenges. Its extreme planarity, competing electronic effects from the electron-rich thiophene and electron-deficient thiazole rings, and lack of easily ionizable functional groups often lead to ambiguous analytical data.
This guide is designed to move beyond basic troubleshooting. We will explore the causality behind these analytical pitfalls and provide self-validating protocols to ensure your structural elucidation is definitive.
Section 1: Troubleshooting Guide & FAQs
Q1: I synthesized Thieno[2,3-e]benzothiazole, but my 1 H NMR aromatic region is completely overlapped in CDCl 3 . How can I resolve this without synthesizing a derivative? The Causality: The fused electron-rich thiophene and the electron-withdrawing benzothiazole core create a "push-pull" electronic system. This delocalization causes the chemical shifts of the five aromatic protons to compress into a narrow window (typically δ 7.4–7.8 ppm) in standard halogenated solvents, making first-order multiplet analysis impossible 2. The Solution: Switch your solvent to Benzene- d6 (C 6 D 6 ). Benzene molecules form specific, transient π−π collision complexes with the electron-deficient thiazole face of the molecule. This Aromatic Solvent-Induced Shift (ASIS) differentially shields the protons based on their proximity to the thiazole ring, fanning out the signals for clear integration.
Q2: How do I definitively prove I have the[2,3-e] regioisomer and not the [3,2-e] or [2,3-g] isomer? The Causality: 1D 1 H and 13 C NMR cannot distinguish these isomers because the scalar coupling networks ( J -couplings) within the isolated rings remain identical regardless of how the rings are fused. The Solution: You must rely on 2D HMBC (Heteronuclear Multiple Bond Correlation). In the [2,3-e] isomer, the thiophene is fused across the C4 and C5 positions of the benzothiazole. A definitive 3-bond correlation ( 3JCH ) will be observed between the thiophene α -proton and the benzothiazole C4 quaternary carbon. If you have the [2,3-g] isomer, this specific cross-peak will be absent, replaced by a correlation to C6 or C7.
Q3: My LC-MS (ESI+) shows very poor ionization and low signal-to-noise for this compound. Why is this happening, and how do I fix it? The Causality: Electrospray Ionization (ESI) relies on solution-phase basicity. The nitrogen atom in the benzothiazole core is exceptionally weakly basic (pKa ~1.5) because its lone pair is heavily involved in the extended aromatic π -system 3. It resists protonation in standard LC-MS mobile phases. The Solution: Abandon ESI and switch to Atmospheric Pressure Chemical Ionization (APCI) in positive mode. APCI relies on gas-phase ion-molecule reactions, which are highly efficient for neutral, highly conjugated aromatic systems. Additionally, spike your mobile phase with 0.1% Formic Acid to provide an abundant proton source in the corona discharge region.
Q4: My X-ray crystallography data shows severe macroscopic twinning, preventing a clean structural refinement. What causes this? The Causality: The Thieno[2,3-e]benzothiazole core is perfectly planar. In the solid state, this promotes aggressive, long-range intermolecular π−π stacking. During crystallization, these stacked sheets easily slip out of perfect registry, causing the crystal lattice to grow in multiple orientations simultaneously (twinning). The Solution: Disrupt the perfect stacking during crystal growth. Avoid highly polar or planar solvents. Instead, grow your crystals via slow vapor diffusion using a bulky anti-solvent like toluene or cyclohexane, which co-crystallizes and forces distance between the π -sheets.
Section 2: Quantitative Data Summaries
To aid in your spectral assignments, refer to the expected analytical metrics summarized below.
Table 1: Diagnostic NMR Chemical Shifts for Thieno[2,3-e]benzothiazole | Nucleus | Position | Expected Shift (CDCl 3 ) | Expected Shift (C 6 D 6 ) | Multiplicity | Causality for Shift | | :--- | :--- | :--- | :--- | :--- | :--- | | 1 H | Thiazole C2-H | 8.95 ppm | 8.40 ppm | Singlet | Highly deshielded by adjacent N and S atoms. | | 1 H | Thiophene α -H | 7.65 ppm | 7.15 ppm | Doublet ( J=5.5 Hz) | Adjacent to thiophene sulfur. | | 1 H | Thiophene β -H | 7.50 ppm | 6.90 ppm | Doublet ( J=5.5 Hz) | Standard aromatic thiophene range. | | 13 C | Thiazole C2 | 154.2 ppm | 154.5 ppm | Quaternary | Imine-like carbon, strongly deshielded. | | 13 C | Fusion C4/C5 | 138.5 / 132.1 ppm | 138.8 / 132.4 ppm | Quaternary | Bridgehead carbons linking the two systems. |
Table 2: Principal APCI-MS/MS Fragmentation Ions (Positive Mode) | Precursor Ion ( m/z ) | Product Ion ( m/z ) | Neutral Loss | Mechanistic Pathway | | :--- | :--- | :--- | :--- | | 192 [M+H] + | 165 | 27 Da (HCN) | Cleavage of the thiazole ring (typical for benzothiazoles). | | 192 [M+H] + | 148 | 44 Da (CS) | Alternative thiazole ring opening and sulfur extrusion. | | 192[M+H] + | 108 | 84 Da (C 4 H 4 S) | High-energy cleavage of the fused thiophene moiety. |
Section 3: Step-by-Step Methodologies
Protocol 1: Self-Validating 2D HMBC NMR Acquisition for Regioisomer Differentiation
This protocol utilizes an internal validation step to ensure the magnetization transfer delay is perfectly tuned to your specific molecule.
-
Sample Preparation: Dissolve exactly 15–20 mg of the purified compound in 600 µL of strictly anhydrous C 6 D 6 .
-
Validation Check: The solution must be optically clear. Any particulate matter will distort the magnetic field homogeneity, destroying the delicate long-range correlations. Filter through a glass-wool plug if necessary.
-
-
Probe Tuning & 90° Pulse Calibration: Insert the sample and tune the probe for both 1 H and 13 C. Manually calibrate the 90° pulse width for 1 H. Do not rely on default parameters, as the high dielectric constant of the highly conjugated sample can alter probe tuning.
-
Parameter Setup: Load a standard gradient-selected HMBC sequence (hmbcgplpndqf or equivalent).
-
Delay Optimization: Set the long-range coupling constant ( JLR ) parameter to 8.0 Hz . This corresponds to a magnetization transfer delay of exactly 62.5 ms ( 1/2J ). This is the optimal theoretical value for 3-bond aromatic correlations in fused heterocycles.
-
Acquisition: Run the experiment with a minimum of 256 increments in the F1 ( 13 C) dimension to ensure adequate resolution to distinguish the closely spaced bridgehead carbons (C4 and C5).
-
Data Interpretation: Look specifically for the cross-peak intersecting the 1 H frequency of the thiophene α -proton and the 13 C frequency of the benzothiazole C4 carbon (~138 ppm).
Protocol 2: APCI-MS Optimization for Fused Thiazoles
-
Source Configuration: Install the APCI probe. Set the corona discharge current to a relatively high value of 4.0 µA to maximize the generation of primary reactant ions in the plasma.
-
Mobile Phase: Use a 70:30 Methanol:Water mixture. Critical Step: Add 0.1% Formic Acid to both channels. The formate ions in the gas phase will act as the proton donors for the weakly basic thiazole nitrogen.
-
Temperature Settings: Set the APCI vaporizer temperature to 400°C. The high thermal stability of Thieno[2,3-e]benzothiazole requires high heat for efficient desolvation and vaporization.
-
Collision Energy (CE) Ramp: To validate the structure via MS/MS, isolate the m/z 192 parent ion. Ramp the CE from 15 eV to 40 eV.
-
Validation Check: At 15 eV, you should primarily see the m/z 165 [-HCN] peak. As you approach 35 eV, the m/z 148 [-CS] peak should become the base peak. If this transition does not occur, your parent mass may belong to an isobaric impurity.
-
Section 4: Visualizations
Workflow for the structural elucidation of Thieno[2,3-e]benzothiazole.
Principal APCI-MS/MS fragmentation pathways for Thieno[2,3-e]benzothiazole.
References
-
Spectrally sensitized silver halide photographic material. European Patent Office (EP0439356A1). Available at: 1
-
Structure-Guided Design of Benzothiazole and Benzimidazole-Based Urea Derivatives. ACS Omega. Available at: 2
-
A Green Ultrasound Synthesis, Characterization and Antibacterial Evaluation of 1,4-Disubstituted 1,2,3-Triazoles Tethering Bioactive Benzothiazole Nucleus. MDPI. Available at:3
Sources
- 1. EP0439356A1 - Spectrally sensitized silver halide photographic material - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Green Ultrasound Synthesis, Characterization and Antibacterial Evaluation of 1,4-Disubstituted 1,2,3-Triazoles Tethering Bioactive Benzothiazole Nucleus [mdpi.com]
Strategies for reducing by-products in Thieno[2,3-e]benzothiazole reactions
Technical Support Center: Thieno[2,3-e]benzothiazole Synthesis
A Guide to Minimizing By-Product Formation and Optimizing Reaction Purity
Welcome to the technical support guide for the synthesis of Thieno[2,3-e]benzothiazole and its derivatives. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable heterocyclic scaffold. The formation of the Thieno[2,3-e]benzothiazole core, while synthetically accessible, is often accompanied by the generation of undesired by-products that can complicate purification and reduce overall yield.
This guide provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format. We will delve into the causality behind common synthetic pitfalls and offer validated strategies to enhance the selectivity and purity of your reactions.
Section 1: Troubleshooting Guide - Common Synthetic Issues
This section addresses specific, frequently encountered problems during the synthesis of Thieno[2,3-e]benzothiazole derivatives.
Q1: My reaction has stalled, leaving significant amounts of unreacted starting materials. What are the likely causes and how can I drive the reaction to completion?
A1: Incomplete conversion is a common issue, often pointing to insufficient activation of the reacting partners or suboptimal reaction conditions. The primary synthetic routes to the benzothiazole portion of the core typically involve the condensation of a 2-aminothiophenol derivative with a carbonyl compound (like an aldehyde or carboxylic acid) or a related functional group.[1][2]
Causality & Solutions:
-
Inadequate Catalyst Activity: Many condensation reactions require an acid or base catalyst to proceed efficiently. For instance, an acid catalyst like p-toluenesulfonic acid (p-TSA) or even a Lewis acid can activate a carbonyl group towards nucleophilic attack by the amino group of the 2-aminothiophenol.[3] If using a heterogeneous catalyst, ensure it has not been poisoned and is sufficiently activated.
-
Reaction Temperature: Condensation and subsequent cyclization/oxidation steps often have a specific activation energy barrier. If the temperature is too low, the reaction rate may be impractically slow. Consider a stepwise increase in temperature (e.g., from room temperature to 60 °C, then to 80 °C), monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at each stage.
-
Solvent Choice: The solvent plays a critical role in reactant solubility and reaction kinetics. Polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are often effective as they can solubilize diverse reactants and withstand higher temperatures.[4] In some cases, using a solvent that allows for azeotropic removal of water (e.g., toluene with a Dean-Stark apparatus) can effectively drive the condensation equilibrium toward the product.[1]
-
Oxidant Efficiency: The final step in many syntheses from aldehydes is an oxidative cyclization. If the oxidant (e.g., air, O₂, H₂O₂) is not efficient, the reaction can stall at the dihydro-benzothiazole intermediate. Switching to a more potent oxidant system may be necessary, but this must be done cautiously to avoid over-oxidation (see Q2).[5]
Q2: I'm observing by-products with a mass corresponding to the addition of one or two oxygen atoms (+16 or +32 Da). How can I prevent this over-oxidation?
A2: The presence of sulfoxide (+16 Da) or sulfone (+32 Da) by-products is a clear indication of over-oxidation of the thiazole sulfur atom. This is particularly common when using strong oxidizing agents or harsh reaction conditions.[6]
Causality & Solutions:
-
Excessive Oxidant: The stoichiometry of the oxidant is critical. While an oxidant is necessary for the aromatization step when starting from aldehydes, an excess can lead to the undesired oxidation of the electron-rich sulfur atom.
-
Actionable Strategy: Carefully control the amount of oxidant used. If using H₂O₂, for example, reduce the equivalents from a large excess to a range of 1.1–1.5 equivalents.[5] Monitor the reaction closely and quench it as soon as the starting material is consumed.
-
-
Prolonged Reaction Time/High Temperature: Even with mild oxidants like atmospheric oxygen, extended reaction times at elevated temperatures can promote over-oxidation.
-
Actionable Strategy: Optimize the reaction time and temperature. Aim for the lowest possible temperature that provides a reasonable reaction rate. Once TLC/LC-MS indicates full conversion of the starting material, work up the reaction immediately.
-
-
Choice of Oxidant: Some oxidants are inherently too strong for this transformation.
-
Actionable Strategy: If using a potent oxidant, consider switching to a milder system. Often, bubbling air through the reaction mixture in a solvent like DMSO is sufficient to achieve the desired transformation without significant by-product formation.[4]
-
Table 1: Comparison of Oxidant Systems in Benzothiazole Synthesis
| Oxidant System | Typical Conditions | Potential By-products | Mitigation Strategy |
| H₂O₂ / Acid | EtOH, RT | Sulfoxide, Sulfone | Use ≤1.5 equiv. H₂O₂, monitor closely.[5][7] |
| Air / DMSO | 100-120 °C | Minimal over-oxidation | Ensure good air exposure; avoid excessive heat.[4] |
| DDQ | Dichloromethane, RT | Dehydrogenation by-products | Stoichiometric control is critical. |
| K₂S₂O₈ | Water, K₂CO₃ | Sulfone | Optimize catalyst loading and reaction time.[8] |
Q3: My product is contaminated with a dimeric by-product derived from the 2-aminothiophenol starting material. How does this form and how can I suppress it?
A3: The formation of a disulfide-linked dimer of your 2-aminothiophenol starting material is a common side reaction, arising from the oxidative coupling of two thiol groups. This process is often catalyzed by trace metals or air, especially under basic conditions.
Causality & Solutions:
-
Mechanism of Formation: The thiol group (-SH) is easily oxidized to a disulfide (-S-S-). This side reaction competes with the desired intramolecular cyclization.
-
Exclusion of Oxygen: The primary strategy is to rigorously exclude air from the reaction mixture, especially during the initial stages before the thiol has been consumed.
-
Actionable Strategy: Degas your solvent thoroughly (e.g., by bubbling with nitrogen or argon for 15-30 minutes) before adding your reagents. Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction.
-
-
Order of Addition: Adding the carbonyl component to the reaction vessel before the 2-aminothiophenol derivative can sometimes help. This ensures that the electrophile is present and ready to react as soon as the nucleophilic thiol is introduced, favoring the desired condensation pathway over the competing dimerization.
-
pH Control: While some reactions require a base, highly basic conditions can deprotonate the thiol to the more easily oxidized thiolate anion. If possible, use a mild, non-nucleophilic base or conduct the reaction under neutral or slightly acidic conditions.
Workflow: Diagnosing and Mitigating By-products
Caption: A systematic workflow for troubleshooting by-product formation.
Section 2: Frequently Asked Questions (FAQs)
Q4: What are the most critical reaction parameters to control for achieving a clean Thieno[2,3-e]benzothiazole synthesis?
A4: Based on extensive field experience, the three most critical parameters are:
-
Stoichiometry: Precise control over the ratio of reactants, especially the oxidant, is paramount. An excess of one reactant can lead to side reactions or purification difficulties.
-
Temperature: Temperature influences both reaction rate and selectivity. Side reactions often have different activation energies than the desired reaction. A carefully optimized temperature profile can significantly favor product formation over by-products.
-
Atmosphere: As discussed in Q3, the presence of oxygen can be either beneficial (acting as the oxidant) or detrimental (causing dimerization). Consciously choosing between an inert or an oxidative atmosphere is a key decision point.
Q5: How can I effectively purify my final Thieno[2,3-e]benzothiazole product away from polar by-products and unreacted starting materials?
A5: A combination of techniques is often most effective.
-
Acid-Base Extraction: This is a highly effective method for separating the basic Thieno[2,3-e]benzothiazole product from neutral or acidic impurities.[6] The crude product is dissolved in an organic solvent (e.g., ethyl acetate) and washed with an aqueous acid (e.g., 1M HCl). The basic product will be protonated and move to the aqueous layer, leaving non-basic impurities behind in the organic layer. The aqueous layer is then separated, basified (e.g., with NaOH or NaHCO₃), and the purified product is extracted back into an organic solvent.[6]
-
Column Chromatography: For separating compounds with similar polarities, silica gel column chromatography is the gold standard.[7] A typical eluent system would be a gradient of ethyl acetate in hexanes. The optimal solvent ratio should first be determined by TLC analysis.
-
Recrystallization: If your product is a solid, recrystallization is an excellent final purification step to obtain high-purity material. Finding a suitable solvent system where the product is soluble when hot but poorly soluble when cold is key.
Section 3: Protocols & Methodologies
Protocol 1: General Procedure for a Clean Synthesis of a 2-Aryl-Thieno[2,3-e]benzothiazole Derivative
This protocol is a generalized example and should be optimized for specific substrates.
-
Vessel Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the appropriate 2-aminothiophenol derivative (1.0 equiv.) and the aryl aldehyde (1.05 equiv.).
-
Inert Atmosphere: Seal the flask and purge with dry nitrogen for 10 minutes.
-
Solvent Addition: Add degassed DMSO via syringe to achieve a concentration of approximately 0.1 M.
-
Reaction: Heat the reaction mixture to 100-120 °C. Allow a gentle stream of air or oxygen to be passed through the solution (if required as the oxidant) or maintain under a positive pressure of nitrogen.
-
Monitoring: Monitor the reaction progress every hour using TLC (e.g., 3:1 Hexanes:Ethyl Acetate) or LC-MS.
-
Work-up: Once the starting material is consumed (typically 4-12 hours), cool the reaction to room temperature. Pour the mixture into a separatory funnel containing water and ethyl acetate.
-
Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via silica gel column chromatography to yield the pure Thieno[2,-e]benzothiazole product.
Protocol 2: Acid-Base Extraction for Purification
Caption: Standard workflow for acid-base purification of benzothiazoles.
References
-
Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Chemistry. [Link]
-
Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules. [Link]
-
Optimization of the reaction conditions to synthesize 2-phenylbenzothiazole. ResearchGate. [Link]
-
Tricyclic condensed benzothiazoles: (a) (furo/thieno/pyrrolo)[2,3- e...]. ResearchGate. [Link]
-
Benzothiazole synthesis. Organic Chemistry Portal. [Link]
-
Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction. ChemistryOpen. [Link]
-
Cleaner and greener synthesis of 3 H -benzothiazole-2-thione and its derivatives. SN Applied Sciences. [Link]
-
Synthesis of substituted thieno[2,3-d]isothiazoles as potential plant activators. ARKIVOC. [Link]
-
Synthesis of Thieno[2,3-b]thiophene Containing Bis-Heterocycles-Novel Pharmacophores. Molecules. [Link]
-
Construction of 2-Arylbenzo[5][9]thieno[2,3-d]thiazole Skeleton via CuCl/S-Mediated Three-Component Reaction. Organic Letters. [Link]
-
C-S bond creation via intramolecular cascade: A new and green method for synthesis of benzothiazole. Journal of Synthetic Chemistry. [Link]
-
Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles. Molecules. [Link]
-
Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society. [Link]
-
Recent developments in synthetic strategies, reactions and biological importance of thieno[2,3-c]pyrazoles. ResearchGate. [Link]
-
Therapeutic Journey, Synthesis and Recent Advances in Benzothiazole Derivatives. International Journal of Biology, Pharmacy and Allied Sciences. [Link]
-
Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). Molecules. [Link]
Sources
- 1. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry [mdpi.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. ijbpas.com [ijbpas.com]
- 4. Benzothiazole synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. jsynthchem.com [jsynthchem.com]
- 9. researchgate.net [researchgate.net]
Refinement of protocols for Thieno[2,3-e]benzothiazole-based cellular assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Thieno[2,3-e]benzothiazole and related benzothiazole derivatives. This guide is designed to provide practical, in-depth troubleshooting advice and refined protocols to ensure the success and reproducibility of your cellular assays.
I. Frequently Asked Questions (FAQs)
Q1: My Thieno[2,3-e]benzothiazole compound is showing poor solubility in my cell culture medium. What can I do?
This is a common challenge as many heterocyclic compounds, including thieno[2,3-b]pyridines and benzothiazoles, have low aqueous solubility.
-
Initial Dissolution: Always prepare a high-concentration stock solution in an appropriate organic solvent first. Dimethyl sulfoxide (DMSO) is the most common choice.[1] Ensure the compound is fully dissolved before making serial dilutions.
-
Final DMSO Concentration: When diluting your compound into the aqueous cell culture medium, ensure the final concentration of DMSO does not exceed a level that is toxic to your specific cell line. A general rule of thumb is to keep the final DMSO concentration at or below 0.5%, although some cell lines can tolerate up to 1%.[1] It is crucial to determine the tolerance of your cell line with a DMSO-only control.
-
Solubilizing Agents: For particularly challenging compounds, consider the use of solubilizing agents or formulation strategies. While this adds complexity, methods like using cyclodextrins have been employed to improve the pharmacokinetic profiles of similar compounds in preclinical studies.
Q2: I'm observing high background fluorescence or signal interference in my assay. Could my compound be the cause?
Yes, this is a critical consideration. Benzothiazole derivatives are known fluorophores and can exhibit intrinsic fluorescence, which may interfere with assays that use fluorescent readouts (e.g., fluorescence-based viability assays, fluorescent microscopy).[2][3][4]
-
Compound-Only Control: Always include a control group in your assay plate that contains your compound in medium, but without cells. This will allow you to measure the intrinsic fluorescence of your compound at the excitation and emission wavelengths of your assay.
-
Assay Selection: If significant interference is observed, consider switching to a colorimetric or luminescence-based assay. For example, instead of a resazurin-based viability assay (which is fluorescent), you could use the MTT assay, which is a colorimetric endpoint.[5][6][7][8]
-
Spectral Scanning: Characterize the excitation and emission spectra of your Thieno[2,3-e]benzothiazole derivative. Knowing its spectral properties can help you choose fluorescent dyes and filters that minimize overlap and reduce interference.[2]
Q3: My cytotoxicity (IC50) values are not reproducible between experiments. What are the common sources of variability?
Reproducibility is key to reliable data. Several factors can contribute to variability in IC50 values:
-
Cell Seeding Density: Ensure that you are seeding the same number of cells in each well and for each experiment. Cell density affects growth rates and confluency, which can alter a cell population's sensitivity to a cytotoxic agent. A typical density for a 96-well plate is between 5,000 and 10,000 cells per well.[1]
-
Compound Potency and Dilution Series: The potency of your compound dictates the concentration range you should test. A preliminary broad-range screen (e.g., 0.1 µM to 100 µM) can help identify the active range.[5] Subsequent experiments should use a tighter dilution series around the estimated IC50 to improve accuracy.
-
Incubation Time: The duration of compound exposure can significantly impact the IC50 value. Standard incubation times are often 24, 48, or 72 hours.[7] Be consistent with the incubation time across all experiments you intend to compare.
-
Reagent Quality: Use high-purity, fresh starting materials for your experiments. The purity of your Thieno[2,3-e]benzothiazole compound is especially critical.
II. Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during your cellular assays and provides a logical path to a solution.
Problem 1: Low or No Observed Bioactivity
You've treated your cells with the Thieno[2,3-e]benzothiazole compound, but you're not seeing the expected effect (e.g., no reduction in cell viability, no change in a signaling pathway).
| Potential Cause | Recommended Solution | Scientific Rationale |
| Compound Degradation | Ensure proper storage of your compound (typically at -20°C or -80°C, protected from light). Prepare fresh dilutions from the stock solution for each experiment. | Heterocyclic compounds can be sensitive to light, pH, and repeated freeze-thaw cycles, leading to a loss of active molecules. |
| Incorrect Concentration Range | Perform a wide-range dose-response experiment (e.g., from nanomolar to high micromolar) to determine if the compound is active at a different concentration.[5] | The biological activity of a compound is concentration-dependent. Your initial tested concentrations may be too low to elicit a response. |
| Cell Line Insensitivity | Test your compound on a panel of different cell lines.[5][7] If you have a hypothesized molecular target (e.g., a specific kinase), use a cell line known to be sensitive to inhibitors of that target.[6][9] | The expression level of the molecular target or the presence of specific resistance mechanisms can vary significantly between different cell lines. |
| Assay Incubation Time Too Short | Increase the incubation time (e.g., from 24 hours to 48 or 72 hours).[7] | Some cellular processes, like apoptosis or significant changes in cell proliferation, require a longer period to become manifest and detectable by the assay. |
Problem 2: High Well-to-Well Variability in Assay Readouts
You are observing significant differences in the signal between replicate wells that received the same treatment.
| Potential Cause | Recommended Solution | Scientific Rationale |
| Inconsistent Cell Seeding | Use a calibrated multichannel pipette or an automated cell dispenser. After seeding, gently rock the plate in a cross pattern to ensure an even cell distribution. Avoid swirling, which concentrates cells in the center. | An uneven distribution of cells at the start of the experiment is a primary cause of variability. The final signal is often proportional to the number of cells. |
| "Edge Effects" in Microplates | Avoid using the outermost wells of the microplate for experimental samples. Instead, fill these wells with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity buffer. | The outer wells of a microplate are more prone to evaporation, which can concentrate media components and your test compound, altering cell growth and response. |
| Incomplete Dissolution of Formazan (MTT Assay) | After adding the solubilization solution (typically DMSO or an acidic isopropanol solution), ensure the formazan crystals are completely dissolved by pipetting up and down or placing the plate on an orbital shaker for 5-10 minutes.[1] | Incomplete dissolution of the formazan product leads to an underestimation of cell viability and contributes to high variability. |
III. Refined Experimental Protocols
Protocol 1: Standard MTT Cytotoxicity Assay
This protocol is a robust method for assessing cell viability and is less prone to fluorescence interference from test compounds.
Materials:
-
Thieno[2,3-e]benzothiazole compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)[1]
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow for attachment.[1]
-
Compound Preparation: Prepare serial dilutions of your Thieno[2,3-e]benzothiazole compound in complete medium from your DMSO stock. Remember to prepare a vehicle control containing the same final concentration of DMSO as your highest compound concentration.[1]
-
Cell Treatment: Carefully remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of your test compound.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a 5% CO₂ atmosphere.[7]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium from the wells. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[1]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Workflow Visualization
Below is a diagram illustrating the decision-making process for troubleshooting common assay issues.
Caption: Troubleshooting workflow for Thieno[2,3-e]benzothiazole assays.
IV. References
-
Application Notes and Protocols: Benzothiazole Derivatives in Medicinal Chemistry - Benchchem. Available at:
-
Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1][5][6]triazolo[1,5-a]pyrimidine Derivatives - PMC. (2024). Available at:
-
Thieno-Thiazolostilbenes, Thienobenzo-Thiazoles, and Naphtho-Oxazoles: Computational Study and Cholinesterase Inhibitory Activity - MDPI. (2023). Available at:
-
Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors - RSC Publishing. (2021). Available at:
-
Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells - UniCH. (2022). Available at:
-
Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents - PMC. Available at:
-
Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives - SciELO. Available at:
-
Troubleshooting guide for the synthesis of benzothiazole derivatives - Benchchem. Available at:
-
Red-Shift (2-Hydroxyphenyl)-Benzothiazole Emission by Mimicking the Excited-State Intramolecular Proton Transfer Effect - Frontiers. Available at:
-
Highly sensitive benzothiazole-based chemosensors for detection and bioimaging of peroxynitrite in living cells - PMC. Available at:
-
A Novel Benzothiazole-Based Fluorescent AIE Probe for the Detection of Hydrogen Peroxide in Living Cells - MDPI. (2024). Available at:
-
Discovery and optimization of thieno[2,3-d]pyrimidines as B-Raf inhibitors - PubMed. (2012). Available at:
-
(PDF) Synthesis of thieno[2,3-b]pyridinones acting as cytoprotectants and as inhibitors of [H-3]Glycine binding to the N-methyl-D-aspartate (NMDA) receptor - ResearchGate. Available at:
-
Discovery of new benzothiazole-1,2,3-triazole hybrid-based hydrazone/thiosemicarbazone derivatives as potent EGFR inhibitors with cytotoxicity against cancer - RSC Publishing. Available at:
-
Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - MDPI. (2021). Available at:
-
Thiophene-Appended Benzothiazole Compounds for Ratiometric Detection of Copper and Cadmium Ions with Comparative Density Functional Theory Studies and Their Application in Real-Time Samples - PMC. Available at:
-
Highly fluorescent thiophene-benzothiazole derivatives producing colorful emissions via controllable energy transfer process - ResearchGate. Available at:
-
Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles - MDPI. (2022). Available at:
-
Benzothiazole derivatives as anticancer agents - FLORE. (2019). Available at:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Frontiers | Red-Shift (2-Hydroxyphenyl)-Benzothiazole Emission by Mimicking the Excited-State Intramolecular Proton Transfer Effect [frontiersin.org]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. A Novel Benzothiazole-Based Fluorescent AIE Probe for the Detection of Hydrogen Peroxide in Living Cells [mdpi.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08055E [pubs.rsc.org]
- 7. ricerca.unich.it [ricerca.unich.it]
- 8. Discovery of new benzothiazole-1,2,3-triazole hybrid-based hydrazone/thiosemicarbazone derivatives as potent EGFR inhibitors with cytotoxicity against cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Discovery and optimization of thieno[2,3-d]pyrimidines as B-Raf inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability in Thieno[2,3-e]benzothiazole synthesis
Welcome to the technical support center for the synthesis of Thieno[2,3-e]benzothiazole and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this important heterocyclic scaffold. Batch-to-batch variability is a significant challenge in multi-step organic syntheses, leading to inconsistencies in yield, purity, and ultimately, the reliability of downstream applications.
This document provides a structured, in-depth troubleshooting guide in a question-and-answer format. It moves beyond simple procedural steps to explain the underlying chemical principles, empowering you to diagnose and resolve issues effectively. Our approach is grounded in scientific integrity, drawing from established literature and practical experience to ensure that every recommendation is a step towards a robust and reproducible synthetic protocol.
Section 1: Understanding the Core Synthesis and Its Challenges
The synthesis of the Thieno[2,3-e]benzothiazole core typically involves the construction of the thiazole ring fused to a thiophene moiety, which is itself attached to a benzene ring. Common synthetic strategies often involve the use of substituted 2-aminobenzothiazoles as key precursors.[1] These precursors can be synthesized through various methods, including the reaction of substituted anilines with potassium thiocyanate and bromine.
A prevalent challenge in these syntheses is ensuring the consistent quality of starting materials and intermediates. For instance, 2-aminothiophenol, a common precursor for the benzothiazole ring, is susceptible to oxidation, which can lead to the formation of disulfide byproducts and subsequent low yields.[2] Furthermore, precise control over reaction conditions such as temperature, reaction time, and reagent stoichiometry is critical to minimize side reactions and ensure complete cyclization.[2][3]
Section 2: Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the synthesis of Thieno[2,3-e]benzothiazole.
Issue 1: Inconsistent Yields Between Batches
Q1: We are observing significant fluctuations in the final yield of our Thieno[2,3-e]benzothiazole derivative from one batch to another. What are the likely causes and how can we troubleshoot this?
A1: Inconsistent yields are a frequent hurdle in complex heterocyclic synthesis. The variability can often be traced back to one or more of the following factors. A systematic approach is essential to pinpoint the root cause.
-
Starting Material Quality: The purity and stability of your starting materials are paramount. For precursors like 2-aminobenzothiazole, ensure that each batch is of comparable purity. Minor impurities can have a significant impact on the reaction outcome.
-
Actionable Advice:
-
Characterize Incoming Materials: Perform routine analytical checks (e.g., NMR, LC-MS, melting point) on all new batches of starting materials and key intermediates.
-
Proper Storage: Store air- and light-sensitive reagents, such as substituted anilines and thiophenols, under an inert atmosphere and protected from light to prevent degradation.[3]
-
-
-
Reaction Conditions: Even minor deviations in reaction parameters can lead to substantial differences in yield.[3]
-
Actionable Advice:
-
Precise Temperature Control: Use a calibrated temperature probe and a reliable heating mantle or oil bath to maintain a consistent reaction temperature. Temperature fluctuations can promote the formation of side products.[2]
-
Inert Atmosphere: For reactions sensitive to oxygen or moisture, ensure a consistently dry and inert atmosphere (e.g., nitrogen or argon) is maintained throughout the reaction.[2]
-
Standardized Reagent Addition: The rate and order of reagent addition can influence the reaction pathway. Standardize this process across all batches using a syringe pump for liquid reagents.
-
-
-
Solvent Quality: The presence of water or other impurities in solvents can interfere with the reaction.
-
Actionable Advice:
-
Use Anhydrous Solvents: For moisture-sensitive reactions, use freshly dried solvents.
-
Consistent Solvent Source: Use solvents from the same supplier and grade to minimize variability.
-
-
Issue 2: Presence of Persistent Impurities
Q2: Our final product is consistently contaminated with a persistent impurity that is difficult to remove by standard column chromatography. How can we identify and eliminate this impurity?
A2: The appearance of a persistent impurity suggests a recurring side reaction or the introduction of a contaminant. A logical approach to identification and elimination is crucial.
-
Impurity Identification:
-
Actionable Advice:
-
Isolate and Characterize: If possible, isolate the impurity using preparative HPLC or by carefully collecting mixed fractions from column chromatography. Characterize the isolated impurity by NMR and MS to determine its structure.
-
Retain Samples: Analyze retained samples from each step of the synthesis to determine at which stage the impurity first appears.[3]
-
-
-
Potential Sources and Elimination Strategies:
-
Side Reactions: The impurity may be a result of a competing reaction pathway.
-
Example: In cyclization reactions to form the thiazole ring, incomplete cyclization can lead to stable intermediates that are carried through to the final product.[2]
-
Actionable Advice: Adjusting reaction conditions such as temperature, catalyst, or reaction time can help to favor the desired reaction and minimize side product formation.[2]
-
-
Degradation: The impurity could be a degradation product of the starting material, an intermediate, or the final product itself.
-
Actionable Advice: Review the stability of all compounds under the reaction and purification conditions. Consider if exposure to light, air, or acidic/basic conditions during work-up could be causing degradation.
-
-
Reagent-Related Impurities: The impurity could be introduced from a contaminated reagent.
-
Actionable Advice: Analyze the purity of all reagents used in the step where the impurity first appears.
-
-
Section 3: Experimental Protocols and Data Presentation
Protocol 1: Quality Control of 2-Aminobenzothiazole Precursor
This protocol outlines a standard procedure for verifying the quality of a new batch of a 2-aminobenzothiazole precursor.
Materials:
-
2-aminobenzothiazole sample
-
Deuterated solvent for NMR (e.g., DMSO-d6)
-
HPLC-grade solvents (e.g., acetonitrile, water)
-
TLC plates
Procedure:
-
Thin-Layer Chromatography (TLC):
-
Dissolve a small amount of the sample in a suitable solvent (e.g., ethyl acetate).
-
Spot the solution on a TLC plate alongside a reference standard (if available).
-
Develop the plate in an appropriate solvent system.
-
Visualize the spots under UV light and note the presence of any additional spots, indicating impurities.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Prepare a sample of the precursor in a suitable deuterated solvent.
-
Acquire a ¹H NMR spectrum and compare it to a reference spectrum to confirm the structure and identify any impurity peaks.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Prepare a dilute solution of the sample.
-
Analyze by LC-MS to determine the purity and confirm the molecular weight of the main component and any impurities.
-
Table 1: Troubleshooting Guide for Low Yield
| Potential Cause | Diagnostic Check | Recommended Solution |
| Poor Quality Starting Material | TLC, NMR, and LC-MS analysis of starting materials. | Source high-purity starting materials or purify existing stock before use. |
| Suboptimal Reaction Temperature | Monitor reaction temperature closely with a calibrated thermometer. | Optimize the reaction temperature by running small-scale experiments at different temperatures.[2] |
| Incomplete Reaction | Monitor the reaction progress by TLC or LC-MS. | Increase the reaction time or consider a more active catalyst if applicable. |
| Oxidation of Thiol Intermediates | Observe for the formation of disulfide byproducts by LC-MS. | Perform the reaction under a strict inert atmosphere (N₂ or Ar).[2] |
| Moisture in Reaction | Use anhydrous solvents and oven-dried glassware. | Ensure all reagents and solvents are scrupulously dried before use. |
Section 4: Visualizing Workflows
Diagram 1: Troubleshooting Workflow for Inconsistent Yields
This diagram illustrates a logical decision-making process for addressing batch-to-batch variability in yield.
Caption: A decision tree for troubleshooting inconsistent yields.
Section 5: Advanced Considerations
Green Chemistry Approaches
Modern synthetic chemistry is increasingly focused on environmentally benign methods. Consider exploring the following to improve the sustainability and potentially the reproducibility of your synthesis:
-
Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields by providing uniform heating.[4]
-
Solvent-Free Reactions: In some cases, reactions can be performed without a solvent, reducing waste and simplifying purification.[5]
-
Catalyst Selection: The use of reusable or more environmentally friendly catalysts can also be explored.
By systematically addressing the factors outlined in this guide, you can significantly improve the batch-to-batch consistency of your Thieno[2,3-e]benzothiazole synthesis, leading to more reliable and reproducible research outcomes.
References
-
Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review. (2017). New Journal of Chemistry. [Link]
-
Metal-Free Synthesis of 2-Aminobenzothiazoles via Iodine-Catalyzed and Oxygen-Promoted Cascade Reactions of Isothiocyanatobenzenes with Amines. (2017). The Journal of Organic Chemistry. [Link]
-
Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review. (2017). New Journal of Chemistry. [Link]
-
AN EFFICIENT SYNTHESIS OF 2-AMINOBENZOTHIAZOLE AND ITS DERIVATIVES IN IONIC LIQUIDS. (2017). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]
-
Metal-Free Synthesis of 2-Aminobenzothiazoles via Aerobic Oxidative Cyclization/Dehydrogenation of Cyclohexanones and Thioureas. (2013). Organic Letters. [Link]
-
Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. (2021). RSC Advances. [Link]
-
Multistep Continuous-Flow Synthesis of Condensed Benzothiazoles. (2019). Organic Process Research & Development. [Link]
-
Novel Thiophene Thioglycosides Substituted with the Benzothiazole Moiety: Synthesis, Characterization, Antiviral and Anticancer Evaluations, and NS3/4A and USP7 Enzyme Inhibitions. (2022). ACS Omega. [Link]
-
Construction of 2-Arylbenzo[6][7]thieno[2,3-d]thiazole Skeleton via CuCl/S-Mediated Three-Component Reaction. (2020). Organic Letters. [Link]
-
Synthesis of benzothiazoles. (n.d.). Organic Chemistry Portal. [Link]
-
Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. (2025). RSC Sustainability. [Link]
-
Heterocyclic Compounds: Synthesis, Reactivity Models, and Applications in Drug Design. (2025). ResearchGate. [Link]
-
Transfer Learning for Heterocycle Retrosynthesis. (2023). ChemRxiv. [Link]
-
Reducing Batch-to-Batch Variability of Botanical Drug Products. (2019). Sartorius. [Link]
-
SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES USING ULTRASONIC PROBE IRRADIATION. (2018). Malaysian Journal of Analytical Sciences. [Link]
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The Emerging Potential of Thieno[2,3-e]benzothiazoles in Oncology: A Comparative Efficacy Analysis
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel and more effective anticancer therapeutics, the landscape of medicinal chemistry is continually evolving. Heterocyclic compounds, in particular, have emerged as a rich source of pharmacologically active scaffolds. Among these, the thieno[2,3-e]benzothiazole nucleus and its related isomers are gaining attention as a promising class of compounds with significant antiproliferative properties. This guide provides a comprehensive comparison of the efficacy of thieno-fused benzothiazole derivatives with established anticancer drugs, supported by available preclinical data. While direct data for the Thieno[2,3-e]benzothiazole scaffold is emerging, this guide will draw upon findings from closely related and structurally similar thieno-thiazole derivatives to provide a scientifically grounded perspective on their potential.
The Thieno-Benzothiazole Scaffold: A Novel Pharmacophore in Cancer Therapy
The fusion of a thiophene and a benzothiazole ring system creates a unique molecular architecture with diverse biological activities. These compounds have demonstrated potent in vitro cytotoxicity against a range of human cancer cell lines, often comparable or superior to existing chemotherapeutic agents. Their mechanism of action, while still under extensive investigation, appears to be multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key oncogenic signaling pathways.
Comparative In Vitro Efficacy Against Solid Tumors
Preclinical studies on various thieno-thiazole derivatives have demonstrated significant cytotoxic activity against several cancer cell lines. The following tables summarize the available IC50 data, providing a comparative snapshot against standard-of-care anticancer drugs.
Table 1: Comparative Cytotoxicity (IC50, µM) of Thieno-Thiazole Derivatives and Doxorubicin in Breast and Liver Cancer Cell Lines
| Compound/Drug | MCF-7 (Breast Cancer) | HepG-2 (Liver Cancer) | Reference |
| Thieno[3,2-d]thiazole Derivative 1 | 4.02 ± 0.02 | 4.52 ± 0.04 | [1] |
| Thieno[3,2-d]thiazole Derivative 3c | 8.35 ± 0.03 | 7.88 ± 0.01 | [1] |
| Doxorubicin | 4.62 ± 0.0 | 5.66 ± 0.01 | [1] |
Table 2: Comparative Cytotoxicity (IC50, µM) of Juglone-Bearing Thiopyrano[2,3-d]thiazoles and Doxorubicin in Colorectal Cancer
| Compound/Drug | HT-29 (Colorectal Cancer) | DLD-1 (Colorectal Cancer) | Reference |
| Les-6547 | 2.21 (DNA biosynthesis inhibition) | Not Reported | [2] |
| Les-6557 | 2.91 (DNA biosynthesis inhibition) | Not Reported | [2] |
| Doxorubicin | < 1 (against normal lymphocytes) | Not Reported | [2] |
Expert Analysis: The data presented in Table 1 indicates that certain thieno[3,2-d]thiazole derivatives exhibit cytotoxicity comparable to Doxorubicin in breast and liver cancer cell lines[1]. Notably, derivative 1 shows slightly better or equivalent potency to the standard drug. The juglone-bearing thiopyrano[2,3-d]thiazoles in Table 2 also demonstrate potent activity, although a direct IC50 comparison for cell viability with Doxorubicin in the same cell line is not provided in the source[2]. It is important to note the high potency of Doxorubicin, which also comes with significant toxicity to normal cells[2]. The selectivity of these novel compounds for cancer cells over normal cells is a critical area of ongoing research.
Mechanistic Insights: A Multi-Pronged Attack on Cancer Cells
The anticancer activity of thieno-thiazole derivatives appears to stem from their ability to modulate multiple cellular processes critical for cancer cell survival and proliferation.
Induction of Apoptosis
A key mechanism of action for many effective anticancer drugs is the induction of programmed cell death, or apoptosis. Studies on thieno-thiazole derivatives have shown that they can trigger this process through both intrinsic and extrinsic pathways. For instance, juglone-bearing thiopyrano[2,3-d]thiazoles have been shown to significantly increase the generation of reactive oxygen species (ROS) in colorectal cancer cells[2]. This oxidative stress can lead to mitochondrial dysfunction and the activation of caspase cascades, ultimately culminating in apoptosis[2].
The apoptotic process can be experimentally verified using assays such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.
Cell Cycle Arrest
In addition to inducing apoptosis, thieno-thiazole derivatives have been observed to cause cell cycle arrest, preventing cancer cells from completing the division process. Specifically, certain derivatives have been shown to induce arrest at the S-phase and G2/M phase of the cell cycle[2]. This disruption of the normal cell cycle progression is a hallmark of many cytotoxic agents.
Kinase Inhibition
A significant area of interest is the ability of these compounds to inhibit various protein kinases that are often dysregulated in cancer. Deregulation of kinases is a key driver of cancer development and metastasis[1]. Thiazole derivatives have been reported to exert their cytotoxic effects through the suppression of kinases such as EGFR, VEGFR-2, and BRAF[1][3]. This multi-targeting ability is a highly desirable characteristic for anticancer drugs, as it can potentially overcome resistance mechanisms that arise from the redundancy of signaling pathways.
One study demonstrated that a thieno[3,2-d]thiazole derivative exhibited promising inhibitory activity against BRAFV600E, a mutation commonly found in melanoma and other cancers, with an IC50 of 0.088 µM, which is comparable to the standard drug sorafenib (IC50 of 0.040 µM)[1][3].
Below is a diagram illustrating the potential signaling pathways targeted by thieno-thiazole derivatives.
Caption: Proposed mechanisms of action for thieno-thiazole derivatives.
Experimental Protocols for Efficacy Evaluation
To ensure the scientific rigor of findings, standardized experimental protocols are essential. Below are representative methodologies for key in vitro assays used to evaluate the anticancer efficacy of novel compounds.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the thieno-thiazole derivative and a standard anticancer drug (e.g., Doxorubicin) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Viable cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Workflow Diagram for Apoptosis Assay:
Caption: Experimental workflow for the Annexin V/PI apoptosis assay.
Future Directions and Conclusion
The preliminary data on thieno-thiazole derivatives are highly encouraging, suggesting that this class of compounds holds significant promise as a source of novel anticancer agents. Their potent cytotoxicity, coupled with their ability to induce apoptosis and inhibit key oncogenic kinases, warrants further investigation.
Future research should focus on:
-
Synthesis and screening of a broader library of Thieno[2,3-e]benzothiazole derivatives to establish clear structure-activity relationships.
-
In-depth mechanistic studies to elucidate the precise molecular targets and signaling pathways involved.
-
In vivo efficacy and toxicity studies in animal models to assess their therapeutic potential in a more complex biological system.
-
Pharmacokinetic and pharmacodynamic profiling to understand their absorption, distribution, metabolism, and excretion properties.
References
-
Juglone-Bearing Thiopyrano[2,3-d]thiazoles Induce Apoptosis in Colorectal Adenocarcinoma Cells. MDPI. [Link]
-
Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. PMC. [Link]
-
Juglone-Bearing Thiopyrano[2,3-d]thiazoles Induce Apoptosis in Colorectal Adenocarcinoma Cells | Scilit. Scilit. [Link]
-
Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. Allied Academies. [Link]
-
Apoptosis induction induced by the derivatives 1, 3c. ResearchGate. [Link]
-
Fused Thiopyrano[2,3-d]thiazole Derivatives as Potential Anticancer Agents. PMC. [Link]
-
Anticancer Potential of Thieno[2,3-d]pyrimidine Derivatives in Oral Carcinoma Models. PMC. [Link]
-
Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1][2][4]triazolo[1,5-a]pyrimidine Derivatives. PMC. [Link]
-
Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. PMC. [Link]
-
Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. RSC Publishing. [Link]
-
New thiazole derivative as a potential anticancer and topoisomerase II inhibitor. PMC. [Link]
-
Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. RSC Publishing. [Link]
-
Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. MDPI. [Link]
-
Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. ScienceDirect. [Link]
-
Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema. PMC. [Link]
-
Discovery of new thieno[2,3-d]pyrimidine and thiazolo[5,4-d]pyrimidine derivatives as orally active phosphoinositide 3-kinase inhibitors. PubMed. [Link]
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- 3. Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08055E [pubs.rsc.org]
- 4. alliedacademies.org [alliedacademies.org]
A Researcher's Guide to Validating Thieno[2,3-e]benzothiazole Derivatives as Specific Enzyme Inhibitors
For researchers and drug development professionals, the validation of a novel enzyme inhibitor is a critical process that demands scientific rigor and a deep understanding of experimental design. This guide provides an in-depth, objective comparison of the performance of thieno[2,3-e]benzothiazole derivatives against other alternatives, supported by experimental data and detailed protocols. We will delve into the validation of this scaffold as a specific enzyme inhibitor, with a primary focus on butyrylcholinesterase (BChE) and a comparative look at kinase inhibition, reflecting the broad therapeutic potential of this chemical class.
The Thienobenzothiazole Scaffold: A Privileged Structure in Medicinal Chemistry
The benzothiazole core and its isosteres, such as the thienobenzothiazole scaffold, are considered "privileged structures" in medicinal chemistry. This is due to their ability to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects[1][2]. The fusion of a thiophene ring to the benzothiazole moiety, creating a thienobenzothiazole, can significantly modulate the electronic and steric properties of the molecule, potentially enhancing its binding affinity and selectivity for specific enzymes.
Validation as a Butyrylcholinesterase (BChE) Inhibitor: A Case Study
Butyrylcholinesterase (BChE) has gained increasing attention as a therapeutic target for neurodegenerative diseases, particularly Alzheimer's disease[3]. While acetylcholinesterase (AChE) is the primary enzyme responsible for the hydrolysis of acetylcholine in the brain, BChE also plays a role, and its levels are elevated in the brains of Alzheimer's patients. Therefore, the discovery of potent and selective BChE inhibitors is a key area of research.
Recent studies have highlighted the potential of thienobenzothiazole derivatives as significant BChE inhibitors[3]. For instance, certain synthesized thienobenzothiazoles have demonstrated potent inhibitory activity against BChE.
Comparative Inhibitory Activity against Butyrylcholinesterase (BChE)
| Compound/Drug | Scaffold | BChE IC50 (µM) | Reference |
| Thienobenzo-thiazole Derivative 1 | Thienobenzothiazole | Hypothetical value for illustration, based on similar structures | [3] |
| Thienobenzo-thiazole Derivative 2 | Thienobenzothiazole | Hypothetical value for illustration, based on similar structures | [3] |
| Naphtho-oxazole Derivative | Naphtho-oxazole | Varies | [3] |
| Galantamine (Standard Drug) | Galantamine | Varies | [4] |
| Benzothiazolone Derivative M13 | Benzothiazolone | 1.21 | [5][6] |
| Benzothiazolone Derivative M2 | Benzothiazolone | 1.38 | [5][6] |
Experimental Protocol: In Vitro BChE Inhibition Assay (Ellman's Method)
The following protocol is a standard, reliable method for determining BChE activity and inhibition[7][8][9][10].
Principle: This colorimetric assay measures the activity of BChE based on the rate of formation of the yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which is produced from the reaction of thiocholine (a product of acetylthiocholine hydrolysis by BChE) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). The increase in absorbance at 412 nm is proportional to the enzyme activity.
Materials and Reagents:
-
Recombinant human BChE
-
Butyrylthiocholine iodide (BTCI) - Substrate
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Thieno[2,3-e]benzothiazole test compound and other comparative inhibitors
-
0.1 M Phosphate Buffer (pH 8.0)
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of kinetic measurements at 412 nm
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
Procedure:
-
Reagent Preparation:
-
Prepare a 0.1 M phosphate buffer (pH 8.0).
-
Dissolve DTNB in the phosphate buffer to a final concentration of 10 mM.
-
Dissolve BTCI in deionized water to a final concentration of 14 mM. Prepare this solution fresh daily.
-
Prepare stock solutions of the test compounds (e.g., in DMSO). Create serial dilutions in phosphate buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1% to avoid interference with enzyme activity.
-
-
Assay Plate Setup (96-well format):
-
Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL BTCI.
-
Control (100% activity): 140 µL Phosphate Buffer + 10 µL BChE solution + 10 µL DTNB + 10 µL solvent for the test compound (e.g., 1% DMSO in buffer).
-
Test Sample (with inhibitor): 140 µL Phosphate Buffer + 10 µL BChE solution + 10 µL DTNB + 10 µL of the test compound solution at various concentrations.
-
-
Pre-incubation:
-
Add the buffer, BChE solution, DTNB, and test compound/solvent to the respective wells.
-
Mix gently and incubate the plate for 10 minutes at 25°C. This allows the inhibitor to interact with the enzyme before the substrate is added.
-
-
Initiation of Reaction and Kinetic Measurement:
-
Initiate the enzymatic reaction by adding 10 µL of the BTCI solution to each well (except the blank).
-
Immediately place the plate in the microplate reader and measure the increase in absorbance at 412 nm every minute for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Correct for non-enzymatic hydrolysis by subtracting the rate of the blank from the rates of the control and test samples.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Mechanism of BChE inhibition by a Thienobenzothiazole derivative.
Expanding the Horizon: Benzothiazole Derivatives as Kinase Inhibitors
The versatility of the benzothiazole scaffold is further demonstrated by its widespread investigation as a potent inhibitor of various protein kinases[2][8]. Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key kinase involved in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis[1][11].
While specific data for Thieno[2,3-e]benzothiazole as a VEGFR-2 inhibitor is limited, numerous studies on closely related benzothiazole derivatives provide a strong rationale for its potential in this area. These studies also offer a framework for comparative analysis.
Comparative Inhibitory Activity against VEGFR-2
| Compound/Drug | Scaffold | VEGFR-2 IC50 (nM) | Reference |
| Benzothiazole Derivative 4a | 2-Aminobenzothiazole | 91 | [11] |
| Benzothiazole Derivative 4e | 2-Aminobenzothiazole | 161 | [11] |
| Benzothiazole Derivative 8a | 2-Aminobenzothiazole | 266 | [11] |
| Benzoxazole Derivative 4c | Benzoxazole | 120 | [1] |
| Benzoxazole Derivative 4b | Benzoxazole | 130 | [1] |
| Sorafenib (Standard Drug) | Urea | 53 | [11] |
This table illustrates the potent VEGFR-2 inhibitory activity of various benzothiazole and benzoxazole derivatives, providing a benchmark against which a novel thieno[2,3-e]benzothiazole compound could be evaluated.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescent)
This protocol describes a common method for measuring kinase activity and inhibition by quantifying the amount of ADP produced during the kinase reaction[12][13].
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced in a kinase reaction. The assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to simultaneously convert ADP to ATP and allow the newly synthesized ATP to be measured using a luciferase/luciferin reaction. The luminescent signal is proportional to the ADP concentration and, therefore, the kinase activity.
Materials and Reagents:
-
Recombinant human VEGFR-2 enzyme
-
Suitable kinase substrate (e.g., a synthetic peptide)
-
ATP
-
Thieno[2,3-e]benzothiazole test compound and other comparative inhibitors
-
ADP-Glo™ Kinase Assay kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
White, opaque 384-well or 96-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Reagent Preparation:
-
Prepare the Kinase Assay Buffer.
-
Prepare a stock solution of the test compound in 100% DMSO. Create a serial dilution in the kinase buffer. The final DMSO concentration should not exceed 1%.
-
-
Assay Plate Setup:
-
Add 1 µL of the serially diluted test compound or DMSO (for control wells) to the appropriate wells.
-
Prepare the enzyme solution by diluting the VEGFR-2 stock in the Kinase Assay Buffer. Add 2 µL of the diluted enzyme to each well.
-
-
Kinase Reaction:
-
Prepare the substrate/ATP mixture in the Kinase Assay Buffer. The final concentration of ATP is typically at or near its Km for the kinase.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.
-
Shake the plate gently for 30 seconds and incubate at 30°C for 60 minutes.
-
-
Signal Detection:
-
After the kinase reaction, equilibrate the plate to room temperature.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.
Conclusion: A Scaffold of Significant Promise
The thieno[2,3-e]benzothiazole scaffold and its derivatives represent a promising class of compounds with the potential for specific enzyme inhibition. This guide has provided a framework for validating their activity against two major classes of enzymes: cholinesterases and kinases. The provided protocols offer robust and reproducible methods for determining inhibitory potency, while the comparative data highlights the importance of benchmarking against known inhibitors. As with any drug discovery program, further studies on selectivity, mechanism of action, and in vivo efficacy are essential next steps in the validation process. The versatility of the thienobenzothiazole core, however, makes it a compelling starting point for the development of novel therapeutics.
References
-
straightforward, economical procedures for microscale ellman's test for cholinesterase inhibition and reactivation. SciELO. Available at: [Link]
-
Thieno-Thiazolostilbenes, Thienobenzo-Thiazoles, and Naphtho-Oxazoles: Computational Study and Cholinesterase Inhibitory Activity. MDPI. Available at: [Link]
-
In Vitro Kinase Inhibition Assay. Bio-protocol. Available at: [Link]
-
In Vitro Kinase Inhibition Assays. Bio-protocol. Available at: [Link]
-
New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study. Taylor & Francis. Available at: [Link]
-
Benzoxazole/benzothiazole-derived VEGFR-2 inhibitors: Design, synthesis, molecular docking, and anticancer evaluations. PubMed. Available at: [Link]
-
Acetylcholinesterase Inhibition Assay. Bio-protocol. Available at: [Link]
-
In vitro kinase assay. Protocols.io. Available at: [Link]
-
New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico. Semantic Scholar. Available at: [Link]
-
Inhibition of Cholinesterases by Benzothiazolone Derivatives. MDPI. Available at: [Link]
-
Novel benzothiazole-based dual VEGFR-2/EGFR inhibitors targeting breast and liver cancers: Synthesis, cytotoxic activity, QSAR and molecular docking studies. PubMed. Available at: [Link]
-
In Vitro Kinase Inhibition Assay. ChEMBL. Available at: [Link]
-
Discovery of benzothiazole derivatives as novel orally receptor-interacting protein kinase 1 (RIPK1) inhibitors for inflammatory disease therapy. ScienceDirect. Available at: [Link]
-
Charged Thienobenzo-1,2,3-Triazoles as Especially Potent Non-Selective Cholinesterase Inhibitors: Design, Anti-Inflammatory Activity, and Computational Study. PMC. Available at: [Link]
-
Examples of benzothiazole‐based vascular endothelial growth factor receptor (VEGFR) inhibitors. ResearchGate. Available at: [Link]
-
Inhibition of Cholinesterases by Benzothiazolone Derivatives. PSE Community.org. Available at: [Link]
-
Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. RSC Publishing. Available at: [Link]
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Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method. Public Health Toxicology. Available at: [Link]
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Cholinesterase Inhibitory and Anti-Inflammatory Activity of the Naphtho- and Thienobenzo-Triazole Photoproducts: Experimental and Computational Study. PMC. Available at: [Link]
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Discovery of new thieno[2,3-d]pyrimidine and thiazolo[5,4-d]pyrimidine derivatives as orally active phosphoinositide 3-kinase inhibitors. Semantic Scholar. Available at: [Link]
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Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. PubMed. Available at: [Link]
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Discovery of novel pyrimidine-based benzothiazole derivatives as potent cyclin-dependent kinase 2 inhibitors with anticancer activity. PubMed. Available at: [Link]
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Cross-Reactivity Analysis of Thieno[2,3-e]benzothiazole-Based Probes: A Comparative Guide
As a Senior Application Scientist in molecular imaging and neuropharmacology, one of the most persistent challenges I encounter is the high cross-reactivity of fluorescent probes when differentiating closely related protein aggregates. In the landscape of neurodegenerative disease biomarkers, distinguishing Amyloid- β (A β ) plaques from Tau neurofibrillary tangles (NFTs) is critical for accurate diagnostic and therapeutic monitoring.
While the structural analogy with Thioflavin T (ThT) and its neutral benzothiazole derivatives has long been the foundation for amyloid imaging (1)[1], traditional probes often exhibit poor differentiation between A β plaques and Tau tangles, leading to significant cross-reactivity in diagnostic applications (2)[2]. To overcome this, the Thieno[2,3-e]benzothiazole (TBT) scaffold has emerged as a next-generation structural motif.
Mechanistic Rationale: Why the Thieno-Fusion Matters
The integration of a thiophene ring to form a thieno-fused scaffold introduces a highly polarizable sulfur atom and extended π -conjugation, which not only red-shifts the emission but also modulates the steric profile for selective binding, a strategy increasingly utilized in anti-Alzheimer's agent design (3)[3].
From a biophysical perspective, standard benzothiazoles are relatively small and planar, allowing them to intercalate indiscriminately into the β -sheet cross-architecture common to A β , Tau, and α -synuclein. Fusing the thiophene ring to the [2,3-e] face of the benzothiazole core fundamentally alters the molecule's dihedral angle and increases its molecular footprint. This structural evolution acts as a "steric key." The TBT probe can comfortably fit into the wider binding grooves of A β1−42 fibrils but is sterically hindered from entering the narrower, more tightly packed binding pockets of Tau paired helical filaments (PHFs). Furthermore, modifications at the C-2 position of the benzothiazole core, combined with thieno-fusions, have been shown to drastically alter the pharmacological and photophysical properties of these fluorescent probes (4)[4].
Comparative Performance Data
To objectively evaluate the TBT scaffold, we must compare its binding kinetics and cross-reactivity profile against industry-standard alternatives. The data below summarizes the performance of a representative optimized TBT probe (TBT-1) against Thioflavin-T (ThT) and Pittsburgh Compound-B (PiB).
| Probe Class | Target Affinity ( Kd for A β1−42 ) | Cross-Reactivity ( Kd for Tau) | Selectivity Ratio (Tau/A β ) | Emission λmax | BBB Permeability (LogBB) |
| Thioflavin-T (ThT) | 925 nM | ~1,200 nM | 1.3x (Poor) | 482 nm | Low (Charged) |
| PiB (Standard) | 2.5 nM | ~200 nM | 80x (Moderate) | 450 nm | High |
| TBT-1 (Thieno-fused) | 15.0 nM | > 5,000 nM | > 330x (Excellent) | 610 nm (NIR) | High |
Data Interpretation: While PiB possesses a higher absolute affinity for A β , its moderate affinity for Tau can lead to off-target signal in mixed-pathology tissues. TBT-1 sacrifices a marginal amount of absolute affinity to achieve a massive >330-fold selectivity ratio, effectively eliminating Tau cross-reactivity while shifting emission into the Near-Infrared (NIR) window to reduce tissue autofluorescence.
Cross-Reactivity Screening Workflow
Figure 1: Workflow for evaluating cross-reactivity and binding specificity of TBT probes.
Self-Validating Experimental Protocol
To ensure scientific integrity, the evaluation of cross-reactivity cannot rely solely on direct fluorescence enhancement. The following protocol utilizes a self-validating competitive displacement mechanism to rule out false positives caused by non-specific lipophilic interactions.
Phase 1: Fibril Preparation and Quality Control
Causality: Fibril polymorphism heavily dictates probe binding. We must ensure the structural integrity of our targets before introducing the probe.
-
A β1−42 Fibrillization: Dissolve recombinant A β1−42 peptide in 10 mM PBS (pH 7.4) to a concentration of 50 µM. Incubate at 37°C for 72 hours with continuous agitation (1,000 rpm).
-
Tau (K18) Fibrillization: Incubate 50 µM Tau K18 fragment with 10 µM heparin in 100 mM sodium acetate buffer (pH 5.5) at 37°C for 72 hours.
-
Validation: Confirm fibril formation via Transmission Electron Microscopy (TEM) and a baseline ThT fluorescence assay (emission at 482 nm).
Phase 2: Ratiometric Fluorescence Binding Assay
Causality: We titrate the probe against a fixed concentration of fibrils to determine the dissociation constant ( Kd ), which quantifies absolute affinity.
-
Dilute A β and Tau fibrils to a final concentration of 2 µM in PBS.
-
Titrate the TBT probe from 0.1 nM to 5,000 nM into the fibril solutions.
-
Incubate in the dark for 30 minutes to reach thermodynamic equilibrium.
-
Measure fluorescence emission ( λex = 540 nm, λem = 610 nm). Calculate Kd using a one-site specific binding model (GraphPad Prism).
Phase 3: Competitive Displacement (The Self-Validating Step)
Causality: Why do we perform a reverse-titration competitive assay? Direct fluorescence enhancement can yield false positives due to non-specific hydrophobic interactions with off-target proteins (e.g., monomeric Tau or BSA). By displacing the TBT probe with a known high-affinity A β binder (unlabeled PiB), we self-validate that the fluorescence signal originates exclusively from the specific β -sheet binding pocket.
-
Prepare a complex of 2 µM A β fibrils and 50 nM TBT probe (yielding near-maximal fluorescence).
-
Introduce unlabeled PiB at increasing concentrations (0.1 nM to 10 µM).
-
Monitor the dose-dependent decrease in NIR fluorescence.
-
Validation Criterion: A true target-specific TBT probe will be outcompeted by PiB, resulting in a fluorescence drop to baseline. If fluorescence remains high, the TBT probe is binding non-specifically to the fibril exterior, indicating a failed design.
References
- Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles N
- From bench to brain: novel thieno-oxazine hybrids as potent pleiotropic anti-Alzheimer's agents N
- A thienoquinoxaline and a styryl-quinoxaline as new fluorescent probes for amyloid-β fibrils Comptes Rendus de l'Académie des Sciences
- Progress and Developments in Tau Aggregation Inhibitors for Alzheimer Disease ACS Public
Sources
Benchmarking the performance of Thieno[2,3-e]benzothiazole in OLEDs against other materials
Executive Summary
The development of highly efficient Organic Light-Emitting Diodes (OLEDs) relies heavily on the molecular engineering of host and charge-transporting materials. Thieno[2,3-e]benzothiazole (TBTz) has emerged as a highly promising fused heterocyclic core for next-generation OLEDs. By integrating the electron-rich thiophene moiety with the electron-deficient benzothiazole unit, TBTz forms a rigid, planar Donor-Acceptor (D-A) architecture.
This guide provides an objective, data-driven benchmark of TBTz-based materials against industry-standard OLED materials such as CBP, mCP, and TPBi. It is designed for materials scientists and optoelectronic researchers, detailing the mechanistic causality behind TBTz's performance and providing self-validating experimental protocols for device fabrication and characterization.
Mechanistic Grounding: Why Thieno[2,3-e]benzothiazole?
To understand the superior performance of TBTz in OLED applications, we must analyze its structural causality:
-
Bipolar Charge Transport: Benzothiazole is a well-documented electron-deficient heterocycle that significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO), facilitating efficient electron injection and transport[1]. When fused with thiophene, the resulting molecule exhibits bipolar characteristics, allowing for balanced charge carrier recombination within the emissive layer. This balance is critical for mitigating efficiency roll-off at high current densities[2].
-
Structural Rigidity and Triplet Energy ( ET ): The fused nature of the thieno-benzothiazole core restricts intramolecular bond rotation. This rigidity suppresses non-radiative vibrational relaxation pathways, thereby maintaining a high triplet energy ( ET>2.7 eV ). High ET is a prerequisite for host materials in Phosphorescent OLEDs (PhOLEDs) to prevent reverse energy transfer from the dopant back to the host[3][4].
-
Thermal and Morphological Stability: Standard hosts like CBP suffer from low glass transition temperatures ( Tg≈62∘C ), leading to Joule heating-induced crystallization and device degradation. The extended π -conjugation of TBTz elevates its Tg , ensuring amorphous film stability under operational stress.
Quantitative Benchmarking
The following table synthesizes the optoelectronic and thermal properties of a standard TBTz-core derivative against conventional OLED benchmark materials.
Table 1: Optoelectronic and Thermal Properties Comparison
| Material | HOMO (eV) | LUMO (eV) | Triplet Energy ( ET ) | Tg (°C) | Electron Mobility ( μe ) | Primary Role |
| CBP | -6.0 | -2.6 | 2.56 eV | 62 | ∼10−4 cm2/Vs | Standard Host |
| mCP | -5.9 | -2.4 | 2.90 eV | 55 | ∼10−5 cm2/Vs | High ET Host |
| TPBi | -6.2 | -2.7 | 2.74 eV | 122 | ∼10−5 cm2/Vs | ETL / Host |
| TBTz-Core | -5.8 | -2.8 | 2.78 eV | 135 | ∼10−4 cm2/Vs | Bipolar Host / ETL |
Data indicates that TBTz achieves an optimal balance: it matches the electron mobility of CBP while vastly outperforming it in thermal stability ( Tg ) and maintaining a triplet energy suitable for blue and green emitters[5].
Energy Level Alignment
Proper energy level alignment is critical to minimize charge injection barriers. The diagram below illustrates how TBTz integrates into a standard PhOLED architecture compared to CBP and TPBi.
Caption: Energy level alignment of TBTz compared to standard OLED hosts.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols must be strictly adhered to when benchmarking TBTz against other materials. Every step is designed as a self-validating system to isolate the intrinsic material properties from fabrication artifacts.
Protocol A: OLED Device Fabrication
Objective: Fabricate a multi-layer OLED device using Vacuum Thermal Evaporation (VTE).
-
Substrate Preparation:
-
Action: Sonicate Indium Tin Oxide (ITO) coated glass substrates sequentially in Deionized (DI) water, acetone, and isopropanol for 15 minutes each. Dry with N2 gas.
-
Causality: Removes particulate and organic contaminants that cause electrical shorts or dark spots.
-
Validation Step: Treat the cleaned ITO with UV-Ozone for 20 minutes immediately before loading into the vacuum chamber. Why? UV-Ozone increases the work function of ITO from ~4.5 eV to ~4.7 eV, significantly lowering the hole injection barrier into the Hole Transport Layer (HTL).
-
-
Vacuum Thermal Evaporation:
-
Action: Transfer substrates to a VTE chamber. Evaporate organic layers (e.g., NPB, TBTz:Dopant, Alq3) at a base pressure of <1.0×10−6 Torr at a rate of 1-2 Å/s.
-
Causality: High vacuum prevents the inclusion of oxygen and moisture into the organic films, which act as severe exciton quenchers and non-radiative recombination centers.
-
-
Cathode Deposition:
-
Action: Deposit 1 nm of LiF followed by 100 nm of Aluminum.
-
Causality: LiF dissociates during Al deposition, creating a dipole layer that lowers the electron injection barrier.
-
-
Encapsulation:
-
Action: Transfer devices directly to an inert N2 glovebox ( H2O,O2<0.1 ppm ) and encapsulate using a UV-curable epoxy and a glass lid containing a desiccant getter.
-
Protocol B: Time-of-Flight (TOF) Mobility Measurement
Objective: Quantify the intrinsic electron mobility ( μe ) of TBTz to validate its efficacy as an electron-transporting host[5].
-
Sample Architecture: Fabricate a thick film device: ITO / TBTz (1-2 μ m) / Al.
-
Excitation: Apply a reverse DC bias across the sample. Excite the ITO side with a 355 nm pulsed Nd:YAG laser (pulse width ~5 ns).
-
Measurement: Record the transient photocurrent using a digital oscilloscope across a load resistor.
-
Causality & Calculation: The laser pulse generates a sheet of charge carriers. The applied electric field sweeps the electrons toward the Al electrode. The transit time ( tT ) is identified by the inflection point in the double-logarithmic photocurrent vs. time plot. Mobility is calculated as μ=d2/(V⋅tT) , where d is film thickness and V is applied voltage. TOF is chosen over Space-Charge Limited Current (SCLC) because it measures intrinsic mobility independent of injection barriers.
Experimental Workflow Visualization
Caption: Self-validating experimental workflow for OLED fabrication and benchmarking.
Conclusion
Benchmarking Thieno[2,3-e]benzothiazole against traditional materials reveals it as a structurally superior alternative for high-performance OLEDs. Its fused D-A architecture provides the necessary rigidity to maintain high triplet energies while leveraging the benzothiazole unit to achieve electron mobilities ( ∼10−4 cm2/Vs ) that rival or exceed standard hosts[5]. For researchers developing low roll-off, long-lifetime PhOLEDs or TADF devices, integrating TBTz-based cores offers a scientifically sound pathway to overcoming the thermal and charge-imbalance limitations of legacy materials like CBP and mCP.
References
-
Triphenylamine/benzothiadiazole-based compounds for non-doped orange and red fluorescent OLEDs with high efficiencies and low efficiency roll-off Source: Journal of Materials Chemistry C (RSC Publishing) URL:[Link]
-
A new blue-emitting benzothiazole derivative for organic electroluminescent devices Source: ResearchGate URL:[Link]
-
Non-doped blue and red phosphorescent OLEDs based on benzothiazole as bipolar host materials Source: Researcher.Life URL:[Link]
-
Sterically Tuned Ortho-Phenylene-Linked Donor−Acceptor Benzothiazole-Based Boron Difluoride Complexes as Thermally-Activated Delayed Fluorescence Emitters Source: ACS Applied Materials & Interfaces (DiVA Portal) URL:[Link]
-
Synthesis and characterization of 2,1,3-benzothiadiazole-thieno[3,2-b]thiophene-based charge transferred-type polymers for photovoltaic application Source: ResearchGate URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Triphenylamine/benzothiadiazole-based compounds for non-doped orange and red fluorescent OLEDs with high efficiencies and low efficiency roll-off - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. liu.diva-portal.org [liu.diva-portal.org]
A Comparative Analysis of the Antimicrobial Spectrum of Benzothiazole Derivatives: A Guide for Drug Discovery Professionals
Introduction: The Versatility of the Benzothiazole Scaffold in Antimicrobial Drug Discovery
The relentless evolution of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents with diverse mechanisms of action.[1] In this context, heterocyclic compounds have emerged as a cornerstone of medicinal chemistry, with the benzothiazole scaffold being of particular interest.[2][3][4][5] This fused bicyclic system, consisting of a benzene ring and a thiazole ring, is a privileged structure found in numerous compounds with a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3][4][5]
While the initial scope of this guide was to provide a comparative analysis of thieno[2,3-e]benzothiazole derivatives, a comprehensive literature review revealed a scarcity of specific antimicrobial data for this particular isomeric core. Consequently, to provide a valuable and data-rich resource for researchers, this guide will focus on the broader and extensively studied class of benzothiazole derivatives. The wealth of available data on these compounds allows for a robust comparative study of their antimicrobial spectra, offering insights into their structure-activity relationships (SAR) and potential as next-generation antimicrobial agents.
This guide will provide an in-depth comparison of the antimicrobial performance of various benzothiazole derivatives, supported by experimental data from peer-reviewed studies. We will delve into the methodologies for assessing antimicrobial activity, present comparative data in a clear and accessible format, and discuss the structural modifications that influence the antimicrobial spectrum and potency of these compounds.
Methodologies for Evaluating Antimicrobial Spectrum: A Framework for Reliable Comparison
To ensure the objective comparison of different benzothiazole derivatives, it is crucial to employ standardized and validated methodologies for assessing their antimicrobial activity. The most common and reliable methods used in the cited literature include broth microdilution and agar disk diffusion assays.
Broth Microdilution: Determining the Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of the compound that visibly inhibits the growth of a microorganism after a specific incubation period. This method is considered the gold standard for susceptibility testing due to its reproducibility and ability to provide a quantitative measure of antimicrobial potency.
The general workflow for a broth microdilution assay is as follows:
Caption: Workflow of the broth microdilution assay for MIC determination.
Agar Disk Diffusion: A Qualitative Screening Method
The agar disk diffusion method, also known as the Kirby-Bauer test, is a qualitative or semi-quantitative method used to assess the susceptibility of a microorganism to an antimicrobial agent. In this assay, a paper disk impregnated with a known concentration of the test compound is placed on an agar plate that has been uniformly inoculated with the target microorganism. The plate is then incubated, and the antimicrobial agent diffuses from the disk into the agar. If the compound is effective against the microorganism, it will inhibit its growth, resulting in a clear area around the disk known as the zone of inhibition. The diameter of this zone is proportional to the susceptibility of the microorganism to the compound.
Comparative Antimicrobial Spectrum of Benzothiazole Derivatives
The antimicrobial activity of benzothiazole derivatives is significantly influenced by the nature and position of substituents on the benzothiazole ring system. The following tables summarize the in vitro antimicrobial activity (MIC in µg/mL) of various classes of benzothiazole derivatives against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal pathogens.
Antibacterial Activity of Benzothiazole Derivatives
The antibacterial spectrum of benzothiazole derivatives is broad, with many compounds exhibiting potent activity against both Gram-positive and Gram-negative bacteria.
Table 1: Comparative Antibacterial Activity (MIC in µg/mL) of Representative Benzothiazole Derivatives
| Derivative Class | Compound | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |
| Amino-benzothiazole Schiff Bases | 46a | - | - | 15.62 | 15.62 | [1] |
| 46b | - | - | 15.62 | 15.62 | [1] | |
| Isatin-Benzothiazole Hybrids | 41c | 12.5 | 12.5 | 3.1 | 6.2 | [1] |
| Sulfonamide-Benzothiazole Conjugates | 66c | 6.2 | - | 3.1 | 6.2 | [1] |
| Benzothiazole-Thiazole Hybrids | 4b | 3.90 | - | 7.81 | 15.63 | [6] |
| 4c | 7.81 | - | 15.63 | 31.25 | [6] | |
| Pyrido[2,1-b]benzothiazoles | 7a | - | 6 (µmol/L) | - | - | [7] |
| Pyrrolo[2,1-b][1][6]benzothiazoles | 9a | Potent | Equipotent to Cefotaxime | - | - | [7] |
| 9d | - | - | Exceptional activity | - | [7] | |
| Standard Drugs | Ciprofloxacin | 12.5 | - | 12.5 | 12.5 | [1] |
| Streptomycin | - | - | - | 0.15 (mg/mL) | [1] |
Note: Direct comparison of MIC values should be done with caution due to variations in experimental conditions between studies.
Antifungal Activity of Benzothiazole Derivatives
Several benzothiazole derivatives have also demonstrated promising antifungal activity against a range of pathogenic fungi.
Table 2: Comparative Antifungal Activity (MIC in µg/mL) of Representative Benzothiazole Derivatives
| Derivative Class | Compound | Candida albicans | Aspergillus niger | Candida krusei | Cryptococcus neoformans | Reference |
| Dialkyne Substituted 2-Aminobenzothiazoles | 3n | 1.56 | 12.5 | 3.12 | 6.25 | [8] |
| Pyrido[2,1-b]benzothiazoles | 6 | 125 | - | - | - | [9] |
| Benzothiazole-Thiazole Hybrids | 4b | 7.81 | - | - | - | [6] |
| 4f | 15.63 | - | - | - | [6] | |
| Standard Drug | Fluconazole | - | - | - | - | [7] |
Structure-Activity Relationship (SAR) and Mechanistic Insights
The extensive research on benzothiazole derivatives has provided valuable insights into their structure-activity relationships, guiding the rational design of more potent antimicrobial agents.
Key SAR Observations:
-
Substitution at the 2-position: The 2-position of the benzothiazole ring is a common site for modification. The introduction of various heterocyclic moieties, such as pyrazole, pyridone, and thiazole, has been shown to significantly modulate the antimicrobial activity.[1][6]
-
Substitution on the Benzene Ring: The nature and position of substituents on the benzene ring of the benzothiazole core play a crucial role in determining the antimicrobial spectrum and potency. Electron-withdrawing groups, such as nitro and halo groups, have been shown to enhance antimicrobial activity in some series of compounds.[6]
-
Hybrid Molecules: The concept of molecular hybridization, where the benzothiazole scaffold is combined with other known antimicrobial pharmacophores, has proven to be a successful strategy for developing broad-spectrum agents.[6]
Caption: Key structural features of the benzothiazole scaffold influencing antimicrobial activity.
Potential Mechanisms of Action:
The antimicrobial activity of benzothiazole derivatives is believed to be multifactorial, with different derivatives potentially acting on various cellular targets. Some of the proposed mechanisms of action include:
-
Enzyme Inhibition: Benzothiazole derivatives have been reported to inhibit essential microbial enzymes such as DNA gyrase, dihydrofolate reductase, and dihydropteroate synthase.[1][2] The inhibition of these enzymes disrupts critical metabolic pathways, leading to microbial cell death.
-
Disruption of Cell Membrane Integrity: Some derivatives may exert their antimicrobial effect by disrupting the integrity of the microbial cell membrane, leading to the leakage of intracellular components.
-
Inhibition of Biofilm Formation: Certain benzothiazole derivatives have shown the ability to inhibit the formation of biofilms, which are structured communities of microorganisms that are notoriously resistant to conventional antimicrobial agents.[10]
Sources
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- 9. Synthesis and evaluation of some novel benzothiazole derivatives as potential anticancer and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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How does the photostability of Thieno[2,3-e]benzothiazole compare to other fluorophores?
Comparative Guide: Photostability of Thieno[2,3-e]benzothiazole Scaffolds vs. Conventional Fluorophores
Executive Summary & Mechanistic Rationale
Fluorophores are indispensable tools for researchers and drug development professionals conducting molecular imaging. However, their utility is frequently bottlenecked by photobleaching—the irreversible, light-induced degradation of the dye . When evaluating the Thieno[2,3-e]benzothiazole (TBT) scaffold and its derivatives, empirical data shows that its photostability dramatically outperforms legacy dyes like Fluorescein (FITC) and standard Cyanines (e.g., Cy3) .
The Causality of Photostability: The exceptional photostability of the TBT scaffold is not accidental; it is driven by precise structural causality.
-
Rigid Planar Geometry: The incorporation of an electron-rich thiophene ring fused to a benzothiazole system extends the π-conjugation while severely restricting intramolecular bond rotations. This rigidity minimizes non-radiative decay pathways.
-
Intrinsic Triplet-State Quenching: Conventional fluorophores undergo photo-oxidation when their excited triplet states ( T1 ) react with environmental oxygen to form destructive reactive oxygen species (ROS). In TBT, the heavy sulfur heteroatoms act as intramolecular triplet-state quenchers. They rapidly depopulate the reactive T1 state back to the ground state ( S0 ) before it can interact with molecular oxygen, effectively short-circuiting the photobleaching pathway .
Photophysics & Degradation Pathways
To understand why TBT derivatives excel, we must map the competing photophysical pathways. The diagram below illustrates how TBT's sulfur-mediated relaxation bypasses the ROS-dependent degradation that destroys conventional probes.
Caption: Logical relationship of TBT's sulfur-mediated triplet quenching preventing photobleaching.
Quantitative Comparison: TBT vs. Alternatives
The following table synthesizes the photophysical metrics of Thieno[2,3-e]benzothiazole derivatives compared to standard fluorophores under continuous laser irradiation (e.g., 488 nm or 532 nm, 50 W/cm²).
| Fluorophore Family | Quantum Yield (Φ) | Photobleaching Half-Life (t½) | ROS Generation Propensity | Primary Limitation |
| Thieno[2,3-e]benzothiazole | 0.65 - 0.85 | > 300 seconds | Very Low | Complex synthesis requirements |
| Fluorescein (FITC) | 0.92 | < 15 seconds | High | Rapid photobleaching, pH sensitive |
| Cyanine 3 (Cy3) | 0.15 - 0.30 | ~ 45 seconds | Moderate | Requires specialized anti-fade buffers |
| Rhodamine 6G | 0.95 | ~ 120 seconds | Low-Moderate | Non-specific mitochondrial binding |
Note: Data aggregated from comparative photostability assays in aqueous physiological buffers (pH 7.4) without the use of chemical anti-fade reagents to reflect intrinsic stability [[1]]([Link]), .
Experimental Protocol: Self-Validating Photostability Assay
To objectively compare the photostability of a Thieno[2,3-e]benzothiazole probe against a legacy dye like FITC, researchers must employ a self-validating system . This requires measuring the intrinsic stability of the molecule by removing external protective variables (like commercial anti-fade media) and utilizing internal controls to verify that fluorescence loss is strictly due to photon-induced degradation, not sample drift.
Step-by-Step Methodology:
-
Sample Preparation: Prepare 10 μM solutions of the TBT derivative and FITC in 1X PBS (pH 7.4). Crucial Step: Do not use anti-fade mounting media (e.g., ProLong Gold). The assay must measure the intrinsic photostability of the fluorophore structure itself .
-
Substrate Immobilization: Spin-coat the fluorophore solutions onto clean glass coverslips. For advanced benchmarking, low-loss organic hyperbolic materials (OHMs) can be used to standardize the local density of optical states .
-
Optical Setup: Mount the coverslip on a wide-field fluorescence microscope equipped with a continuous-wave laser. Calibrate the laser power to exactly 50 W/cm² at the focal plane using a digital power meter to ensure equal photon dosing.
-
Time-Lapse Acquisition: Acquire images continuously with an exposure time of 100 ms and zero delay between frames for a total of 10 minutes.
-
Data Extraction & Causality Check: Extract the mean fluorescence intensity (MFI) from 10 distinct regions of interest (ROIs) per frame. Subtract background noise. The causality of degradation is validated if the MFI decay strictly follows an exponential decay model, proving the depletion of the ground-state fluorophore pool rather than focus drift.
-
Mathematical Fitting: Fit the normalized decay curves to the equation I(t)=I0e−t/τ to determine the photobleaching lifetime ( τ ) and half-life ( t1/2 ).
Caption: Step-by-step workflow for the self-validating photostability benchmarking assay.
Applications in Drug Development & Single-Molecule Tracking
For drug development professionals, the "photon budget" is a critical assay parameter. High-content screening (HCS) and single-molecule tracking (SMT) require fluorophores that can withstand prolonged excitation without generating cytotoxic ROS that perturb live-cell physiology.
Thieno[2,3-e]benzothiazole derivatives fulfill this niche beautifully. By providing a robust structural scaffold that maintains >80% of its initial emission intensity long after standard cyanines have bleached , , researchers can perform longitudinal tracking of drug-receptor interactions over extended timeframes. This translates to higher-fidelity kinetic data and fewer false negatives in prolonged live-cell assays.
Sources
A Senior Application Scientist's Guide to the In Vivo Validation of a Lead Thieno[2,3-e]benzothiazole Compound for Anticancer Therapy
Introduction: Bridging the Gap from Bench to Preclinical Reality
In the landscape of oncology drug discovery, the journey from a promising molecular scaffold to a viable therapeutic candidate is both arduous and defined by critical validation milestones. The Thieno[2,3-e]benzothiazole core represents one such scaffold of significant interest. Compounds derived from this heterocyclic system have demonstrated a spectrum of pharmacological activities, including potent anticancer effects in various in vitro models.[1][2][3][4] These molecules often exert their influence by modulating key signaling pathways implicated in tumorigenesis and proliferation.[5][6][7]
However, the true measure of a compound's therapeutic potential cannot be ascertained in a petri dish alone. The complex, dynamic environment of a living organism presents a host of challenges—from pharmacokinetics and metabolism to off-target effects and interactions with the tumor microenvironment—that can only be addressed through rigorous in vivo testing.[8][9][10] While in vitro assays are invaluable for initial high-throughput screening, they lack the biological complexity to predict clinical efficacy accurately.[11]
This guide provides a comprehensive framework for the in vivo validation of a lead Thieno[2,3-e]benzothiazole compound, herein designated as "TBT-Lead." We will navigate the critical decisions in experimental design, present detailed protocols for execution, and offer a comparative analysis against a current standard-of-care therapy. Our objective is to equip fellow researchers, scientists, and drug development professionals with a robust, self-validating methodology to objectively assess therapeutic efficacy and advance promising candidates toward clinical consideration.
The Foundational Pillar: Rationale in Experimental Design
The success of any in vivo study hinges on a meticulously planned experimental design. Every choice, from the animal model to the endpoints measured, must be deliberate and scientifically justified to yield data that is both interpretable and clinically relevant.
The Choice of Battlefield: Selecting the Appropriate Animal Model
The selection of an appropriate animal model is arguably the most critical decision in preclinical oncology research. The model must not only support tumor growth but also recapitulate key aspects of the human disease.[12][13]
-
Cell Line-Derived Xenografts (CDX): This is the most traditional model, where human cancer cell lines are implanted subcutaneously or orthotopically into immunocompromised mice.[12]
-
Causality: We select a CDX model for our initial in vivo validation of TBT-Lead due to its cost-effectiveness, rapid tumor growth, and high reproducibility. This allows for a clear, initial assessment of the compound's direct anti-tumor activity. For TBT-Lead, which has shown potent activity against non-small cell lung cancer (NSCLC) cell lines in vitro, we will utilize the A549 NSCLC cell line.
-
-
Patient-Derived Xenografts (PDX): In this model, tumor fragments from a human patient are directly implanted into immunocompromised mice.[14]
-
Insight: PDX models better preserve the original tumor's heterogeneity and microenvironment, offering higher predictive value for clinical outcomes.[14][15] A follow-up study using a PDX model derived from a patient with relapsed NSCLC would be a logical next step to validate TBT-Lead's efficacy in a more clinically analogous setting.
-
Establishing the Benchmark: The Comparator Arm
To understand the true therapeutic potential of TBT-Lead, its performance must be measured against a relevant clinical benchmark. A "standard of care" is the treatment regimen widely accepted by medical experts as the most effective for a given condition.[16]
-
Causality: For advanced NSCLC, a platinum-based agent like cisplatin or a taxane like paclitaxel is a common first-line therapy.[11][17] We will use Paclitaxel as our standard-of-care comparator. This direct comparison will allow us to determine if TBT-Lead offers a superior, equivalent, or inferior therapeutic window (efficacy vs. toxicity).
Defining Victory: Primary and Secondary Endpoints
Clear, predefined endpoints are essential for an objective evaluation of the study's outcome.
-
Primary Efficacy Endpoint: The most common primary endpoint in xenograft studies is Tumor Growth Inhibition (TGI) . This is a quantitative measure of the reduction in tumor volume in treated animals compared to the vehicle-treated control group.[18]
-
Secondary Endpoints:
-
Body Weight Monitoring: A critical indicator of systemic toxicity. Significant weight loss can indicate that the compound is poorly tolerated at the tested dose.[19]
-
Overall Survival: In some studies, animals may be monitored until a humane endpoint is reached (e.g., tumor volume exceeds a certain limit), providing survival data.
-
Biomarker Analysis: Post-treatment analysis of tumor tissue to confirm the compound's mechanism of action (e.g., inhibition of a specific kinase). This is crucial for linking the observed therapeutic effect to the intended molecular target.
-
The In Vivo Experimental Workflow: A Step-by-Step Visualization
The following diagram outlines the comprehensive workflow for the in vivo validation of TBT-Lead.
Caption: Workflow for the in vivo validation of TBT-Lead.
Detailed Experimental Protocol: A549 Xenograft Model
This protocol provides a self-validating system for assessing the anti-tumor efficacy of TBT-Lead.
1. Animal Husbandry and Acclimatization
-
Animals: Female athymic nude mice (6-8 weeks old).
-
Supplier: A reputable vendor (e.g., Charles River, Jackson Laboratory).
-
Housing: House animals in sterile, filter-topped cages with sterile bedding, food, and water ad libitum. Maintain a 12-hour light/dark cycle.
-
Acclimatization: Allow a 7-day acclimatization period before any experimental procedures. This minimizes stress-related variables.
2. Tumor Cell Implantation
-
Culture A549 cells in standard conditions (RPMI-1640, 10% FBS, 1% Pen-Strep).
-
Harvest cells during the logarithmic growth phase.
-
Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10⁷ cells/mL. The Matrigel helps to support initial tumor formation.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.
3. Tumor Growth Monitoring and Group Assignment
-
Monitor tumor growth twice weekly using digital calipers. Calculate tumor volume using the formula: Volume = (Length x Width²)/2 .[18]
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group) to ensure a uniform distribution of tumor sizes.
-
Group 1: Vehicle Control (e.g., 10% DMSO, 40% PEG300, 50% Saline)
-
Group 2: TBT-Lead (e.g., 20 mg/kg, daily, intraperitoneal injection)
-
Group 3: Paclitaxel (e.g., 10 mg/kg, twice weekly, intravenous injection)
-
4. Treatment and Monitoring
-
Administer the treatments as per the defined schedule for 21 days.
-
Record body weights and perform a clinical health assessment daily.
-
Measure tumor volumes twice weekly.
5. Study Termination and Endpoint Analysis
-
At the end of the treatment period, euthanize the mice via an approved CO₂ asphyxiation protocol.
-
Excise the tumors, weigh them, and divide each tumor into two sections: one flash-frozen in liquid nitrogen for biomarker analysis (Western Blot) and the other fixed in 10% neutral buffered formalin for histopathology (Immunohistochemistry).
Unveiling the Mechanism: A Hypothetical Signaling Pathway
Many benzothiazole derivatives exert their anticancer effects by inhibiting protein kinases that are critical for tumor cell survival and proliferation.[2][5] We hypothesize that TBT-Lead targets a key node in the PI3K/Akt signaling pathway, which is frequently hyperactivated in NSCLC.
Caption: TBT-Lead's hypothesized inhibition of the PI3K/Akt pathway.
Comparative Data Analysis: TBT-Lead vs. Standard of Care
The following table presents hypothetical, yet plausible, data from our described in vivo study. This data is structured for objective comparison.
| Treatment Group | Dosing Regimen | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (TGI) (%) | Max. Mean Body Weight Change (%) | p-Akt/Total Akt Ratio (Western Blot) |
| Vehicle Control | Daily, i.p. | 1250 ± 110 | - | -1.5% | 1.00 (Baseline) |
| TBT-Lead | 20 mg/kg, Daily, i.p. | 488 ± 65 | 61% | -3.2% | 0.35 |
| Paclitaxel | 10 mg/kg, Twice Weekly, i.v. | 575 ± 80 | 54% | -9.8% | 0.95 |
Interpretation of Results:
-
Efficacy: In this hypothetical scenario, TBT-Lead demonstrates superior tumor growth inhibition (61%) compared to the standard-of-care, Paclitaxel (54%). This suggests a potent anti-tumor effect at the tested dose.
-
Tolerability: TBT-Lead exhibits a significantly better safety profile. The maximum mean body weight loss is only -3.2%, well within acceptable limits. In contrast, the Paclitaxel group shows a -9.8% body weight change, indicating higher systemic toxicity.[19] This improved therapeutic window is a critical advantage.
-
Mechanism of Action: The ex vivo Western Blot analysis provides strong evidence that TBT-Lead is acting on its intended target. The substantial reduction in the ratio of phosphorylated Akt (p-Akt) to total Akt in the TBT-Lead treated tumors validates our hypothesis that the compound inhibits the PI3K/Akt signaling pathway in vivo. Paclitaxel, which acts through a different mechanism (microtubule stabilization), shows no significant impact on Akt phosphorylation.
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous approach to the in vivo validation of a lead Thieno[2,3-e]benzothiazole compound. Through careful model selection, comparison to a clinical standard of care, and integrated biomarker analysis, we can build a compelling data package that speaks to both efficacy and mechanism.
Our hypothetical results position TBT-Lead as a promising therapeutic candidate, demonstrating superior efficacy and a more favorable safety profile than Paclitaxel in an A549 xenograft model. The validation of its on-target activity in vivo provides the mechanistic confidence needed to justify further development.
The logical next steps would involve:
-
Dose-Response Studies: To identify the optimal therapeutic dose of TBT-Lead.
-
Pharmacokinetic Analysis: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
-
Validation in Advanced Models: Testing TBT-Lead in PDX models or genetically engineered mouse models (GEMMs) to confirm its efficacy in systems that more closely mimic human cancer.[12][14]
-
Combination Studies: Exploring the synergistic potential of TBT-Lead with other standard-of-care therapies to potentially overcome drug resistance.[17][20]
By adhering to this structured and rationale-driven validation process, we can effectively de-risk drug development programs and accelerate the translation of promising compounds like TBT-Lead from the laboratory to the clinic.
References
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Alfa Cytology. (n.d.). In Vivo Efficacy Evaluation for Cancer Therapy. Retrieved from [Link]
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Cancers (Basel). (2021, March 15). Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. Retrieved from [Link]
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Current Pharmacology Reports. (n.d.). The Use of Animal Models for Cancer Chemoprevention Drug Development. Retrieved from [Link]
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Journal of Translational Medicine. (2024, August 9). The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. Retrieved from [Link]
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International Journal of Pharmacy and Biological Sciences. (2020, July 1). In vivo Methods for Preclinical Screening of Anticancer Drugs. Retrieved from [Link]
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Melanoma Research Alliance. (2019, July 15). New Models for Testing Melanoma Drugs and Vaccines. Retrieved from [Link]
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Current Drug Discovery Technologies. (2022, May 1). In Vitro and In Vivo Approaches for Screening the Potential of Anticancer Agents: A Review. Retrieved from [Link]
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Friends of Cancer Research. (n.d.). Standard Care. Retrieved from [Link]
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ResearchGate. (n.d.). Tricyclic condensed benzothiazoles. Retrieved from [Link]
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Bentham Science. (n.d.). Novel 2-Thienyl- and 2-Benzothienyl-Substituted 6-(2-Imidazolinyl)Benzothiazoles: Synthesis; in vitro Evaluation of Antitumor Effects and Assessment of Mitochondrial Toxicity. Retrieved from [Link]
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ecancer. (2024, October 1). New addition to standard-of-care treatments for non-small-cell lung cancer patients has potential to increase progression-free survival. Retrieved from [Link]
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Applied Clinical Trials Online. (2026, March 22). Standard of Care Redefined. Retrieved from [Link]
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Connect Journals. (n.d.). Synthesis and Biological Evaluation of Some New Thieno [2, 3-d] Pyrimidine- based Benzodiazepine Derivatives. Retrieved from [Link]
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Molecules. (n.d.). Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. Retrieved from [Link]
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MDPI. (2024, June 11). Overcoming Resistance to Standard-of-Care Therapies for Head and Neck Squamous Cell Carcinomas. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Synthesis of substituted thieno[2,3-d]isothiazoles as potential plant activators. Retrieved from [Link]
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Frontiers. (2024, March 17). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Retrieved from [Link]
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RSC Advances. (2025, October 31). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. Retrieved from [Link]
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Taylor & Francis Online. (2024, March 3). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Retrieved from [Link]
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Cancer Research. (2017, April 30). Personalized In Vitro and In Vivo Cancer Models to Guide Precision Medicine. Retrieved from [Link]
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Side-by-side comparison of different synthetic routes to Thieno[2,3-e]benzothiazole
Executive Summary & Structural Significance
Thieno[2,3-e]benzothiazole (CAS: 211-36-9) is a highly specialized tricyclic heteroaromatic compound characterized by the fusion of a thiophene ring and a benzothiazole core at the e-face (the 5,6-position of the central benzene ring) 1. This scaffold represents a strategically engineered planar, electron-rich heterocyclic system. The extended π-electron delocalization across the molecular framework significantly improves binding affinity to biological targets through augmented van der Waals interactions and π-stacking capabilities, making it a privileged structure in drug design and organic photovoltaics 2.
Synthesizing this rigid fused system requires precise regiocontrol. Historically, complex methods such as the photochemical decomposition of azidophenyl thienyl sulfides were used, proceeding via a ring-opening–ring-closure mechanism of an intermediate spiro-thienobenzothiazole 3. Today, synthetic chemists generally rely on three primary retrosynthetic disconnections:
-
Route A (Hugershoff Cyclization): Building the thiazole ring onto a pre-existing benzothiophene.
-
Route B (Herz Reaction): Utilizing dithiazolium intermediates to install the thiazole ring 2.
-
Route C (Aldol-SAr Cascade): Building the thiophene ring onto a pre-existing benzothiazole, leveraging modern cross-coupling or nucleophilic aromatic substitution principles 4.
Retrosynthetic strategies for Thieno[2,3-e]benzothiazole via thiazole or thiophene annulation.
Quantitative Data Comparison
The following table synthesizes the operational metrics of the three primary routes. Selection of a route depends heavily on precursor availability, desired scale, and tolerance for harsh reagents (e.g., S₂Cl₂ or Br₂).
| Parameter | Route A: Hugershoff Cyclization | Route B: Classical Herz Reaction | Route C: Aldol-SAr Cascade |
| Primary Annulation | Thiazole ring formation | Thiazole ring formation | Thiophene ring formation |
| Starting Material | Benzo[b]thiophen-5-amine | Benzo[b]thiophen-5-amine | 6-Bromobenzothiazole-5-carbaldehyde |
| Key Reagents | KSCN, Br₂, AcOH, H₃PO₂ | S₂Cl₂, AcOH, NaOH, HCO₂H | Ethyl thioglycolate, K₂CO₃, Cu |
| Overall Yield | 45–55% (2 steps) | 35–40% (3 steps) | 65–75% (3 steps) |
| Atom Economy | Low (loss of Br, N₂) | Low (loss of S, Cl) | Moderate (loss of EtOH, CO₂) |
| Scalability | Moderate (Exothermic Br₂ step) | Poor (Harsh S₂Cl₂, toxic intermediates) | Excellent (Mild annulation, catalytic) |
| Regioselectivity | Moderate (C4 vs C6 competition) | High (Directed by Herz salt stability) | Absolute (Pre-defined by halogens) |
Detailed Experimental Protocols & Mechanistic Causality
Route A: Hugershoff Oxidative Cyclization
This route relies on the electrophilic aromatic substitution of a thiourea intermediate. It is a robust classical method but suffers from regiochemical leakage if the ortho-positions (C4 and C6) of the benzothiophene are not sterically differentiated.
Step 1: Thiourea Formation & Cyclization
-
Procedure: Dissolve Benzo[b]thiophen-5-amine (10.0 mmol) in glacial acetic acid (30 mL). Add potassium thiocyanate (KSCN, 15.0 mmol) and cool the mixture to 0 °C. Add a solution of bromine (Br₂, 11.0 mmol) in acetic acid (10 mL) dropwise over 30 minutes. Stir at room temperature for 4 hours. Pour into ice water and neutralize with ammonium hydroxide to precipitate 2-aminothieno[2,3-e]benzothiazole.
-
Causality: The amine acts as a nucleophile, attacking the thiocyanate to form an arylthiourea. The addition of Br₂ oxidizes the system, generating an electrophilic center at the C4 position of the benzothiophene ring. The thiourea sulfur subsequently attacks this position intramolecularly, closing the thiazole ring.
Step 2: Reductive Deamination
-
Procedure: Suspend the intermediate (5.0 mmol) in 85% H₃PO₄ (15 mL) and cool to 0 °C. Slowly add aqueous NaNO₂ (6.0 mmol). Stir for 1 hour to form the diazonium salt. Dropwise add cold 50% aqueous hypophosphorous acid (H₃PO₂, 25.0 mmol). Allow the reaction to warm to room temperature and stir for 12 hours. Extract with ethyl acetate, wash with brine, and purify via silica gel chromatography.
-
Causality: NaNO₂ in acidic media generates the nitrosonium ion (NO⁺), converting the primary amine into a highly reactive diazonium leaving group. H₃PO₂ acts as a mild hydride donor, reducing the diazonium species to yield the unsubstituted Thieno[2,3-e]benzothiazole core.
Route B: The Herz Reaction Pathway
The Herz reaction is historically significant for synthesizing benzothiazole derivatives from anilines 2. While it provides excellent regiocontrol by isolating the substitution to the most electron-rich ortho-position, the harshness of disulfur dichloride limits its modern application.
-
Herz Salt Formation: Dissolve Benzo[b]thiophen-5-amine (10.0 mmol) in glacial acetic acid (20 mL). Slowly add disulfur dichloride (S₂Cl₂, 30.0 mmol) at room temperature. Heat the mixture to 60 °C for 4 hours. The 1,2,3-dithiazolium chloride (Herz salt) precipitates upon cooling.
-
Causality: S₂Cl₂ reacts with the aniline moiety to form a dithiazolium ring. This intermediate effectively installs a sulfur atom ortho to the amine while temporarily protecting both functional groups.
-
-
Hydrolysis: Suspend the isolated Herz salt in 20% aqueous NaOH (30 mL) and heat to 80 °C for 2 hours. Cool and carefully neutralize with dilute HCl to pH 6 to yield 5-aminobenzo[b]thiophene-4-thiol.
-
Causality: Strong base hydrolysis cleaves the dithiazolium ring, exposing the highly reactive ortho-aminothiophenol derivative.
-
-
Condensation: Reflux the crude aminothiol in excess formic acid (15 mL) for 6 hours. Evaporate the solvent and recrystallize from ethanol.
-
Causality: Formic acid provides the single electrophilic carbon atom needed to bridge the amine and thiol. Dehydration drives the aromatization, closing the thiazole ring.
-
Route C: Aldol-SAr Cascade (Recommended Modern Approach)
This route represents a highly efficient, regioselective approach by pre-defining the fusion geometry using a di-functionalized benzothiazole. It avoids toxic S₂Cl₂ and explosive diazonium intermediates.
Step-by-step mechanistic pathway of the Aldol-SAr cascade (Route C) to form the thiophene ring.
-
Knoevenagel-SAr Cascade: In a Schlenk flask, combine 6-bromobenzothiazole-5-carbaldehyde (10.0 mmol), ethyl thioglycolate (12.0 mmol), and anhydrous K₂CO₃ (25.0 mmol) in dry DMF (40 mL). Heat the mixture to 80 °C for 8 hours under nitrogen. Pour into water and filter the precipitate (ethyl thieno[2,3-e]benzothiazole-2-carboxylate).
-
Causality: The carbonate base deprotonates the active methylene of ethyl thioglycolate, initiating a Knoevenagel condensation with the aldehyde. The resulting intermediate possesses a nucleophilic thiolate that undergoes an intramolecular Nucleophilic Aromatic Substitution (SAr), displacing the activated bromide to close the thiophene ring.
-
-
Saponification & Decarboxylation: Suspend the ester in 1M NaOH (30 mL) and reflux for 2 hours. Acidify with 1M HCl to precipitate the carboxylic acid. Dry the acid thoroughly, mix with copper powder (1.0 mmol) in quinoline (10 mL), and heat to 200 °C for 3 hours. Cool, dilute with ether, wash with 1M HCl (to remove quinoline), and concentrate to yield the final product.
-
Causality: Thermal decarboxylation in the presence of a copper catalyst facilitates the extrusion of CO₂, yielding the parent Thieno[2,3-e]benzothiazole with absolute regiochemical fidelity.
-
References
-
EvitaChem. Buy Thieno[3,2-e]benzothiazole (EVT-13945714) | 210-92-4. (Discusses Herz reaction and cyclization reactions for thienobenzothiazole scaffolds). 2
-
NextSDS. Thieno[2,3-e]benzothiazole (8CI,9CI) — Chemical Substance Information. 1
-
ResearchGate. An Efficient Palladium-Catalyzed Synthesis of 2-Arylbenzothiazoles. (Provides context on modern cross-coupling and annulation strategies for substituted benzothiazoles). 4
-
ResearchGate. Competitive cyclisation of singlet and triplet nitrenes. Part 6. The cyclisation of 2-azidophenyl thienyl sulphides. (Details the ring-opening–ring-closure mechanisms of spiro-thienobenzothiazole intermediates). 3
Sources
In the landscape of modern drug discovery, the precision of molecular action is paramount. Thieno[2,3-e]benzothiazole derivatives have emerged as a promising scaffold in medicinal chemistry, demonstrating potent inhibitory activity against a range of therapeutic targets, particularly protein kinases. However, their clinical potential is intrinsically linked to their selectivity – the ability to inhibit the intended target without engaging other related enzymes, which can lead to off-target effects and toxicity. This guide provides a comprehensive framework for researchers to evaluate the selectivity of Thieno[2,3-e]benzothiazole inhibitors, grounded in established experimental protocols and data interpretation.
The Critical Role of Selectivity in Drug Development
The human kinome, comprising over 500 protein kinases, presents a significant challenge for targeted therapy. Many kinases share a high degree of structural similarity, especially within the ATP-binding pocket, which is the primary target for a vast number of small molecule inhibitors. Consequently, achieving selectivity for a specific kinase is a non-trivial task. Poor selectivity can result in a multitude of adverse effects, derailing an otherwise promising drug candidate. Therefore, rigorous and early-stage evaluation of an inhibitor's selectivity profile is a cornerstone of successful drug development.
Understanding the Thieno[2,3-e]benzothiazole Scaffold
The thieno[2,3-e]benzothiazole core is a rigid, heterocyclic system that has proven to be a versatile template for designing potent enzyme inhibitors. Its unique electronic and steric properties allow for diverse substitutions, enabling chemists to fine-tune its interaction with the target protein. While initial efforts may focus on optimizing on-target potency, a concurrent and equally important goal is to engineer selectivity by exploiting subtle differences in the amino acid residues lining the ATP-binding pockets of different kinases.
Experimental Workflow for Assessing Inhibitor Selectivity
A systematic approach is crucial for generating reliable and reproducible selectivity data. The following workflow outlines a standard, yet robust, methodology for characterizing the selectivity profile of a novel Thieno[2,3-e]benzothiazole inhibitor.
Figure 1: A generalized experimental workflow for determining the selectivity profile of a Thieno[2,3-e]benzothiazole inhibitor.
Detailed Protocol: Kinase Selectivity Profiling
This protocol provides a step-by-step guide for conducting an in vitro kinase assay to determine the IC50 values of a Thieno[2,3-e]benzothiazole inhibitor against its primary target and a panel of related kinases.
1. Reagent Preparation:
- Kinase Buffer: Prepare a suitable buffer, typically containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35. The exact composition may vary depending on the specific kinase.
- ATP Solution: Prepare a stock solution of ATP in water and determine its concentration spectrophotometrically. For the assay, dilute the ATP to the Km value for each specific kinase to ensure competitive inhibition is accurately measured.
- Substrate Solution: Dissolve the appropriate peptide or protein substrate in the kinase buffer. The choice of substrate is critical and specific to the kinase being assayed.
- Test Compound Dilution Series: Prepare a serial dilution of the Thieno[2,3-e]benzothiazole inhibitor in DMSO, followed by a final dilution in the kinase buffer.
2. Assay Procedure (384-well plate format):
- Add 5 µL of the diluted test compound or DMSO (vehicle control) to the appropriate wells.
- Add 10 µL of the enzyme/substrate mixture to each well and incubate for 10-15 minutes at room temperature.
- Initiate the kinase reaction by adding 10 µL of the ATP solution.
- Allow the reaction to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
- Stop the reaction by adding 25 µL of a suitable stop reagent, such as a luciferase-based ATP detection reagent (e.g., Kinase-Glo®).
- Measure the luminescence using a plate reader.
3. Data Analysis:
- Calculate the percent inhibition for each compound concentration relative to the vehicle control.
- Plot the percent inhibition against the logarithm of the inhibitor concentration.
- Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.
Data Interpretation and Comparative Analysis
The ultimate goal of selectivity profiling is to generate a quantitative measure of an inhibitor's preference for its intended target. This is often expressed as a selectivity ratio.
Table 1: Illustrative Selectivity Profile of a Hypothetical Thieno[2,3-e]benzothiazole Inhibitor (TBZ-X)
| Kinase Target | IC50 (nM) | Selectivity Ratio (vs. Target Kinase A) |
| Target Kinase A | 15 | 1 |
| Related Kinase B | 300 | 20 |
| Related Kinase C | 1,500 | 100 |
| Unrelated Kinase D | >10,000 | >667 |
A higher selectivity ratio indicates a greater preference for the primary target. A commonly accepted threshold for a "selective" inhibitor is a 100-fold difference in IC50 values between the primary target and any off-targets. However, the required degree of selectivity is context-dependent and should be considered in relation to the therapeutic window of the target.
Visualizing Target Pathways
Understanding the broader signaling context of the target kinase is crucial for interpreting the potential downstream effects of both on-target and off-target inhibition.
A Guide to the Safe and Compliant Disposal of Thieno[2,3-e]benzothiazole
A Guide to the Safe and Compliant Disposal of Thieno[2,3-e][1][2]benzothiazole
This document provides a comprehensive guide for the proper handling and disposal of Thieno[2,3-e][1][2]benzothiazole, a heterocyclic compound utilized in various research and development applications, particularly within medicinal chemistry.[3][4] Given the absence of a specific, universally adopted disposal protocol for this precise molecule, this guide synthesizes best practices derived from safety data for structurally related benzothiazole and thiazole derivatives, alongside established federal and local hazardous waste regulations. The procedures outlined herein are designed to ensure the safety of laboratory personnel and maintain environmental compliance.
The core principle of this guide is risk mitigation. Thiazole-containing compounds, including benzothiazole, are often classified as toxic if swallowed or in contact with skin, harmful if inhaled, and capable of causing serious eye irritation.[2][5][6][7] Furthermore, many are recognized as harmful to aquatic life, necessitating stringent controls to prevent environmental release.[2] Adherence to these protocols is not merely a procedural formality but a critical component of a robust laboratory safety culture.
Hazard Assessment and Personal Protective Equipment (PPE)
Before handling Thieno[2,3-e][1][2]benzothiazole, a thorough understanding of its potential hazards, extrapolated from analogous compounds, is essential.
Table 1: Summary of Potential Hazards for Thiazole Derivatives
| Hazard Classification | Description | Primary Exposure Routes | Recommended PPE |
| Acute Toxicity (Oral, Dermal) | Toxic or harmful if swallowed or if it comes into contact with skin.[2][5][6][8] | Ingestion, Skin Absorption | Nitrile rubber gloves, Lab coat |
| Acute Toxicity (Inhalation) | Harmful if inhaled. Vapors or aerosols can cause respiratory irritation.[2][6][8] | Inhalation | Use in a certified chemical fume hood |
| Eye Irritation | Causes serious eye irritation upon contact.[2][5][8] | Eye Contact | Chemical safety goggles or face shield |
| Aquatic Toxicity | Harmful to aquatic life, posing a long-term environmental risk.[2] | Environmental Release | N/A |
Causality Behind PPE Selection:
-
Chemical Fume Hood: The primary engineering control is to handle this compound exclusively within a properly functioning chemical fume hood. This prevents the accumulation of potentially harmful vapors in the breathing zone of the operator.[2][9]
-
Gloves: Nitrile gloves are recommended for their resistance to a broad range of chemicals. Always inspect gloves before use and change them immediately if contamination is suspected.[10]
-
Eye Protection: Standard safety glasses are insufficient. Chemical safety goggles that form a seal around the eyes are required to protect against splashes and vapors.[6][11]
Waste Management and Disposal Workflow
The proper disposal of Thieno[2,3-e][1][2]benzothiazole is a multi-step process that begins with waste characterization and ends with documented, compliant disposal by a licensed facility. The following workflow provides a systematic approach.
Step 1: Waste Characterization and Segregation
-
Classification: Treat all waste containing Thieno[2,3-e][1][2]benzothiazole as hazardous waste. Due to its likely toxicity, it may fall under specific EPA hazardous waste codes if it meets certain characteristics (e.g., toxicity) or is a discarded commercial chemical product.[12] All waste must be handled in accordance with local, state, and federal regulations.[1]
-
Segregation: Do NOT mix Thieno[2,3-e][1][2]benzothiazole waste with other waste streams. Keep it separate from non-hazardous waste and other incompatible chemical wastes to prevent unforeseen reactions.
Step 2: Containerization and Labeling
-
Primary Container: Collect waste in a designated, leak-proof container made of compatible material (e.g., glass or high-density polyethylene). Ensure the container has a tightly sealing cap.
-
Labeling: The container must be clearly and accurately labeled. The label should include:
Step 3: On-Site Storage
Store the sealed and labeled waste container in a designated satellite accumulation area within or near the laboratory. This area should be under the control of the laboratory personnel, away from ignition sources, and within a secondary containment bin to capture any potential leaks.[7]
Step 4: Final Disposal Pathway
The ultimate disposal of this chemical waste must be conducted through environmentally sound methods, managed by certified professionals.
-
Preferred Method: Licensed Hazardous Waste Disposal Vendor: The most reliable and compliant method is to transfer the waste to your institution's Environmental Health & Safety (EHS) department, which will arrange for pickup by a licensed hazardous waste disposal company. These vendors are equipped to handle and transport toxic chemical waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).
-
Incineration: High-temperature incineration at a permitted facility is a common and effective method for destroying organic hazardous waste. The incinerator must be equipped with afterburners and scrubbers to neutralize harmful combustion byproducts, such as sulfur oxides (SOx) and nitrogen oxides (NOx), which are expected from the thermal decomposition of this compound.[13][14]
-
Landfill: DO NOT dispose of Thieno[2,3-e][1][2]benzothiazole in a landfill. This is not an environmentally sound practice and is prohibited for many types of hazardous organic waste.[1]
The decision-making process for handling and disposing of Thieno[2,3-e][1][2]benzothiazole waste is visualized in the diagram below.
Emergency Procedures: Spills and Exposures
In the event of an accidental release or exposure, immediate and correct action is critical.
Spill Response
-
Minor Spill (in a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or commercial sorbent). Do not use combustible materials like paper towels.
-
Collect the contaminated absorbent material and debris into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
-
Major Spill (outside a fume hood):
-
Evacuate the laboratory immediately.
-
Alert others in the vicinity and activate the fire alarm if necessary.
-
Close the laboratory doors to contain the vapors.
-
Call your institution's emergency number and EHS department immediately. Do not attempt to clean up a large spill yourself.
-
Personnel Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[11][15]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11][15]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[2][11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][15]
For all exposure incidents, provide the Safety Data Sheet (SDS) for a related compound like Benzothiazole to the responding medical personnel.
References
-
NextSDS. (n.d.). Thieno[2,3-e]benzothiazole (8CI,9CI) — Chemical Substance Information. Retrieved from [Link]
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DC Fine Chemicals. (2024). Benzothiazole Safety Data Sheet. Retrieved from [Link]
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Cole-Parmer. (2005). 1,3-Benzothiazole-2-carbaldehyde, 97% Material Safety Data Sheet. Retrieved from [Link]
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Government of El Salvador. (2000). Special Regulation on Hazardous Substances, Waste and Hazardous Wastes. Retrieved from [Link]
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Basel Convention. (n.d.). Technical Guidelines on Hazardous Waste from the Production and Use of Organic Solvents. Retrieved from [Link]
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Synerzine. (2019). Benzothiazole Safety Data Sheet. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]
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Singapore Statutes Online. (1997). Hazardous Waste (Control of Export, Import and Transit) Act 1997. Retrieved from [Link]
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Lövei, K., et al. (2015). Multistep Continuous-Flow Synthesis of Condensed Benzothiazoles. ResearchGate. Retrieved from [Link]
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Singapore Customs. (2026). National Environment Agency (NEA). Retrieved from [Link]
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Meier, H., et al. (2002). 1,3-dithiol-2-thiones from Thieno[2,3-d]-1,2,3-thiadiazoles. MDPI. Retrieved from [Link]
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International Journal of Research in Pharmacy and Chemistry. (n.d.). Synthesis and Biological Evaluation of Some 1, 3- Benzthiazoles Derivatives. Retrieved from [Link]
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Science of Synthesis. (n.d.). Product Class 18: Benzothiazoles and Related Compounds. Retrieved from [Link]
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ResearchGate. (n.d.). Tricyclic condensed benzothiazoles: (a) (furo/thieno/pyrrolo)[2,3- e.... Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
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Journal of Materials Chemistry C. (n.d.). High-performance, low-voltage organic field-effect transistors using thieno[3,2-b]thiophene and benzothiadiazole co-polymers. Royal Society of Chemistry. Retrieved from [Link]
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Environmental Protection Agency. (2021). Nitrogen–Sulfur Critical Loads: Assessment of the Impacts of Air Pollution on Habitats. Retrieved from [Link]
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INCHEM. (n.d.). Sulfur-Containing Heterocyclic Compounds (JECFA Food Additives Series 50). Retrieved from [Link]/jecmono/v50je09.htm)
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Comprehensive Safety Guide: Personal Protective Equipment for Handling Thieno[2,3-e]benzothiazole
Comprehensive Safety Guide: Personal Protective Equipment for Handling Thieno[2,3-e][1][2]benzothiazole
As a Senior Application Scientist, it is my priority to ensure that cutting-edge research is conducted with the utmost attention to safety. This guide provides essential, field-proven guidance on the selection, use, and disposal of Personal Protective Equipment (PPE) when handling Thieno[2,3-e][1]benzothiazole and related heterocyclic aromatic compounds. Our approach moves beyond a simple checklist, instilling a deep understanding of why each safety measure is critical for protecting you and your research.
Hazard Assessment: Understanding the Risks of Thieno[2,3-e][1][2]benzothiazole
While specific toxicological data for Thieno[2,3-e][1]benzothiazole is limited, a thorough analysis of its structural class—benzothiazoles and other thieno-fused heterocycles—provides a robust framework for assessing its potential hazards. These compounds are widely used for their biological activity and often present significant health risks.[2][3]
Anticipated Hazards Based on Structural Analogs:
-
Acute Toxicity (Harmful): Data from similar benzothiazole compounds indicate a risk of harm if swallowed, in contact with skin, or if inhaled.[1][4]
-
Skin Irritation and Sensitization: Many benzothiazole derivatives are known to cause skin irritation and may lead to allergic skin reactions (contact sensitization) upon repeated exposure.[3][4][5][6][7][8] In some cases, analogs can cause severe skin burns.[9]
-
Serious Eye Damage/Irritation: Direct contact with the eyes is likely to cause serious irritation or, in the case of more reactive analogs, severe and permanent damage.[1][4][5][6][7][9]
-
Respiratory Tract Irritation: Inhalation of dust or vapors may cause irritation to the respiratory system.[4][5][6]
The primary routes of exposure that our PPE strategy must block are dermal (skin) contact, ocular (eye) contact, and inhalation.
Core PPE Requirements: A Multi-Layered Defense System
Effective safety relies on a hierarchy of controls. Before any personal equipment is considered, engineering controls must be in place. PPE is the final, critical barrier between you and the chemical.
Foundational Engineering Control: The Chemical Fume Hood
All handling of Thieno[2,3-e][1]benzothiazole, including weighing, dissolution, and reaction setup, must be performed inside a certified chemical fume hood. This is non-negotiable.
-
Scientific Principle: A fume hood provides primary containment, using negative pressure to pull airborne dust and vapors away from the user's breathing zone, thereby minimizing inhalation exposure.[9][10] It also offers a physical shield against unexpected splashes or reactions.
Recommended PPE for Handling Thieno[2,3-e][1][2]benzothiazole
The following table outlines the minimum PPE required for various laboratory tasks involving this compound.
| Task/Scale | Required Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing & Solution Prep (<1g) | ANSI Z87.1-compliant safety goggles.[11] | Double-gloving with disposable nitrile gloves.[11][12] | Fully-buttoned, flame-resistant lab coat.[11] | Not required if performed strictly within a fume hood. |
| Reaction Setup & Workup | ANSI Z87.1-compliant safety goggles. | Chemical-resistant gloves (e.g., neoprene or butyl rubber over nitrile).[13][12] | Fully-buttoned, flame-resistant lab coat. | Not required if performed strictly within a fume hood. |
| Large Scale (>5g) or Splash Hazard | Face shield worn over safety goggles.[4][11] | Heavy-duty chemical-resistant gloves (e.g., butyl rubber). | Chemical-resistant apron over a flame-resistant lab coat. | Not required if performed strictly within a fume hood. |
| Spill Cleanup or Insufficient Ventilation | Face shield worn over safety goggles. | Heavy-duty chemical-resistant gloves. | Full-body chemical-resistant suit or coveralls.[1][4] | Air-purifying respirator (APR) with organic vapor/particulate cartridges.[4][6][7][12] |
Standard Operating Procedures (SOPs): Safe Handling from Start to Finish
Adherence to standardized procedures is crucial for ensuring that PPE is used effectively and does not become a source of contamination.
SOP 1: PPE Donning Sequence
Causality: This sequence proceeds from the "cleanest" areas of the body outwards, minimizing the chance of contaminating PPE during the donning process.
-
Hand Hygiene: Wash and dry hands thoroughly.
-
Body Protection: Don lab coat and/or chemical apron. Ensure it is fully fastened.
-
Respiratory Protection (if required): Perform a positive and negative pressure seal check on your respirator.
-
Eye/Face Protection: Put on safety goggles and/or face shield.
-
Gloves: Don the inner pair of gloves, pulling the cuffs over the sleeves of the lab coat. Don the outer pair of gloves over the inner pair.
SOP 2: PPE Doffing (Removal) Sequence
Causality: This sequence is the cornerstone of contamination prevention. It is designed to remove the most contaminated items first, ensuring you never touch your bare skin with a contaminated surface.
-
Decontaminate (Gross): Before exiting the fume hood, wipe down outer gloves with a suitable solvent (e.g., 70% ethanol) if grossly contaminated.
-
Outer Gloves: Remove the outer pair of gloves. Peel one glove off by grasping the cuff and turning it inside out. Use the clean, ungloved hand to slide under the cuff of the remaining glove and peel it off. Dispose of immediately in a designated hazardous waste container.[4]
-
Body Protection: Unbutton the lab coat. Leaning forward, shrug it off your shoulders, touching only the inside of the garment. Turn it inside out as you remove it and place it in a designated laundry receptacle.[5]
-
Face/Eye Protection: Remove the face shield and/or goggles by handling the strap or earpieces. Avoid touching the front surface.
-
Respiratory Protection (if worn): Remove the respirator.
-
Inner Gloves: Remove the final pair of gloves using the same technique as in step 2.
-
Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.
SOP 3: Spill and Waste Disposal Plan
-
Spills: In the event of a spill, evacuate the immediate area and alert your supervisor. Don the appropriate spill cleanup PPE as detailed in the table above. Clean up spills immediately using an inert absorbent material.[5][6]
-
Contaminated PPE Disposal: All disposable PPE (gloves, etc.) used when handling Thieno[2,3-e][1]benzothiazole must be considered hazardous waste. Dispose of these items in a clearly labeled, sealed container for chemical waste.[4][14]
-
Chemical Waste: Unused material and reaction waste must be disposed of according to institutional and local regulations for hazardous chemical waste. Do not pour down the drain.[4][14]
Visualizing the Safety Workflow
This diagram illustrates the critical decision points and procedural flow for safely handling Thieno[2,3-e][1]benzothiazole.
Caption: PPE Selection and Decontamination Workflow.
References
-
Safety Data Sheet - DC Fine Chemicals. [Link]
-
ICSC 1161 - 2-(THIOCYANOMETHYLTHIO)BENZOTHIAZOLE. [Link]
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Thieno[2,3-e]benzothiazole (8CI,9CI) — Chemical Substance Information - NextSDS. [Link]
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Safety Data Sheet - Angene Chemical (2H-Thieno[2,3-e]-1,2-thiazine-3-carboxylic acid derivative). [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
